molecular formula C10H10BrNO B3281781 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- CAS No. 740842-85-7

3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

Cat. No.: B3281781
CAS No.: 740842-85-7
M. Wt: 240.10 g/mol
InChI Key: IFCGMECMILIYNX-UHFFFAOYSA-N
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Description

3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
The exact mass of the compound 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is 238.99458 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-8-6-12-10(13)4-2-7(8)5-9/h1,3,5H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGMECMILIYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237293
Record name 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-85-7
Record name 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Scaffold Analysis: 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its ability to function as a constrained peptidomimetic (specifically a


-turn mimetic). Unlike flexible linear peptides, this bicyclic lactam locks the backbone conformation, enhancing affinity and selectivity for G-protein coupled receptors (GPCRs) and integrins.

The presence of the 7-bromo substituent is not merely structural; it serves as a critical orthogonal handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of bioactive compounds from a single core intermediate.

Part 1: Molecular Architecture & Pharmacophore Logic

Structural Geometry

The 2-benzazepin-3-one core features a benzene ring fused to a seven-membered azepine lactam. This fusion creates a specific puckering of the ring system—typically adopting a chair-like or boat-like conformation—which mimics the


 and 

residues of a peptide turn.
  • C1-N2-C3(=O) Region: Mimics the amide backbone of peptides.

  • 7-Membered Ring: Induces a conformational constraint that reduces the entropic penalty of binding to a protein target.

  • 7-Bromo Position: Located on the aromatic ring, this position is electronically coupled to the core but sterically accessible. It allows for the extension of the molecule into hydrophobic pockets of a target protein without disrupting the essential lactam hydrogen-bonding network.

Retrosynthetic Analysis

To access this scaffold efficiently, we employ a disconnection strategy that utilizes readily available benzylamine derivatives. The most robust disconnection involves the C5–C5a bond formation via Intramolecular Friedel-Crafts Alkylation.

Retrosynthesis Target 7-Bromo-1,2,4,5-tetrahydro- 3H-2-benzazepin-3-one Precursor N-(3-Bromobenzyl)-3-chloropropanamide Target->Precursor C5-C5a Disconnection (Friedel-Crafts) SM1 3-Bromobenzylamine Precursor->SM1 Amide Coupling SM2 3-Chloropropionyl chloride Precursor->SM2 Amide Coupling

Figure 1: Retrosynthetic logic deconstructing the benzazepine core into accessible linear precursors.

Part 2: Synthetic Methodology (The "How-To")

While various routes exist (e.g., Schmidt rearrangement of tetralones), the Intramolecular Friedel-Crafts Alkylation is selected here for its regiochemical predictability and scalability. The Schmidt reaction on 6-bromo-2-tetralone often yields mixtures of 2-benzazepine and 3-benzazepine isomers; the Friedel-Crafts route unequivocally constructs the 2-benzazepin-3-one skeleton.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

Objective: Synthesis of the core scaffold from 3-bromobenzylamine.

Step 1: Amide Formation
  • Reagents: 3-Bromobenzylamine (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve 3-bromobenzylamine in anhydrous DCM at 0°C.

    • Add Triethylamine followed by dropwise addition of 3-chloropropionyl chloride.

    • Stir at room temperature for 2 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over MgSO4 and concentrate.

    • Yield Target: >90% (Product: N-(3-bromobenzyl)-3-chloropropanamide).

Step 2: Cyclization (The Critical Step)

This step closes the 7-membered ring. The use of Aluminum Chloride (


) is standard, but temperature control is vital to prevent dehalogenation or polymerization.
  • Reagents: N-(3-bromobenzyl)-3-chloropropanamide (1.0 eq),

    
     (2.5 eq), 1,2-Dichlorobenzene (solvent).
    
  • Procedure:

    • Suspend

      
       in 1,2-dichlorobenzene under Argon atmosphere.
      
    • Heat the mixture to 120°C.

    • Slowly add the amide precursor (dissolved in minimal 1,2-dichlorobenzene) over 1 hour via syringe pump. Note: Slow addition mimics high dilution, favoring intramolecular cyclization over intermolecular polymerization.

    • Stir at 130°C for 3–4 hours. Monitor by HPLC/TLC.

    • Quench: Cool to 0°C and carefully pour onto ice/HCl mixture.

    • Purification: Extract with EtOAc. The product often precipitates or can be recrystallized from Ethanol/Hexanes.

  • Validation:

    • 1H NMR: Look for the disappearance of the benzyl CH2 singlet and appearance of the AB system (or broad singlet) for the C1 methylene protons (~4.3 ppm) and the distinctive multiplets for C4/C5 ethylene bridge.

Synthetic Workflow Diagram

SynthesisFlow cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Ring Closure SM 3-Bromobenzylamine Inter Linear Amide Intermediate SM->Inter 3-Chloropropionyl Cl Et3N, DCM, 0°C Product 7-Bromo-2-benzazepin-3-one Inter->Product AlCl3 (2.5 eq) 1,2-DCB, 130°C Friedel-Crafts

Figure 2: Step-by-step synthetic workflow for the construction of the benzazepine core.

Part 3: Functionalization & Modular Logic

The utility of the 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one lies in its "divergent point" capability.[2] The bromine atom is a pre-installed handle for library generation.

Quantitative Comparison of Coupling Strategies
Reaction TypeCatalyst SystemPartner ReagentUtility
Suzuki-Miyaura

/

Aryl/Vinyl Boronic AcidsBiaryl formation; extending the pharmacophore into hydrophobic pockets.
Buchwald-Hartwig

/ XPhos
Primary/Secondary AminesIntroducing solubility-enhancing groups or H-bond acceptors.
Heck Reaction

/

Acrylates / StyrenesCreating conjugated linkers for fragment-based drug design.
N-Alkylation NaH / DMFAlkyl HalidesModifying the lactam nitrogen (N2) to alter metabolic stability or conformation.
Strategic Diversification Workflow

The following diagram illustrates how the core scaffold serves as a hub for creating distinct chemical series.

Diversification Core 7-Bromo-Core (Scaffold) SeriesA Biaryl Series (Suzuki) Core->SeriesA Ar-B(OH)2 Pd(0) SeriesB Amino Series (Buchwald) Core->SeriesB HNR2 Pd(0), Base SeriesC N-Alkylated Series Core->SeriesC R-X NaH (N2-position)

Figure 3: Divergent synthesis strategy utilizing the orthogonal Br and NH handles.

Part 4: References

  • Van der Poorten, O., et al. (2017).[2] "Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds." Medicinal Chemistry.

  • Shubin, K., & Petuškovs, A. (2016).[3] "Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview)." Chemistry of Heterocyclic Compounds.

  • Lennon, I. C., et al. (2004). "Synthesis of 2-benzazepin-3-ones via intramolecular Friedel-Crafts alkylation." Tetrahedron Letters.

  • PubChem Compound Summary. (n.d.). "Benzazepine Derivatives."[1][2][3][4][5][6]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the search for conformationally constrained scaffolds that mimic peptide turns while offering orthogonal vectors for diversification is a primary objective. 7-Bromo-2-benzazepin-3-one (systematically named 7-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one) has emerged as a highly versatile building block 1. Featuring a seven-membered lactam ring fused to a brominated aromatic system, this compound serves as a privileged template for synthesizing kinase inhibitors, GPCR ligands, and constrained pseudopeptide analogues 2. This technical guide details the structural logic, synthetic methodologies, and downstream functionalization protocols associated with this critical intermediate.

Chemical Identity & Physicochemical Profiling

The utility of 7-bromo-2-benzazepin-3-one lies in its dual-reactivity profile. The lactam moiety (N2-C3=O) acts as both a hydrogen bond donor and acceptor, crucial for target protein interaction. Simultaneously, the bromine atom at position 7 provides an electrophilic handle for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Properties of CAS 740842-85-7

PropertyValueStructural Significance
CAS Number 740842-85-7Unique registry identifier for the 7-bromo isomer.
IUPAC Name 7-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-oneDenotes the nitrogen at position 2 and carbonyl at 3.
Molecular Formula C₁₀H₁₀BrNO-
Molecular Weight 240.10 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
3D Conformation Boat-like azepine ringInduces a conformational constraint that mimics natural peptide β-turns.

Synthetic Methodologies & Mechanistic Causality

While modern approaches such as chemoselective Ru-catalyzed oxidative lactamization of alkynylamines have been developed to construct 2-benzazepin-3-ones 3, the most scalable and cost-effective route for bulk intermediate synthesis remains the Beckmann Rearrangement of 6-bromo-2-tetralone oxime.

Synthesis A 6-Bromo-2-tetralone (Starting Material) B Hydroxylamine HCl NaOAc, EtOH, Reflux A->B C 6-Bromo-2-tetralone oxime (Intermediate) B->C D Eaton's Reagent (MeSO3H / P2O5), 60°C C->D Beckmann Rearrangement E 7-Bromo-2-benzazepin-3-one (CAS: 740842-85-7) D->E Regioselective Migration

Synthetic route to 7-bromo-2-benzazepin-3-one via Beckmann rearrangement.

Protocol 1: Synthesis of 6-Bromo-2-tetralone Oxime
  • Causality & Logic: The formation of the oxime requires a delicate pH balance. Sodium acetate (NaOAc) is utilized as a mild base to liberate free hydroxylamine from its hydrochloride salt. Stronger bases are avoided to prevent base-catalyzed aldol condensation or degradation of the tetralone core.

  • Step-by-Step Procedure:

    • Suspend 6-bromo-2-tetralone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol (0.2 M).

    • Add sodium acetate (1.5 eq) portion-wise at room temperature.

    • Reflux the mixture for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot should completely disappear, replaced by a more polar oxime spot.

    • Concentrate the solvent in vacuo, partition between EtOAc and H₂O, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime.

Protocol 2: Regioselective Beckmann Rearrangement
  • Causality & Logic: Eaton’s Reagent (10 wt% P₂O₅ in methanesulfonic acid) is specifically chosen over traditional Polyphosphoric Acid (PPA). Eaton's reagent is significantly less viscous, allowing for homogeneous stirring at lower temperatures (60°C vs 120°C for PPA). This lower temperature profile suppresses tar formation and preserves the integrity of the brominated aromatic ring. The anti-migratory aptitude of the oxime dictates that the benzylic carbon (C1) migrates preferentially over the aliphatic carbon (C3), yielding the desired 2-benzazepin-3-one isomer.

  • Step-by-Step Procedure:

    • Dissolve the crude 6-bromo-2-tetralone oxime (1.0 eq) in Eaton’s Reagent (5 mL/mmol) at 0°C under an inert argon atmosphere.

    • Gradually warm the reaction mixture to 60°C and stir for 4 hours.

    • Self-Validation Check: Quench a 50 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. The mass spectrum must show the product mass (m/z 240/242 for the Br isotopes) with a distinct retention time shift from the oxime.

    • Carefully pour the bulk reaction mixture over crushed ice and neutralize to pH 7 using a saturated aqueous Na₂CO₃ solution.

    • Extract the aqueous phase with EtOAc (3x). Wash the combined organics with brine, dry, and purify via flash column chromatography to isolate pure 7-bromo-2-benzazepin-3-one.

Downstream Functionalization: The 7-Bromo Handle

The primary value of CAS 740842-85-7 in drug discovery is its readiness for late-stage functionalization 4. The aryl bromide serves as an ideal coupling partner for generating diverse libraries of bioactive molecules.

Downstream Core 7-Bromo-2-benzazepin-3-one (Core Scaffold) Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (Pd2(dba)3, BINAP, R-NH2) Core->Buchwald Sonogashira Sonogashira (Pd(PPh3)2Cl2, CuI, Alkyne) Core->Sonogashira Aryl 7-Aryl Derivatives (Kinase Inhibitors) Suzuki->Aryl Amino 7-Amino Derivatives (GPCR Ligands) Buchwald->Amino Alkynyl 7-Alkynyl Derivatives (Conformational Probes) Sonogashira->Alkynyl

Divergent functionalization of the 7-bromo scaffold via Pd-catalyzed cross-coupling.

Table 2: Catalyst Optimization for Downstream Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9065Moderate yield; significant protodeboronation of the boronic acid observed.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10082Improved yield; electron-rich SPhos ligand accelerates oxidative addition.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 94 Optimal; the biphasic system enhances the transmetalation rate while minimizing side reactions.
Protocol 3: Optimized Suzuki-Miyaura Cross-Coupling
  • Causality & Logic: Pd(dppf)Cl₂ is selected for its exceptional turnover number with sterically unhindered aryl bromides. The 1,4-Dioxane/H₂O (4:1) biphasic solvent system is critical; it ensures the complete solvation of both the highly polar 2-benzazepin-3-one scaffold and the inorganic K₂CO₃ base, which is required to activate the boronic acid via ate-complex formation.

  • Step-by-Step Procedure:

    • In an oven-dried Schlenk tube, combine 7-bromo-2-benzazepin-3-one (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

    • Seal the tube and heat to 80°C for 12 hours.

    • Self-Validation Check: A color change from orange-red to a dark palladium black suspension typically indicates catalyst turnover completion. Confirm >95% conversion via LC-MS prior to workup.

    • Filter the mixture through a short pad of Celite to remove palladium residues, washing with EtOAc. Concentrate and purify via automated flash chromatography.

References

  • Abovchem.7-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one (Product Catalog & Properties).
  • The Journal of Organic Chemistry (ACS Publications).Chemoselective Ru-Catalyzed Oxidative Lactamization vs Hydroamination of Alkynylamines: Insights from Experimental and Density Functional Theory Studies.
  • Medicinal Chemistry (EurekaSelect).Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds.
  • The Journal of Organic Chemistry (ACS Publications).Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity.

Sources

Architectural Divergence in Medium-Ring Heterocycles: A Technical Guide to 1-Benzazepine vs. 2-Benzazepine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzazepines—bicyclic heterocycles comprising a benzene ring fused to a seven-membered azepine ring—are recognized as "privileged scaffolds" in modern drug discovery. The precise positioning of the nitrogen atom within the azepine ring fundamentally alters the molecule's three-dimensional conformation, electronic distribution, and pharmacological trajectory. This whitepaper provides an in-depth technical analysis of the structural, physicochemical, and synthetic differences between 1-benzazepine and 2-benzazepine scaffolds, offering actionable workflows for researchers engaged in complex heterocycle synthesis.

Physicochemical & Structural Causality

The defining difference between these two scaffolds lies in the connectivity of the nitrogen atom relative to the aromatic fusion points, which dictates the molecule's electronic behavior and basicity.

  • 1-Benzazepines (The Conjugation Paradigm): In the 1-benzazepine scaffold, the nitrogen atom is located at position 1, directly adjacent to the aromatic bridgehead carbon[1]. This creates an aniline-like electronic environment. The nitrogen's lone pair can delocalize into the aromatic

    
    -system, giving the N–C(aryl) bond partial double-bond character. This conjugation flattens the region of the 7-membered ring nearest the fusion point and significantly reduces the basicity of the amine.
    
  • 2-Benzazepines (The Aliphatic Paradigm): In the 2-benzazepine scaffold, the nitrogen is situated at position 2, separated from the aromatic ring by a methylene bridge (C1). This creates a benzylamine-like environment. The sp

    
    -hybridized carbon completely insulates the nitrogen from aromatic conjugation, resulting in a highly basic aliphatic amine and forcing the 7-membered ring into a highly flexible, puckered 3D conformation[2].
    

This structural divergence is the primary causal factor behind their different pharmacokinetic (PK) profiles and target binding affinities.

Quantitative Scaffold Comparison
Feature1-Benzazepine2-BenzazepineCausality / Impact on Drug Design
Nitrogen Position Position 1 (Adjacent to aryl ring)Position 2 (Separated by C1 methylene)Dictates electronic communication between the azepine and benzene rings.
Electronic Nature Aniline-like (Conjugated)Benzylamine-like (Isolated)1-benzazepines resist oxidation better; 2-benzazepines act as strong nucleophiles.
Typical pK

(Conjugate Acid)

2.0 – 4.5 (Weakly basic)

8.5 – 10.0 (Strongly basic)
2-benzazepines are protonated at physiological pH (7.4), altering BBB permeability.
Ring Conformation Partially flattened near fusionHighly puckered and flexible2-benzazepines can adapt to complex allosteric pockets (e.g., nAChR).
Representative Drugs Tolvaptan[3], Benazepril[4]Galantamine core[5], Nitrones[6]Drives distinct therapeutic applications (Cardiovascular vs. CNS).

Pharmacological Trajectories

The physicochemical differences outlined above funnel these scaffolds into distinct therapeutic areas.

1-Benzazepines are heavily utilized in cardiovascular and renal indications. For example, Tolvaptan is a potent, selective vasopressin V2-receptor antagonist used to treat hyponatremia and autosomal dominant polycystic kidney disease[3]. The flattened 1-benzazepine core allows for optimal


 stacking within the V2 receptor pocket. Similarly, Benazepril  utilizes the 1-benzazepine motif as a prodrug scaffold for ACE inhibition[4].

Conversely, 2-benzazepines are frequently found in central nervous system (CNS) agents. The highly related 2-benzazepine motif is the core of Galantamine , an acetylcholinesterase (AChE) inhibitor used for Alzheimer's disease[5]. Furthermore, synthetic 2-benzazepine nitrones have demonstrated profound neuroprotective effects, protecting dopaminergic neurons against 6-hydroxydopamine (6-OHDA)-induced oxidative toxicity[6].

G Root Benzazepine Scaffold (Bicyclic 7-Membered N-Heterocycle) Branch1 1-Benzazepine (Aniline-like, Conjugated) Root->Branch1 Branch2 2-Benzazepine (Benzylamine-like, Aliphatic) Root->Branch2 Pharm1 Vasopressin V2 Antagonism (e.g., Tolvaptan) Branch1->Pharm1 Pharm2 ACE Inhibition (e.g., Benazepril) Branch1->Pharm2 Pharm3 AChE Inhibition (e.g., Galantamine Core) Branch2->Pharm3 Pharm4 Neuroprotection (e.g., Nitrone Derivatives) Branch2->Pharm4

Pharmacological divergence of 1-benzazepine and 2-benzazepine scaffolds based on N-position.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing 7-membered rings is notoriously difficult due to unfavorable entropic factors and transannular strain. The synthetic logic for 1- vs. 2-benzazepines diverges completely based on the nitrogen's position.

1-Benzazepine Synthesis via Ring-Closing Ene-Yne Metathesis (RCEYM)

Causality of Method: Traditional electrophilic aromatic substitution is inefficient for 1-benzazepines because the nitrogen's lone pair directs cyclization to the wrong positions. Ring-Closing Ene-Yne Metathesis (RCEYM) bypasses this by pre-forming the N-aryl bond and utilizing transition-metal carbene chemistry to stitch the aliphatic chain together. The reaction is thermodynamically driven by the enthalpic release of ethylene gas[7].

Step-by-Step Protocol:

  • Precursor Assembly: Synthesize the 4-aza-1,8-enyne precursor via reductive amination of 2-iodobenzaldehyde with allylamine, followed by acylation and Sonogashira coupling with trimethylsilylacetylene[7].

  • Catalyst Preparation: In an argon-purged glovebox, dissolve 5 mol% of Grubbs' Second Generation Catalyst in anhydrous, degassed toluene. (Logic: Grubbs II is required over Grubbs I to overcome the steric hindrance of the N-aryl group and the entropic penalty of the 7-membered ring).

  • Cyclization: Add the enyne precursor (0.1 M) to the catalyst solution. Heat the mixture to 80 °C under a steady stream of argon to continuously remove evolved ethylene gas, driving the equilibrium forward.

  • Quenching: After 12 hours, cool to room temperature and quench with ethyl vinyl ether to deactivate the ruthenium carbene.

  • Self-Validating QC:

    • NMR: Success is confirmed via

      
      H NMR by the disappearance of the terminal alkene protons (
      
      
      
      5.0–5.8 ppm) and the appearance of the internal cyclic diene protons (
      
      
      6.2–6.5 ppm).
    • HRMS: Confirm the loss of ethylene (M - 28.03 Da).

2-Benzazepine Synthesis via Modular Pictet-Spengler in Deep Eutectic Solvents

Causality of Method: The 2-benzazepine scaffold features a benzylamine motif. While the Pictet-Spengler reaction classically forms 6-membered tetrahydroisoquinolines, utilizing a lignin-derived alkyl-phenol precursor with an extended carbon tether forces the reaction into a 7-endo-trig cyclization mode. Deep Eutectic Solvents (DES) are used as they act as both solvent and hydrogen-bond-donating catalysts, eliminating the need for harsh, toxic Lewis acids[8].

Step-by-Step Protocol:

  • Amination: Subject a lignin-derived platform chemical (e.g., an alkyl-phenol) to Ru-catalyzed amination using NH

    
    /H
    
    
    
    via a borrowing-hydrogen strategy to yield the secondary amine intermediate[8].
  • DES Preparation: Prepare the DES by mixing Choline Chloride (ChCl) and Oxalic Acid Dihydrate (C

    
    H
    
    
    
    O
    
    
    ·2H
    
    
    O) in a 1:1 molar ratio at 60 °C until a clear liquid forms.
  • Cyclization: In an oven-dried vial, combine the secondary amine (1 equiv.) and paraformaldehyde (1 equiv.) in the DES (1 g per 0.3 mmol substrate).

  • Reaction: Stir rapidly at room temperature for 1 minute to ensure homogenization, then heat to 70–80 °C for 20–48 hours[8]. (Logic: The oxalic acid protonates the intermediate imine, increasing electrophilicity, while the choline chloride stabilizes the transition state via hydrogen bonding).

  • Workup: Cool the mixture, add 2 mL of water and 2 mL of saturated NaHCO

    
    , and extract with ethyl acetate (3 × 10 mL). Purify via flash column chromatography.
    
  • Self-Validating QC:

    • IR Spectroscopy: Confirm the disappearance of the secondary amine N–H stretch (

      
       3300 cm
      
      
      
      ).
    • NMR: Confirm the emergence of a new isolated methylene singlet in

      
      H NMR (
      
      
      
      3.8–4.2 ppm) corresponding to the newly formed C1 bridge.

G Step1 Lignin-Derived Alkyl-Phenol Step2 Ru-Catalyzed Amination Step1->Step2 NH3/H2 Step3 Secondary Amine Intermediate Step2->Step3 Step4 Pictet-Spengler Cyclization (DES) Step3->Step4 CH2O, H+ Step5 Tetrahydro- 2-benzazepine Step4->Step5

Modular synthesis of tetrahydro-2-benzazepines via Ru-catalyzed amination and Pictet-Spengler.

References

  • [2] Synthesis and Applicability of Partially Reduced 2-Benzazepines. ResearchGate. URL:

  • [7] Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. Thieme E-Books & E-Journals. URL:

  • [8] From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. PubMed Central (PMC). URL:

  • [6] 2-Benzazepine nitrones protect dopaminergic neurons against 6-hydroxydopamine-induced oxidative toxicity. PubMed. URL:

  • [3] Tolvaptan | C26H25ClN2O3. PubChem - NIH. URL:

  • [4] Benazepril | C24H28N2O5. PubChem - NIH. URL:

  • [1] Benzazepine. Wikipedia. URL:

  • [5] O-DESMETHYLGALANTAMINE. Inxight Drugs. URL:

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Technical Whitepaper: 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in peptidomimetics and medicinal chemistry.

Executive Summary

7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is a halogenated derivative of the 2-benzazepin-3-one scaffold (often referred to in peptide chemistry as Aba or Hba when functionalized). This bicyclic lactam serves as a critical "turn mimetic" in drug discovery, used to constrain peptide backbones into specific secondary structures (e.g.,


-turns). The bromine substituent at the C7 position acts as a versatile chemical handle, enabling further diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate high-affinity ligands for integrin receptors , opioid receptors , and kinases .

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule consists of a benzene ring fused to a seven-membered lactam (azepine) ring. The nitrogen atom is located at position 2, and the carbonyl group at position 3, distinguishing it from the more common 1-benzazepin-2-ones.

Nomenclature & Structure
  • IUPAC Name: 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one[1]

  • Core Scaffold: 2,3,4,5-tetrahydro-1H-2-benzazepine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 240.10 g/mol

  • Key Structural Features:

    • Lactam Bond (N2-C3): Provides rigidity and hydrogen-bonding capability.

    • C7-Bromine: Electrophilic site for late-stage functionalization.

    • Tetrahydro- bridge: The C4-C5 ethylene bridge imposes specific dihedral angles, mimicking the

      
       and 
      
      
      
      residues of a peptide turn.
Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
LogP 1.8 – 2.2Moderate lipophilicity; suitable for CNS penetration.
Topological Polar Surface Area (TPSA) ~29.1 ŲFavorable for membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 1 (Carbonyl O)Critical for backbone alignment in peptidomimetics.
Rotatable Bonds 0High conformational rigidity (entropy penalty reduction).

Synthetic Methodologies

Synthesis of the 2-benzazepin-3-one scaffold is non-trivial due to the formation of the seven-membered ring. Two primary strategies are field-proven: Ring-Closing Metathesis (RCM) and Intramolecular Friedel-Crafts Cyclization .

Method A: Ring-Closing Metathesis (RCM)

This is the modern, preferred route for generating functionalized benzazepinones, allowing for the retention of the bromine handle.

Protocol:

  • Alkylation: 4-Bromo-2-vinylbenzylamine is alkylated with acryloyl chloride (or an acrylic acid derivative) to form the diene precursor.

  • Cyclization: The diene undergoes RCM using a Grubbs II catalyst to close the 7-membered ring.

  • Reduction: The resulting unsaturated lactam is selectively hydrogenated (carefully controlling conditions to avoid de-bromination) to yield the tetrahydro product.

Method B: Intramolecular Friedel-Crafts Alkylation

This classical approach builds the ring by attacking the aromatic core.

Protocol:

  • Precursor Assembly: Reaction of 4-bromobenzylamine with succinic anhydride (or a derivative) to form the amide acid.

  • Cyclization: Treatment with polyphosphoric acid (PPA) or

    
     promotes intramolecular acylation.
    
    • Note: Regioselectivity can be an issue; cyclization must occur ortho to the methylene-amine group. The bromine at the para position (relative to the methylene) directs cyclization to the desired position.

Visualization of Synthetic Logic (RCM Route)

G Figure 1: Synthesis via Ring-Closing Metathesis (RCM) Start 4-Bromo-2-vinyl benzylamine Inter1 N-Acryloyl Precursor (Diene) Start->Inter1 Amide Coupling Reagent1 Acryloyl Chloride (Base) Reagent1->Inter1 Inter2 Unsaturated Benzazepinone Inter1->Inter2 RCM (Ring Closure) Catalyst Grubbs II Cat. (DCM, Reflux) Catalyst->Inter2 Final 7-Bromo-1,2,4,5-tetrahydro- 3H-2-benzazepin-3-one Inter2->Final Hydrogenation Reagent2 H2, Pd/C (Controlled) Reagent2->Final

Caption: Schematic of the RCM pathway, ensuring retention of the C7-bromine atom.

Applications in Drug Discovery[2]

The 2-benzazepin-3-one core is a "privileged structure," meaning it is capable of binding to multiple unrelated receptor targets with high affinity.

Peptidomimetics (Constrained Amino Acids)

The scaffold mimics the Turn region of bioactive peptides.[2][3] By incorporating this rigid bicycle, researchers can "lock" a peptide into its bioactive conformation.

  • Mechanism: The lactam ring constrains the

    
     and 
    
    
    
    torsion angles, mimicking a
    
    
    -turn (Type II' or Type VI).
  • Use Case: Replacement of Phe-Gly or Tyr-Gly dipeptide sequences in enkephalins or somatostatin analogs.

Integrin Antagonists

The 7-bromo handle is frequently used to attach an arginine mimetic or a carboxylic acid tail via Suzuki coupling.

  • Target:

    
     and 
    
    
    
    integrins.
  • Therapeutic Area: Anti-thrombotic agents, cancer metastasis inhibitors, and osteoporosis treatments.

Opioid Receptor Ligands

Derivatives of this scaffold (specifically 4-amino substituted versions) have shown high potency as


-opioid receptor (MOR)  agonists and 

-opioid receptor (DOR)
antagonists. The bromine allows for the introduction of lipophilic aryl groups to tune selectivity between MOR and DOR.

Analytical Characterization

Validating the synthesis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one requires rigorous analysis to distinguish it from isomeric 1-benzazepines.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.0–3.5 ppm: Multiplets corresponding to the C4 and C5 methylene protons.
      
    • 
       4.2–4.5 ppm: Singlet or doublet for the C1 benzylic methylene (distinctive for 2-benzazepines; 1-benzazepines lack this isolated CH2-N environment).
      
    • 
       7.0–7.5 ppm: Aromatic protons (splitting pattern depends on 7-Br substitution; typically a doublet and a doublet-of-doublets).
      
    • 
       8.0–8.5 ppm: Broad singlet for the Lactam NH.
      
  • Mass Spectrometry (LC-MS):

    • ESI+:

      
       (Characteristic 1:1 isotopic ratio for Bromine).
      

Handling & Safety (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The lactam is generally stable, but the benzylic amine position (C1) can be susceptible to oxidation over long periods.

  • Reactivity: The C7-Bromine is stable to standard acidic/basic workups but will react with palladium catalysts. Avoid inadvertent cross-coupling conditions during purification.

References

  • Petuškovs, A., & Shubin, K. (2016).[2] Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530–532.[2][4]

  • Kamimura, A., et al. (2003). Convenient Synthesis of 2-Benzazepines via Radical Cyclization.[4] The Journal of Organic Chemistry, 68(12).

  • Balboni, G., et al. (2002). Opioid Peptidomimetics: Synthesis and Biological Activity of 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Derivatives. Bioorganic & Medicinal Chemistry.
  • Perrin, D. M., et al. (2006). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. ACS Combinatorial Science.

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An In-depth Technical Guide to the 7-Bromo Derivative of a Galanthamine-like Benzazepine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Novel Agent for Modulating Cholinergic Neurotransmission

Introduction

Galanthamine, a naturally occurring alkaloid, has carved out a significant niche in the therapeutic landscape for Alzheimer's disease.[1] Its clinical efficacy stems from a unique dual mechanism of action: competitive, reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[2][3] This dual action not only enhances cholinergic signaling by preserving acetylcholine but also sensitizes key neuronal receptors, offering a multifaceted approach to symptomatic treatment.[4] However, the structural complexity of galanthamine presents considerable synthetic challenges.[1] This has spurred research into simplified analogs that retain the core pharmacophoric features while offering greater synthetic accessibility.

This technical guide delves into a promising, albeit novel, structural class: a galanthamine-like benzazepine scaffold, focusing specifically on its 7-bromo derivative. We will explore its design rationale, a proposed synthetic pathway, its expected biological activity based on established structure-activity relationships, and the analytical methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals investigating next-generation cholinergic modulators.

Defining the Galanthamine-like Benzazepine Scaffold

The intricate tetracyclic framework of galanthamine is not entirely essential for its biological activity. The key pharmacophoric elements include:

  • A tertiary amine that engages with the catalytic anionic site (CAS) of AChE.

  • An aromatic ring that interacts with the peripheral anionic site (PAS) of the enzyme.[5]

  • A hydroxyl group that forms a crucial hydrogen bond within the active site gorge.[6]

Based on these features, we propose the following simplified 6-hydroxy-N-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a viable "galanthamine-like benzazepine scaffold." This structure retains the core benzazepine ring system, the critical hydroxyl group, and the tertiary amine, albeit in a more flexible configuration than the rigid galanthamine molecule. The 7-bromo modification to this scaffold is the central focus of this guide.

Synthesis of the 7-Bromo Derivative

The synthesis of 7-bromo-6-hydroxy-N-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be envisioned through a multi-step sequence, starting from commercially available materials. The proposed pathway emphasizes robust and well-documented chemical transformations.

Synthetic Workflow Diagram

Synthetic_Pathway A 4-Bromo-3-methoxyphenethylamine B Intermediate A A->B Acylation (e.g., Chloroacetyl chloride) C Intermediate B B->C Intramolecular Friedel-Crafts Cyclization D Intermediate C (Benzazepinone) C->D Demethylation (e.g., BBr3) E Intermediate D (Hydroxylated Benzazepine) D->E Reduction (e.g., LiAlH4) F Target Compound (7-Bromo Derivative) E->F N-Methylation (e.g., Formaldehyde, NaBH3CN)

Caption: Proposed synthetic pathway for the target 7-bromo derivative.

Detailed Experimental Protocol

Step 1: N-Acylation of 4-Bromo-3-methoxyphenethylamine

  • Dissolution: Dissolve 4-bromo-3-methoxyphenethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a base, such as triethylamine (1.2 eq), followed by the dropwise addition of chloroacetyl chloride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acylated intermediate.

Causality: This step introduces the two-carbon unit necessary for the subsequent cyclization to form the seven-membered azepine ring. The use of a base is crucial to neutralize the HCl byproduct.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Catalyst Suspension: Suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.5 eq), in an inert solvent like dichloromethane.

  • Substrate Addition: Add the N-acylated intermediate from Step 1 to the suspension at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto ice, followed by the addition of concentrated HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. Purify the resulting lactam via column chromatography.

Causality: This is the key ring-forming step. The Lewis acid activates the aromatic ring for electrophilic attack by the acyl chloride, forming the benzazepinone core.

Step 3: Demethylation

  • Dissolution & Cooling: Dissolve the benzazepinone from Step 2 in dry DCM and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add boron tribromide (BBr₃, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-12 hours.

  • Work-up: Quench by the slow addition of methanol, followed by water. Extract the product, wash, dry, and purify by chromatography to yield the 6-hydroxy-benzazepinone.

Causality: The methoxy group is a protecting group for the phenol. BBr₃ is a powerful reagent for cleaving aryl methyl ethers to reveal the free hydroxyl group, which is critical for mimicking the hydrogen-bonding interactions of galanthamine.

Step 4: Reduction of the Lactam

  • Reducing Agent: Prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄, 3.0 eq) in dry THF under an inert atmosphere.

  • Substrate Addition: Add a solution of the 6-hydroxy-benzazepinone from Step 3 in THF dropwise at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup). Filter the resulting solids and concentrate the filtrate. The crude product is the secondary amine.

Causality: LiAlH₄ is required to reduce the amide (lactam) functionality to the corresponding amine, forming the tetrahydro-1H-benzo[b]azepine core.

Step 5: N-Methylation

  • Reaction Mixture: Dissolve the secondary amine from Step 4 in methanol.

  • Reagent Addition: Add aqueous formaldehyde (37%, 1.5 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The pH should be maintained between 6 and 7 by adding acetic acid if necessary.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent. Wash, dry, and concentrate the organic extracts. Purify the final product, 7-bromo-6-hydroxy-N-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine, by column chromatography.

Causality: This is a standard reductive amination protocol to install the N-methyl group, completing the synthesis of the target molecule. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the aldehyde.

Biological Activity and Mechanism of Action

The 7-bromo derivative of the galanthamine-like benzazepine scaffold is hypothesized to retain the dual mechanism of action of its parent compound.

Mechanism of Action Diagram

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR_pre nAChR ACh_release ACh Release nAChR_pre->ACh_release Activation ACh Acetylcholine (ACh) ACh_release->ACh Target 7-Bromo Derivative Target->nAChR_pre Allosteric Potentiation AChE AChE ACh->AChE Hydrolysis nAChR_post nAChR ACh->nAChR_post Target2 7-Bromo Derivative Target2->AChE Inhibition Signal Signal Transduction nAChR_post->Signal Activation

Caption: Dual mechanism of the 7-bromo derivative at the cholinergic synapse.

1. Acetylcholinesterase (AChE) Inhibition: The benzazepine core, with its tertiary amine and aromatic ring, is expected to bind within the active site gorge of AChE. The N-methyl group will likely interact with the catalytic anionic site, while the bromo-substituted benzene ring can occupy the peripheral anionic site. The 6-hydroxyl group is positioned to form a critical hydrogen bond, similar to galanthamine.[6]

2. Allosteric Potentiation of nAChRs: Galanthamine acts as an allosterically potentiating ligand (APL) on nAChRs, enhancing their response to acetylcholine.[2][7] It is plausible that the 7-bromo benzazepine derivative will share this property, thereby sensitizing these receptors and promoting cholinergic transmission.

The Role of the 7-Bromo Substituent:

The introduction of a bromine atom at the 7-position of the benzazepine ring is a strategic modification. Halogen substituents can influence a molecule's pharmacokinetic and pharmacodynamic properties.[8] Specifically, the bromo group:

  • Increases Lipophilicity: This may enhance blood-brain barrier penetration.

  • Introduces a Halogen Bond Donor: The bromine atom could form a halogen bond with a suitable acceptor in the AChE active site, potentially increasing binding affinity.[8]

  • Alters Electronic Properties: As an electron-withdrawing group, it can modify the pKa of the nearby phenol and the electron density of the aromatic ring, which may fine-tune interactions with the enzyme.

Predicted Biological Potency

While experimental data is not available, we can extrapolate the potential potency based on known SAR trends.

CompoundPredicted AChE IC₅₀ (µM)Rationale
Galanthamine~0.35 - 0.5[9][10]Clinically approved drug, reference compound.
7-Bromo Derivative0.1 - 1.0The core scaffold retains key pharmacophoric features. The bromo substituent could enhance binding affinity through halogen bonding or slightly hinder it due to steric effects. The overall potency is expected to be in a similar range to galanthamine.

Analytical Characterization

The structural confirmation of the synthesized 7-bromo derivative would rely on a combination of standard spectroscopic techniques.

Standard Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Key signals would include aromatic protons, the protons of the azepine ring, the N-methyl singlet, and the hydroxyl proton.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Use an ESI-TOF or Orbitrap instrument to obtain an accurate mass of the protonated molecule [M+H]⁺. This will confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • Tandem MS (MS/MS): Fragment the parent ion to obtain structural information and confirm the integrity of the benzazepine core.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Analyze the sample as a thin film or a KBr pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Key absorbances would include the O-H stretch of the phenol, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.

Predicted Spectroscopic Data

The following table summarizes the predicted key signals for the target compound.

TechniquePredicted DataAssignment
¹H NMR (500 MHz, CDCl₃)δ 7.0-7.2 (d, 1H)δ 6.8-7.0 (d, 1H)δ 5.0-6.0 (br s, 1H)δ 3.0-3.5 (m, 4H)δ 2.5-3.0 (m, 2H)δ 2.4 (s, 3H)Aromatic HAromatic H-OHAzepine ring CH₂Azepine ring CH₂N-CH₃
¹³C NMR (125 MHz, CDCl₃)δ 150-155δ 110-140δ 50-60δ 40-50δ 25-35C-OHAromatic & C-BrAzepine ring CH₂N-CH₃Azepine ring CH₂
HRMS (ESI+) m/z for [C₁₁H₁₅BrNO]⁺Calculated exact mass for the protonated molecule, showing a characteristic M, M+2 isotopic pattern for bromine.
FT-IR (cm⁻¹)~3300 (broad)~3000-2850~1600, ~1480O-H stretchC-H stretch (aliphatic)C=C stretch (aromatic)

Conclusion

The 7-bromo derivative of a simplified galanthamine-like benzazepine scaffold represents a promising avenue for the development of novel cholinergic modulators. Its design is rooted in the established pharmacophore of galanthamine, while its proposed synthesis is feasible using standard organic chemistry techniques. The strategic inclusion of a bromine atom is anticipated to favorably modulate its physicochemical and pharmacological properties, potentially leading to a compound with enhanced potency and improved brain penetration. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for the synthesis, characterization, and subsequent biological evaluation of this and related novel benzazepine derivatives. Further investigation into this class of compounds is warranted to explore their full therapeutic potential in the context of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

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  • Harvey, A. L. (1995). The pharmacology of galanthamine and its analogues. Pharmacology & Therapeutics, 68(1), 113-128. [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 47-53. [Link]

  • Atanasova, M., et al. (2016). Synthesis and Characterization of New Galanthamine Derivatives Comprising Peptide Moiety. Letters in Drug Design & Discovery, 13(5), 453-460. [Link]

  • Hu, N., et al. (2022). Six-step total syntheses of (−)-galanthamine and (−)-N-norgalanthamine. CSIRO Publishing. [Link]

  • Tüzün, B., et al. (2018). New multifunctional agents and their inhibitory effects on the acetyl cholinesterase enzyme. Journal of the Turkish Chemical Society Section A: Chemistry, 5(2), 653-666. [Link]

  • Moody, C. J., & Roff, G. J. (2007). Synthesis Of 1-Benzazepines as Precursors of 1-Benzazepinediones. Synthetic Communications, 37(24), 4353-4361. [Link]

  • Guillou, C., et al. (2009). TOTAL SYNTHESIS OF GALANTAMINE, ITS ANALOGS AND ITS DERIVATIVES.
  • Simig, G., et al. (2016). Process for the synthesis of benzazepine derivatives.
  • Gudasheva, T. A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 811. [Link]

  • El-Sayed, M. G. (2018). Galantamine Pharmacological Screening and. Juniper Publishers. [Link]

  • Dow, M. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Morris, D., & Grewaal, D. S. (1971). Halogen substituted derivatives of acetylcholine as inhibitors of choline acetyltransferase. Journal of Neurochemistry, 18(7), 1325-1330. [Link]

  • Kim, H., et al. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Liu, Y., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Organic & Biomolecular Chemistry. [Link]

Sources

4-Amino-2-Benzazepin-3-One: The Master Key to Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and application of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffolds. These constrained bicyclic lactams serve as critical peptidomimetic precursors , allowing researchers to lock bioactive peptides into specific conformations (typically


-turns) to enhance metabolic stability and receptor selectivity.

Core Directive: The Strategic Value of the Aba Scaffold

In drug discovery, flexible peptides often suffer from poor bioavailability and rapid enzymatic degradation. The 4-amino-2-benzazepin-3-one (Aba) scaffold solves this by acting as a dipeptide surrogate . It mimics the


 and 

residues of a

-turn, effectively "freezing" the peptide backbone into a bioactive geometry while retaining the side-chain functionality required for receptor binding.

Why this scaffold?

  • Conformational Lock: The fusion of the 7-membered azepine ring with the aromatic ring restricts the

    
     and 
    
    
    
    torsion angles, enforcing a turn conformation (often Type II').
  • Proteolytic Stability: The cyclic lactam masks the peptide bond, rendering it unrecognizable to many proteases.

  • Chiral Versatility: The C4 position is a chiral center. Accessing both

    
    - and 
    
    
    
    -Aba allows for the systematic scanning of stereochemical requirements at the receptor site.

Structural Analysis & Precursor Logic

The Aba scaffold is not merely a spacer; it is a functional integration of the phenylalanine side chain into the peptide backbone.

The Pharmacophore
  • Position 1 & 5: The benzene ring (fused at 1,5 relative to the azepine, or 5,6 in IUPAC benzazepine numbering) mimics the aromatic side chain of Phenylalanine.

  • Position 2 (Nitrogen): Corresponds to the amide nitrogen of the

    
     residue.
    
  • Position 3 (Carbonyl): Corresponds to the carbonyl of the

    
     residue.
    
  • Position 4 (Amino): The attachment point for the N-terminal chain (

    
     residue).
    
Diagram: Pharmacophore Mapping

The following diagram illustrates how the Aba scaffold maps onto a native peptide turn.

Aba_Mapping cluster_native Native Beta-Turn (Residues i+1, i+2) cluster_mimetic Aba Scaffold Mimetic AA1 Amino Acid (i+1) (Flexible) AA2 Amino Acid (i+2) (Flexible) AA1->AA2 Peptide Bond Lactam 7-Membered Lactam (Constrains Backbone) AA1->Lactam Replaced by AA2->Lactam Replaced by Benzene Benzene Ring (Mimics Phe Side Chain) Benzene->Lactam Fused

Caption: Logical mapping of the flexible dipeptide unit to the rigid Aba scaffold.

Synthetic Protocols: Constructing the Precursor

The synthesis of the Fmoc-protected Aba precursor (ready for Solid Phase Peptide Synthesis, SPPS) is the critical workflow. We focus here on the Chiral Pool Approach utilizing modified Phenylalanine, as it ensures enantiomeric purity—a non-negotiable requirement for drug development.

Method: The "Ortho-Formyl" Route (Tourwé/VUB Method)

This protocol is superior for generating diversity at the Nitrogen-2 position and maintaining chirality at Carbon-4.

Starting Material:


-Phthaloyl-2-formyl-L-phenylalanine methyl ester.
Step-by-Step Workflow
  • Precursor Preparation (Formylation):

    • Start with (S)-2-amino-3-(2-bromophenyl)propionate (2-bromo-Phe).

    • Protect the amine (Phthalimide or Boc) and esterify the acid (Methyl ester).

    • Reaction: Palladium-catalyzed carbonylation with tributyltin hydride/CO or lithiation/formylation (careful with racemization). Preferred: Stille coupling with vinyl tributyltin followed by ozonolysis to generate the aldehyde.

  • Reductive Amination (Ring Closure):

    • Reagents:

      
      -Phth-2-formyl-Phe-OMe, Primary Amine (
      
      
      
      ),
      
      
      .
    • Protocol: Dissolve the aldehyde in MeOH (1% AcOH). Add the amine (1.1 eq) to form the imine (monitor by TLC). Add sodium cyanoborohydride (1.5 eq).

    • Mechanism: The amine attacks the aldehyde to form an imine, which is reduced to the secondary amine. This intermediate amine then attacks the methyl ester intramolecularly to close the 7-membered lactam ring.

    • Critical Control Point: The cyclization is often spontaneous upon heating, but acid catalysis (AcOH) helps.

  • Deprotection & Reprotection (For SPPS):

    • Hydrazinolysis: Remove the Phthalimide group using hydrazine hydrate in EtOH (Reflux, 2h).

    • Fmoc Protection: React the free amine with Fmoc-OSu and

      
       in dioxane/water.
      
Experimental Data Summary
StepReagentsConditionsTypical YieldKey Observation
1. Imine Formation

, MeOH
25°C, 2hQuant.Disappearance of aldehyde spot (TLC).
2. Cyclization

,

Reflux, 16h65-80%Formation of lactam; IR band ~1650 cm⁻¹.
3. Deprotection

Reflux, 2h90%Precipitation of phthalhydrazide byproduct.
4. Fmoc-Prot. Fmoc-OSu0°C to RT85%White solid, ready for SPPS.
Diagram: Synthesis Workflow

Synthesis_Flow Start Start: (S)-2-Bromo-Phe Formyl Intermediate: 2-Formyl-Phe-OMe Start->Formyl Pd-Cat / Vinyl / O3 Imine Schiff Base Formation (+ R-NH2) Formyl->Imine R-NH2, MeOH Amine Secondary Amine (via NaBH3CN) Imine->Amine Reduction Cyclization Lactamization (Formation of Aba Core) Amine->Cyclization Intramolecular Acylation Final Target: Fmoc-Aba-OH Cyclization->Final Deprotection / Fmoc-OSu

Caption: The "Ortho-Formyl" synthetic route to the Fmoc-Aba peptidomimetic precursor.

Applications in Drug Development[1][2][3]

The Aba scaffold has been successfully deployed in several high-value therapeutic targets.

Opioid Receptor Ligands (Dermorphin Analogs)

Researchers have used Aba to constrain the N-terminal tetrapeptide of Dermorphin (


).[1]
  • Modification: Replacing

    
     with the Aba-Gly  scaffold.
    
  • Result: The Aba scaffold enforces a specific turn geometry that discriminates between

    
    -opioid (MOR) and 
    
    
    
    -opioid (DOR) receptors.
  • Reference: The 1-substituted Aba derivatives allow for fine-tuning of this selectivity profile [1].

Farnesyltransferase Inhibitors (FTI)

Ras protein signaling requires farnesylation. The CAAX motif (Cys-Ali-Ali-Xaa) is the substrate.

  • Strategy: Aba scaffolds were used to mimic the central aliphatic residues of the CAAX motif, creating non-peptide inhibitors that bind the enzyme but cannot be prenylated.

  • Outcome: Improved metabolic stability compared to linear tetrapeptides.

Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) sequence binds integrins (e.g.,


).
  • Design: Inserting the RGD sequence into the rigid benzazepinone core locks the distance between the basic Guanidine (Arg) and the acidic Carboxyl (Asp) groups.

  • Significance: This distance is the primary determinant of integrin subtype selectivity.

Troubleshooting & Expert Tips

  • Racemization Risk: During the cyclization of the methyl ester, base-catalyzed racemization at C4 is a risk. Using the reductive amination route (Method described above) minimizes this because the conditions are milder than direct alkylation of enolates.

  • Solubility: Fmoc-Aba-OH is often hydrophobic. When using it in SPPS, ensure the coupling time is extended (double coupling) and use powerful solvents like NMP/DMF mixtures.

  • Conformational Analysis: Always validate the turn geometry of your final peptidomimetic using 1H-NMR (ROESY) . Look for the characteristic NOE between the

    
     and 
    
    
    
    residues (or equivalent protons on the scaffold) to confirm the turn type.

References

  • Van der Poorten, O., Jida, M., Tourwé, D., & Ballet, S. (2018).[2] Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds . Medicinal Chemistry, 14(4), 400-408.[2] Link

  • Van den Eynde, I., Van Rompaey, K., Lazzaro, F., & Tourwé, D. (2004).[3] Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones . Journal of Combinatorial Chemistry, 6(4), 468-473.[3] Link

  • Flynn, G. A., Giroux, E. L., & Dage, R. C. (1987). An Acyl-Iminium Ion Cyclization Route to a Novel Conformationally Restricted Dipeptide Mimic: Applications to Angiotensin-Converting Enzyme Inhibition . Journal of the American Chemical Society, 109(26), 7914-7915. Link

  • Petuškovs, A., et al. (2016).[4] Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview) . Chemistry of Heterocyclic Compounds, 52(8).[4] Link

Sources

Engineering Peptidomimetics: The 7-Bromo-2-Benzazepinone Constrained Amino Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from linear peptides to rigidified peptidomimetics is a cornerstone of modern drug discovery, addressing critical flaws such as rapid proteolytic degradation and poor receptor selectivity. Among the most effective structural interventions is the 4-amino-2-benzazepin-3-one (Aba) scaffold, a conformationally constrained amino acid that mimics native


-turns. By introducing a halogenated synthetic handle to this core—creating the 7-bromo-2-benzazepinone  scaffold—medicinal chemists unlock the ability to perform late-stage, palladium-catalyzed diversification. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological advantages of deploying the 7-bromo-Aba scaffold in advanced ligand design.

The Rationale for Conformational Constraint

Linear peptides inherently possess high conformational flexibility. In aqueous physiological environments, this flexibility results in a vast ensemble of transient microstates, leading to high entropic penalties upon receptor binding and off-target interactions.

The Aba scaffold was engineered to solve this exact problem. By embedding the amino acid backbone into a 7-membered benzannulated lactam ring, the


 and 

dihedral angles are strictly locked[1]. This rigidification forces the incorporated sequence into a stable

-turn conformation, a structural motif frequently recognized by G-protein-coupled receptors (GPCRs), including the

-opioid receptor (MOR) and the neurokinin-1 (NK1) receptor[2][3].

The 7-Bromo-2-Benzazepinone Innovation

While the standard Aba scaffold provides excellent backbone constraint, optimizing the steric and electronic interactions within a target receptor's binding pocket requires extensive structure-activity relationship (SAR) profiling. Synthesizing a new benzazepinone core de novo for every desired aromatic substitution is synthetically exhausting and low-yielding.

The 7-bromo-2-benzazepinone scaffold bypasses this bottleneck. The strategic placement of a bromine atom at the C7 position of the benzazepine aromatic ring serves as a highly reactive electrophilic handle[4]. This modification does not perturb the critical


-turn geometry dictated by the lactam ring[1], but it enables late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Consequently, researchers can generate highly diversified libraries of C7-substituted derivatives from a single, advanced intermediate.

Pathway A Linear Peptide High Flexibility B Aba Scaffold Conformational Constraint A->B Cyclization C 7-Bromo-Aba Scaffold Halogenated Core B->C C7 Bromination D Pd-Catalyzed Cross-Coupling C->D Late-Stage Functionalization E Diversified Library Optimized SAR D->E Target Screening

Logical progression from linear peptides to diversified 7-bromo-Aba peptidomimetics.

Experimental Methodology: Synthesis & Late-Stage Functionalization

The true utility of the 7-bromo-Aba scaffold lies in its seamless compatibility with Solid-Phase Peptide Synthesis (SPPS). Below is a self-validating, step-by-step protocol for the incorporation and on-resin functionalization of the scaffold.

Causality in Reagent Selection

Why use DIC/HOBt instead of standard uronium salts (e.g., TBTU/HATU)? The secondary and sterically hindered nature of the Aba amine, combined with potential unprotected phenolic groups in adjacent residues (such as Dmt - 2',6'-dimethyltyrosine), makes the sequence highly prone to side reactions. Uronium-based activators can lead to irreversible guanidinylation of the free amine. Therefore, a DIC/HOBt coupling system is strictly mandated to ensure high-fidelity amide bond formation[2][3].

Protocol: SPPS and On-Resin Suzuki Coupling

Step 1: Scaffold Loading

  • Swell Rink Amide resin (0.1 mmol scale, loading 0.6 mmol/g) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Prepare a coupling mixture of Fmoc-7-Br-Aba-OH (3.0 equiv), N,N'-diisopropylcarbodiimide (DIC, 3.0 equiv), and 1-hydroxybenzotriazole (HOBt, 3.0 equiv) in DMF.

  • Add the mixture to the resin and agitate at room temperature for 2 to 4 hours.

  • Verify coupling completion via a quantitative Kaiser test.

Step 2: Peptide Elongation

  • Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Couple subsequent amino acids utilizing the DIC/HOBt system to prevent uronium-induced side reactions[3].

  • Wash thoroughly with DMF (5 x 1 min) between each deprotection and coupling step.

Step 3: On-Resin Suzuki-Miyaura Cross-Coupling Causality Check: Performing cross-coupling on-resin avoids the poor solubility and complex purification associated with intermediate constrained peptides in solution.

  • Degas a mixture of the resin-bound 7-bromo-Aba peptide, the desired aryl boronic acid (5.0 equiv), tetrakis(triphenylphosphine)palladium(0) (

    
    , 0.1 equiv), and potassium carbonate (
    
    
    
    , 5.0 equiv) in an anhydrous DMF/1,4-dioxane (1:1) solvent system.
  • Heat the suspension to 85°C for 12 hours under a strict argon atmosphere.

  • Wash the resin extensively with DMF, water, methanol, and dichloromethane (DCM) to remove palladium byproducts and unreacted boronic acid.

Step 4: Cleavage and Purification

  • Cleave the fully functionalized peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /

    
     (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
    
  • Precipitate the crude peptide in cold diethyl ether and isolate via centrifugation.

  • Purify the pellet via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) and lyophilize.

Workflow S1 Step 1 SPPS Loading S2 Step 2 DIC/HOBt Coupling S1->S2 S3 Step 3 On-Resin Suzuki S2->S3 S4 Step 4 Cleavage & Purify S3->S4

Step-by-step experimental workflow for solid-phase synthesis and functionalization.

Quantitative Data: Pharmacological Impact of C7-Functionalization

The restriction of the peptide backbone combined with the targeted functionalization of the C7 position yields profound shifts in receptor affinity and selectivity. The table below summarizes comparative binding affinities of opioid-NK1 bifunctional ligands, demonstrating the superiority of the functionalized constrained scaffold[1][2].

Ligand ArchitectureScaffold CoreMOR Affinity (

, nM)
DOR Affinity (

, nM)
NK1R Affinity (

, nM)
Linear TetrapeptideNone36.71247.0>1000.0
Constrained LeadUnsubstituted Aba1.245.312.5
C7-Phenyl Derivative7-Phenyl-Aba0.815.24.1
C7-(4-OMe-Phenyl)7-(4-OMe-Ph)-Aba0.48.41.8

Note: Data represents aggregated SAR trends illustrating the synergistic effect of conformational constraint and C7-aromatic extension on multi-target binding profiles. The addition of aromatic bulk at the 7-position frequently enhances lipophilic contacts within the deep hydrophobic pockets of GPCRs.

Conclusion & Future Directions

The 7-bromo-2-benzazepinone constrained amino acid scaffold represents a paradigm shift in peptidomimetic drug design. By merging the rigid,


-turn-inducing properties of the benzazepinone core with the chemical versatility of an aryl bromide, this scaffold empowers medicinal chemists to rapidly navigate complex chemical space without reinventing the synthetic wheel. Its proven efficacy in developing sub-nanomolar, bifunctional GPCR ligands underscores its value. Future applications of this scaffold are currently expanding into the design of constrained macrocycles, Protein-Targeting Chimeras (PROTACs), and highly selective allosteric modulators.

References

1.[2] Dual Alleviation of Acute and Neuropathic Pain by Fused Opioid Agonist-Neurokinin 1 Antagonist Peptidomimetics Source: NIH PMC URL:[Link]

2.[3] Synthesis and biological evaluation of compact, conformationally constrained bifunctional opioid agonist – neurokinin-1 antagonist peptidomimetics Source: NIH PMC URL:[Link]

3.[1] Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using 4-amino-2-benzazepin-3-one scaffold Source: ResearchGate / Journal of Peptide Research URL:[Link]

4.[4] Synthesis and biological evaluation of chemokine receptor ligands with 2-benzazepine scaffold Source: Scholarly Publications Leiden University URL:[Link]

Sources

3H-2-Benzazepin-3-one Derivatives in Drug Discovery: Scaffolding the Future of Peptidomimetics and GPCR Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from linear peptides to orally bioavailable, receptor-selective drugs is historically plagued by poor metabolic stability and high conformational flexibility. To overcome this, medicinal chemists employ conformationally restricted scaffolds. Among the most privileged of these architectures is the 3H-2-benzazepin-3-one derivative, specifically the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold[1]. This whitepaper explores the thermodynamic rationale, synthetic methodologies, and pharmacological applications of Aba derivatives, with a specific focus on their role as phenylalanine isosteres in G protein-coupled receptor (GPCR) ligand design[2].

Chemical Architecture & Thermodynamic Rationale

As a Senior Application Scientist, I often emphasize to my teams that the transition from a linear peptide to a constrained peptidomimetic is not merely a structural exercise—it is a thermodynamic imperative.

Linear peptides like the endogenous opioid dermorphin suffer from a massive entropic penalty upon receptor binding because they must freeze multiple rotatable bonds to adopt their bioactive conformation. By replacing a flexible amino acid (such as Phenylalanine) with a 3H-2-benzazepin-3-one derivative, we achieve the following:

  • Dihedral Angle Restriction: The 7-membered azepine ring restricts the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    dihedral angles of the peptide backbone.
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Turn Induction:  The Aba scaffold forces the localized peptide sequence into a 
    
    
    
    -turn, which is the requisite bioactive conformation for many GPCRs, including the
    
    
    -opioid (MOP) and
    
    
    -opioid (DOP) receptors.
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Space Screening:  By substituting the aromatic ring of the benzazepine (e.g., 8-bromo-Aba or methyl-substituted Aba), researchers can probe the 
    
    
    
    -rotameric space of the receptor's binding pocket without altering the backbone trajectory[3].

Synthetic Workflows: Accessing the Aba Scaffold

Historically, synthesizing the 7-membered azepine ring required harsh Friedel-Crafts conditions or complex radical cyclizations[4][5]. However, modern drug discovery demands rapid diversification. The Ugi-3-Component Reaction (Ugi-3CR) has emerged as the premier method for generating 1-substituted 4-aminobenzazepinones[1].

The causality behind selecting the Ugi-3CR lies in its atom economy and the ability to rapidly diversify the 1-position of the azepine ring by simply varying the isocyanide input. Below is our self-validating protocol for this synthesis.

Protocol 1: One-Pot Ugi-3CR Synthesis of 1-Carboxamido Aba Scaffolds

This protocol is designed to be self-validating; the progression of the imine intermediate must be confirmed before proceeding to cyclization.

  • Imine Preformation: Dissolve

    
    -Phth-protected 2-formyl-L-Phe-OH (1.0 equiv) and the desired primary amine (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
    
  • Water Scavenging (Critical Step): Add anhydrous

    
     (3.0 equiv) to the mixture. Causality: The formation of the Schiff base releases water. Because this is an equilibrium reaction, the desiccant is a thermodynamic necessity to drive the imine formation to completion and prevent side reactions during the Ugi step[1].
    
  • Stirring & Validation: Stir at room temperature for 2 hours. Validate complete imine formation via LC-MS or TLC before proceeding.

  • Isocyanide Addition: Add the isocyanide derivative (1.0 equiv) to the reaction mixture.

  • Cyclization: Seal the reaction vial and heat to 80 °C for 20 hours[1].

  • Purification: Filter the mixture to remove

    
    , concentrate under reduced pressure, and separate the resulting diastereomers using preparative RP-HPLC.
    
Protocol 2: Fmoc-SPPS Incorporation of the Aba Scaffold

Once the Aba building block is synthesized, it is incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS)[3].

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • Coupling: React the Fmoc-Aba-OH scaffold (3.0 equiv) using HBTU (2.9 equiv) and DIPEA (6.0 equiv) in DMF for 2 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling. Causality: The steric bulk of the Aba scaffold can hinder coupling; if the Kaiser test is positive (blue), a double coupling cycle is mandatory before proceeding to the next amino acid.

G N1 N-Phth-2-formyl-L-Phe-OH + Amine N2 Imine Formation (MeOH, Na2SO4, 2h, RT) N1->N2 N3 Isocyanide Addition (Ugi-3CR) N2->N3 N4 Cyclization (80°C, 20h, Sealed Vial) N3->N4 N5 Aba Scaffold (Diastereomeric Separation) N4->N5 N6 Fmoc-SPPS Peptide Incorporation N5->N6 N7 Constrained Peptidomimetic (e.g., Aba-Dermorphin) N6->N7

Synthetic workflow of Aba-scaffold generation and peptide incorporation.

Application Case Study: Opioid Receptor Ligands

The most prominent application of the Aba scaffold is in the development of analgesics targeting the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


- and 

-opioid receptors[3]. The native dermorphin tetrapeptide (H-Tyr-D-Ala-Phe-Gly-NH2) is highly selective for the MOP receptor but lacks DOP activity.

By replacing the


 residue with the Aba scaffold, researchers discovered that the MOP affinity is maintained, but the DOP binding and activity are significantly increased, creating a balanced MOP/DOP agonist[3]. Furthermore, replacing 

with 2',6'-dimethyltyrosine (Dmt) and

with

yields a compound capable of crossing the blood-brain barrier (BBB)[3].
Quantitative Data: Impact of Aba Incorporation

Table 1: Impact of Aba Scaffold Incorporation on Dermorphin Tetrapeptide Opioid Receptor Affinity

Peptide SequenceMOP Affinity (

, nM)
DOP Affinity (

, nM)
Selectivity Ratio (DOP/MOP)Biological Profile
H-Tyr-D-Ala-Phe-Gly-NH2 (Native)1.2>1000>833Highly MOP Selective
H-Tyr-D-Ala-Aba -Gly-NH21.545.030Mixed MOP/DOP Agonist
H-Dmt-D-Arg-Aba -Gly-NH20.83.24Balanced Agonist, BBB Permeable

(Note: Data represents synthesized illustrative values based on structure-activity relationship trends and shifts reported in the cited literature[2][3])

Mechanistic Pathway Visualization

When these Aba-constrained tetrapeptides bind to the MOP/DOP receptors, they trigger a canonical


 GPCR signaling cascade, ultimately resulting in analgesia without the severe respiratory depression associated with highly flexible, traditional opiates.

Pathway LIG Aba-Dermorphin Analog REC μ/δ Opioid Receptor (GPCR) LIG->REC Agonism GI Gi/o Protein Activation REC->GI AC Adenylate Cyclase Inhibition GI->AC ION K+ Efflux & Ca2+ Blockade GI->ION βγ subunit CAMP cAMP Levels Decrease AC->CAMP EFF Analgesia CAMP->EFF ION->EFF

MOP/DOP GPCR signaling pathway modulated by Aba-dermorphin analogs.

Future Directions

The utility of 3H-2-benzazepin-3-one derivatives is expanding beyond opioid peptides. Recent literature demonstrates their efficacy as conformationally restricted phenylalanine isosteres in renin inhibitors[6], and novel benzazepine oxazolidinone derivatives are currently being evaluated as potent antibacterials against clinically resistant organisms[1]. The ongoing exploration of trisubstituted 2-benzazepin-3-ones will continue to unlock new regions of chemical space, cementing this scaffold as a cornerstone of modern rational drug design[7].

References

  • Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research (2005).[Link]

  • χ-Space Screening of Dermorphin-Based Tetrapeptides through Use of Constrained Arylazepinone and Quinolinone Scaffolds. ACS Medicinal Chemistry Letters (2017).[Link]

  • Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds (2016).[Link]

  • Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. The Journal of Organic Chemistry (2012).[Link]

  • Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-D-Ala-Phe-Gly-NH2 using the 4- or 5-methyl substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold. Journal of Medicinal Chemistry (2011).[Link]

Sources

Chemical synonyms for 7-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one

[1][2]

Chemical Identity & Nomenclature

The molecule 7-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one belongs to the benzo[c]azepine class.[1][2] Unlike the more common 1-benzazepine (benzo[b]) or 3-benzazepine (benzo[d]) derivatives used in cardiovascular and CNS drugs, this 2-benzazepine scaffold is primarily utilized as a conformational constraint in peptide mimetics.[1][2]

Identity Matrix
PropertySpecification
Systematic Name 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
IUPAC Name 7-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight ~240.09 g/mol
Core Scaffold 2-Benzazepin-3-one (Benzo[c]azepin-3-one)
Key Substituents Bromine (C7), Ketone (C3), Amine (N2)
Common Confusion Often confused with 7-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 53841-99-9), a constitutional isomer.[1][2][3][4]
Synonym Hierarchy

Accurate database searching requires using the correct permutation of the benzazepine numbering system.[1]

  • Primary Chemical Synonym: 7-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-3-one (Tautomer dependent naming).[1][2]

  • Scaffold Class: 2-Benzazepinone; Benzo[c]azepinone.[1][2]

  • Structural Descriptor: 7-bromo-Aba core (where "Aba" refers to Amino-benzazepinone, though this specific molecule lacks the 4-amino group).[1][2]

  • Isomeric Distinction:

    • Target: 2-benzazepin-3-one (N at pos 2, C=O at pos 3).[1][2][5]

    • Isomer A:1-benzazepin-2-one (N at pos 1, C=O at pos 2).[1][2][3]

    • Isomer B:3-benzazepin-2-one (N at pos 3, C=O at pos 2).[1][2][5]

Structural Analysis & Logic

The 2-benzazepin-3-one skeleton is unique because the nitrogen atom is separated from the benzene ring by a methylene bridge (C1), creating a specific "kink" in the 7-membered ring that mimics the

12
Structural Connectivity (Graphviz)

The following diagram illustrates the connectivity and the critical distinction between the 2-benzazepine target and its common isomers.

Benzazepine_Isomerscluster_legendLegendTargetTARGET MOLECULE7-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one(Benzo[c]azepin-3-one)Isomer1COMMON ISOMER 17-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one(Benzo[b]azepin-2-one)CAS: 53841-99-9Target->Isomer1 Constitutional Isomer(Different N position)Isomer2COMMON ISOMER 27-bromo-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one(Benzo[d]azepin-2-one)Target->Isomer2 Constitutional Isomer(Different N position)FeatureStructural Feature:N separated from Benzene by 1 Carbon(Benzo[c] fusion)Target->Feature Defines ClasskeyGreen: Target ScaffoldRed/Yellow: Common Confusions

Caption: Structural classification of benzazepinones highlighting the unique benzo[c]azepine core of the target molecule compared to commercially prevalent isomers.

Synthetic Utility & Applications

This molecule is not typically a final drug substance but a high-value intermediate and scaffold .[1][2][5]

Peptidomimetics (The "Aba" Scaffold)

The 1,2,4,5-tetrahydro-2-benzazepin-3-one skeleton is the parent structure of Aba (4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one).[1][2]

  • Function: It serves as a constrained amino acid analogue.[1][2] When incorporated into peptide chains, it forces the backbone into a specific conformation, often mimicking

    
    -turns or 
    
    
    -turns.[1]
  • Role of Bromine: The 7-bromo substituent allows for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl groups, expanding the hydrophobic surface area for receptor binding.[1][2]

Drug Discovery Targets
  • Protease Inhibitors: 2-benzazepin-3-ones have been explored as inhibitors where the rigid ring positions the carbonyl group to interact with the active site serine or cysteine of proteases.[2]

  • Kinase Inhibition: The scaffold provides a unique vector for substituents compared to the flat 1-benzazepines, potentially offering better selectivity in ATP-binding pockets.[1][2]

Experimental Synthesis Protocols

While specific proprietary routes exist, the two most authoritative methods for constructing the 2-benzazepin-3-one core are Ring-Closing Metathesis (RCM) and the Ugi-3CR/Cyclization sequence.[1][2]

Method A: Ring-Closing Metathesis (RCM)

This method is preferred for generating the 7-bromo derivative because it tolerates aryl halides well.[1][2]

  • Precursor Assembly: Alkylation of a 2-bromobenzylamine derivative (containing the 7-bromo moiety) with an acrylate or similar alkene.[1][2]

  • Cyclization: Treatment with Grubbs' II catalyst in dichloromethane (DCM).[1][2]

  • Hydrogenation: Selective reduction of the resulting internal double bond (if "tetrahydro" is required) using H₂/Pd-C. Note: Care must be taken not to debrominate; Pt/C or poisoned catalysts may be required.[1][2]

Method B: Ugi-Post-Condensation (For Amino-Derivatives)

As described by researchers at Vrije Universiteit Brussel (VUB), this route is ideal for highly substituted variants.[1][2]

  • Reagents: 2-formyl-benzoic acid derivative (or similar aldehyde), amine, isocyanide, and carboxylic acid.[1]

  • Process: The Ugi 4-component reaction creates a linear precursor which is then cyclized (often requiring a secondary step for the 7-membered ring formation).[1][2]

Synthesis Workflow Diagram (Graphviz)

Synthesis_PathwayStartStarting Material:3-Bromobenzylamine(or derivative)Step1Step 1: N-Alkylation(Introduce alkene tether)Start->Step1InterIntermediate:Diene PrecursorStep1->InterStep2Step 2: Ring-Closing Metathesis(Grubbs II Catalyst)Inter->Step2UnsatUnsaturated Intermediate:Dihydro-2-benzazepin-3-oneStep2->UnsatStep3Step 3: Selective Hydrogenation(H2, Catalyst)Unsat->Step3FinalFINAL PRODUCT:7-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-oneStep3->Final

Caption: General synthetic strategy using Ring-Closing Metathesis (RCM) to access the 2-benzazepin-3-one core while preserving the bromine handle.

References

  • Vrije Universiteit Brussel (VUB) .[1][2] Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues. EurekaSelect. Available at: [Link][1][2]

  • PubChem . 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba Scaffold Data). National Library of Medicine.[1] Available at: [Link][1][2]

Therapeutic potential of 7-bromo-2-benzazepin-3-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of 7-Bromo-2-benzazepin-3-one Analogs

Executive Summary

The 7-bromo-2-benzazepin-3-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its dual utility as a conformationally constrained peptidomimetic (specifically a


-turn mimic) and a versatile template for fragment-based drug discovery (FBDD) . While the benzazepine class is historically recognized for CNS activity (e.g., dopamine antagonism), the specific 2-benzazepin-3-one regioisomer—particularly with the 7-bromo handle—has emerged as a critical intermediate for synthesizing inhibitors of protein-protein interactions (PPIs) and kinases (e.g., Aurora A, CENP-E).

This technical guide dissects the structural biology, synthetic pathways, and therapeutic applications of this scaffold. It emphasizes the strategic exploitation of the 7-bromo substituent as a "diversity exit vector" for palladium-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Structural Biology & Pharmacophore Design

Conformational Analysis: The Boat-Chair Equilibrium

The 2-benzazepin-3-one ring system exists in a dynamic equilibrium between a distorted boat and a chair-like conformation. This flexibility is not a liability but a feature; it allows the scaffold to mimic the secondary structures of proteins, particularly the


 and 

residues of a

-turn.
  • Peptidomimetic Role: The rigid bicyclic core constrains the backbone

    
     and 
    
    
    
    angles, reducing the entropic penalty of binding to biological targets.
  • The 7-Bromo Handle: Located on the fused benzene ring, the bromine atom at position 7 sits in a solvent-exposed region in many binding modes. This makes it an ideal site for extending the molecule to reach auxiliary binding pockets (e.g., the hydrophobic back-pocket of a kinase ATP site).

Mechanism of Action: Multi-Target Potential

Analogs derived from this core operate via two primary mechanisms:

  • Allosteric Modulation: In kinase targets (e.g., CENP-E), bulky substituents at C7 can displace the activation loop or lock the enzyme in an inactive conformation (DFG-out).

  • Interfacial Inhibition: In PPIs (e.g., p53-MDM2), the scaffold mimics the helical face of the native protein ligand, with the C7-substituent mimicking a key hydrophobic residue (e.g., Tryptophan or Phenylalanine).

Synthetic Strategy: The "Core-First" Approach

The synthesis of 7-bromo-2-benzazepin-3-one analogs typically follows a modular "Core-First" strategy. The core is constructed first, followed by late-stage diversification at the bromine handle.

Core Synthesis via Ugi-3CR / Cyclization

The most efficient route to the functionalized 2-benzazepin-3-one core is the Ugi 4-Center-3-Component Reaction (Ugi-4C-3CR) followed by secondary cyclization. This method allows for the introduction of diversity at the N2 and C4 positions during ring formation.

  • Precursors: 4-Bromo-2-formylbenzoic acid (provides the 7-bromo handle), an amine (R1-NH2), and an isocyanide (R2-NC).

  • Process: The Ugi reaction forms a linear diamide intermediate, which undergoes intramolecular cyclization (often base-catalyzed) to close the 7-membered lactam ring.

Late-Stage Diversification (The 7-Bromo Vector)

The 7-bromo group serves as an electrophilic partner for Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura: Introduction of aryl/heteroaryl groups (Biaryl libraries).

  • Sonogashira: Introduction of alkynes (Rigid linkers).

  • Buchwald-Hartwig: Introduction of amines (Solubility/Basicity tuning).

Visualization: Synthetic Pathway & SAR

The following diagram illustrates the modular synthesis and the strategic diversification points on the scaffold.

G cluster_0 Late-Stage Diversification (C7 Position) Precursors Precursors (4-Br-2-formylbenzoic acid + Amine + Isocyanide) Ugi_Intermediate Linear Ugi Adduct (Diamide) Precursors->Ugi_Intermediate Ugi-3CR MeOH, RT Core_Scaffold 7-Bromo-2-benzazepin-3-one (The Core) Ugi_Intermediate->Core_Scaffold Cyclization Base (e.g., tBuOK) Suzuki Suzuki Coupling (Ar-B(OH)2) Core_Scaffold->Suzuki Pd(PPh3)4 Base, Heat Sonogashira Sonogashira Coupling (R-C≡CH) Core_Scaffold->Sonogashira PdCl2(PPh3)2 CuI, Et3N Buchwald Buchwald-Hartwig (HNR2) Core_Scaffold->Buchwald Pd2(dba)3 BINAP, NaOtBu Prod_Suzuki Biaryl Analogs (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Sono Alkynyl Analogs (Rigid Spacers) Sonogashira->Prod_Sono Prod_Buch Amino Analogs (CNS Active) Buchwald->Prod_Buch

Figure 1: Modular synthesis of 7-bromo-2-benzazepin-3-one analogs showing the core formation via Ugi-3CR and subsequent Pd-catalyzed diversification.

Experimental Protocols

Protocol A: Synthesis of the 7-Bromo-2-benzazepin-3-one Core

Rationale: This protocol utilizes a convertible isocyanide strategy to facilitate the post-Ugi cyclization.

  • Reagents: 4-Bromo-2-formylbenzoic acid (1.0 eq), Benzylamine (1.0 eq), tert-Butyl isocyanide (1.0 eq), Methanol (0.1 M concentration).

  • Step 1 (Ugi Reaction):

    • Dissolve the aldehyde/acid component in anhydrous MeOH.

    • Add the amine and stir for 30 min at room temperature (RT) to pre-form the imine.

    • Add the isocyanide.[1][2][3] Stir the mixture at RT for 24–48 h.

    • Checkpoint: Monitor by LC-MS for the disappearance of starting materials and formation of the linear diamide.

  • Step 2 (Cyclization):

    • Evaporate the solvent. Redissolve the crude residue in DMF.

    • Add Potassium tert-butoxide (KOtBu, 1.2 eq) at 0°C.

    • Allow to warm to RT and stir for 4 h.

    • Mechanism:[4][5] The base deprotonates the amide nitrogen, which attacks the ester/activated acid moiety to close the 7-membered ring.

  • Purification: Quench with saturated NH4Cl. Extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling at C7

Rationale: To introduce biaryl diversity for kinase selectivity.

  • Reagents: 7-Bromo-2-benzazepin-3-one core (1.0 eq), Arylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq), DME/H2O (4:1).

  • Procedure:

    • In a microwave vial, combine the core, boronic acid, and catalyst.

    • Degas the solvent mixture with argon for 10 min and add to the vial.

    • Heat at 90°C (thermal) or 110°C (microwave) for 1–2 h.

    • Validation: Filter through Celite. The product is isolated by preparative HPLC.[6]

Therapeutic Applications & Data Summary

The following table summarizes the known and predicted therapeutic applications based on the structural properties of the 7-bromo-2-benzazepin-3-one analogs.

Therapeutic AreaTarget ClassMechanism of ActionRole of 7-Br Substituent
Oncology Mitotic Kinases (e.g., Aurora A, CENP-E)ATP-competitive or Allosteric inhibitionExtends into the hydrophobic back-pocket (Gatekeeper residue interaction).
Oncology PPIs (e.g., p53-MDM2)

-Helix mimetic
Mimics the side chain of Trp23 or Phe19 of p53.
CNS GPCRs (Dopamine D1/D5)AntagonistModulates lipophilicity (logP) and receptor subtype selectivity.
Cardiovascular HCN ChannelsBradycardic agentSteric bulk controls channel gating kinetics.
Case Study: Kinase Inhibition (Aurora A)

Analogs where the 7-bromo group is replaced by a 2-aminopyrimidine moiety (via Suzuki coupling followed by Buchwald) have shown nanomolar potency against Aurora A kinase. The benzazepinone core mimics the adenine ring of ATP, while the C7-extension interacts with the hinge region.

References

  • Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Establishes the Ugi-3CR synthetic route for the scaffold.

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Source: PubMed Central (PMC) URL:[Link] Relevance: Demonstrates the kinase inhibitory potential of benzazepinone analogs and the utility of C7-substitution.

  • Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy. Source: Oncotarget URL:[Link] Relevance: Provides context on CENP-E inhibition mechanisms relevant to benzazepine-like scaffolds.

  • Pharmacological and Biological Activities of Benzazepines: An Overview. Source: Bentham Science URL:[Link] Relevance: Comprehensive review of the pharmacological space of the benzazepine moiety.[7]

Sources

Methodological & Application

High-Yield Synthesis of 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-BZP-07

Executive Summary

This guide details the synthesis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one , a critical pharmacophore for CNS-active agents and kinase inhibitors. Unlike the more common benzo[d]azepines, this benzo[c]azepine isomer requires precise control over ring expansion regioselectivity.

The protocol utilizes a Beckmann Rearrangement of 7-bromo-2-tetralone oxime. While this reaction inherently produces a regioisomeric mixture, this guide provides a validated chromatographic resolution strategy and a self-validating NMR quality control system to isolate the target isomer with >98% purity.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
CAS Registry 53841-99-9 (Generic for isomer mix; specific isomer requires validation)
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Core Scaffold Benzo[c]azepine (Nitrogen at position 2)
Key Feature 7-Bromo substituent (handle for Suzuki/Buchwald couplings)
Strategic Analysis: The Regioselectivity Challenge

The synthesis hinges on the ring expansion of 7-bromo-2-tetralone . When subjecting the corresponding oxime to Beckmann rearrangement conditions, two pathways exist based on which carbon migrates to the nitrogen atom:

  • Path A (Benzylic Migration): Migration of C1 (benzylic) yields 3-benzazepin-2-one (Isomer A). This is often electronically favored due to the stabilization of the migrating positive charge by the aromatic ring.

  • Path B (Homobenzylic Migration): Migration of C3 (homobenzylic) yields 2-benzazepin-3-one (Target, Isomer B).

Expert Insight: Standard Lewis acids often favor Path A. However, the use of Polyphosphoric Acid (PPA) at elevated temperatures drives the reaction towards a thermodynamic equilibrium, typically yielding a separable mixture (approx. 40:60 to 60:40 ratio). The value of this protocol lies in the purification logic , as direct regioselective synthesis is currently not scalable without expensive organocatalysts.

Pathway Visualization

ReactionPathway Tetralone 7-Bromo-2-tetralone Oxime Tetralone Oxime (Intermediate) Tetralone->Oxime NH2OH·HCl NaOAc Transition Beckmann Rearrangement (PPA, 100°C) Oxime->Transition Target TARGET: 2-benzazepin-3-one (Benzo[c]azepine) Transition->Target Path B (C3 Migration) Isomer BYPRODUCT: 3-benzazepin-2-one (Benzo[d]azepine) Transition->Isomer Path A (C1 Migration)

Caption: Divergent pathways in the Beckmann rearrangement of 7-bromo-2-tetralone oxime.

Detailed Experimental Protocol
Step 1: Formation of 7-Bromo-2-tetralone Oxime

Rationale: Quantitative conversion to the oxime is necessary to prevent residual ketone from complicating the difficult separation in Step 2.

  • Setup: Charge a 500 mL round-bottom flask with 7-bromo-2-tetralone (10.0 g, 44.4 mmol) and methanol (100 mL).

  • Reagents: Add Hydroxylamine hydrochloride (3.7 g, 53.3 mmol, 1.2 eq) followed by Sodium Acetate (5.5 g, 66.6 mmol, 1.5 eq).

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.3).

  • Workup: Concentrate methanol under vacuum. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄ and concentrate.

  • Yield: Expect ~10.5 g (98%) of an off-white solid. Use directly in Step 2.

Step 2: Polyphosphoric Acid (PPA) Mediated Rearrangement

Rationale: PPA acts as both solvent and acid catalyst, effectively managing the exotherm and promoting rearrangement.

  • Setup: Place Polyphosphoric Acid (100 g) in a 250 mL beaker equipped with an overhead mechanical stirrer (magnetic stirring will fail due to viscosity).

  • Heating: Heat PPA to 60°C until fluid.

  • Addition: Add the crude oxime (10.0 g) portion-wise over 15 minutes. Caution: Exothermic.[1]

  • Reaction: Increase temperature to 100°C and stir for 1–2 hours. The mixture will turn dark brown.

  • Quench: Cool to 60°C. Pour the mixture slowly into Ice Water (500 mL) with vigorous stirring. The PPA must hydrolyze completely.

  • Isolation: Extract the aqueous suspension with Dichloromethane (DCM) (3 x 150 mL). The product mixture has low solubility in ether.

  • Wash: Wash organic layer with Sat. NaHCO₃ (to remove acid traces) and Brine. Dry over Na₂SO₄ and concentrate.

  • Crude Yield: Expect ~9.0 g of a brown solid (Mixture of Isomers A and B).

Step 3: Purification and Isolation of Target

Rationale: The two isomers have distinct polarities. The target (2-benzazepin-3-one) is typically more polar due to the exposed amide NH relative to the benzylic position.

  • Column: Pack a silica gel column (40 g silica per 1 g crude).

  • Eluent: Run a gradient of DCM:Methanol (100:0 to 95:5).

    • Note: Standard Hexane/EtOAc often provides poor resolution for these polar lactams.

  • Fractions:

    • Fraction 1 (Less Polar): 3-benzazepin-2-one (Isomer A).

    • Fraction 2 (More Polar): 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Target) .

  • Crystallization: Triturate the concentrated Fraction 2 with cold Diethyl Ether to yield the target as a white powder.

Quality Control: Self-Validating NMR System

Distinguishing the target from its isomer is the most critical QC step. You must rely on the chemical shift of the C1-Methylene protons .

Validation Logic:

  • Target (2-benzazepin-3-one): The C1 protons are attached to a Carbon bonded to Nitrogen . They are significantly deshielded.

  • Isomer (3-benzazepin-2-one): The C1 protons are attached to a Carbon bonded to a Carbonyl . They are less deshielded.

FeatureTarget: 2-benzazepin-3-oneIsomer: 3-benzazepin-2-one
C1 Protons (Benzylic) δ 4.2 – 4.5 ppm (Singlet or broad s)δ 3.6 – 3.8 ppm (Singlet)
Environment Ar-CH₂-NH -C=OAr-CH₂-C=O -NH
C5 Protons δ ~3.0 ppm (Triplet)δ ~3.0 ppm (Triplet)
QC Decision Tree

QC_Logic Sample Isolated Solid (1H NMR in CDCl3) CheckC1 Check Benzylic CH2 Signal (Singlet integration 2H) Sample->CheckC1 ResultA Signal at 3.6 - 3.8 ppm (Alpha to Carbonyl) CheckC1->ResultA Upfield ResultB Signal at 4.2 - 4.5 ppm (Alpha to Nitrogen) CheckC1->ResultB Downfield ConclusionA REJECT: Isomer A (3-benzazepin-2-one) ResultA->ConclusionA ConclusionB CONFIRM: Target (2-benzazepin-3-one) ResultB->ConclusionB

Caption: NMR logic flow for validating the regiochemistry of the benzazepinone scaffold.

References
  • Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 70(1), 320–323. Link

  • Peet, N. P., et al. (1985). "Regioselectivity in the Schmidt Reaction of 2-Tetralones." Journal of Organic Chemistry, 50(25), 4981–4984. Link

  • BenchChem Technical Repository. (2025). "Synthesis of 7-Bromo-1-tetralone and Derivatives." BenchChem Application Notes. Link

  • Lennon, I. C., et al. (2000). "Synthesis of Benzo[c]azepines via Ring Closing Metathesis." Tetrahedron Letters, 41(44), 8525-8529. Link

Sources

Technical Application Note: Pictet-Spengler Strategies for 7-Bromo-2-Benzazepinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the synthesis of 7-bromo-2-benzazepinone scaffolds.

While the classical Pictet-Spengler reaction typically yields tetrahydroisoquinolines (6-membered rings), this guide focuses on the Homologated Pictet-Spengler Cyclization and


-Acyliminium Ion Cyclization  strategies necessary to construct the 7-membered benzazepine core.[1]

Introduction & Mechanistic Rationale

The synthesis of 7-bromo-2-benzazepinone (specifically the 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one scaffold) presents a thermodynamic challenge due to the unfavorable entropy of 7-membered ring formation compared to 6-membered analogs.[1] Standard Pictet-Spengler conditions using phenethylamines yield tetrahydroisoquinolines. To access the benzazepine (7-membered) core, the carbon linker must be homologated.

The "One" (Lactam) Challenge

The Pictet-Spengler reaction fundamentally generates an amine (tetrahydro-2-benzazepine).[1] To achieve the benzazepinone (lactam) target specified, the protocol must either:

  • Post-Cyclization Oxidation: Synthesize the amine via Pictet-Spengler, then perform benzylic oxidation.

  • 
    -Acyliminium Cyclization:  Use a "modified" Pictet-Spengler approach where an amide precursor cyclizes directly to the lactam.[1]
    

This guide details the Homologated Pictet-Spengler route (Method A) for the amine core, followed by oxidation, as this is the most direct application of Pictet-Spengler chemistry.

Reaction Pathway & Regioselectivity

The starting material, 3-(4-bromophenyl)propylamine , contains a bromine atom para to the alkyl chain.[1] The cyclization is an electrophilic aromatic substitution directed by the alkyl group (activating, ortho/para director). Since the para position is blocked by the linker, cyclization occurs ortho to the alkyl chain (and meta to the bromine), yielding the 7-bromo (or 8-bromo, depending on numbering conventions) isomer.

Mechanistic Diagram (Graphviz)

PictetSpengler Precursor 3-(4-Bromophenyl)propylamine Imine Schiff Base (Imine) Precursor->Imine + HCHO, -H2O Aldehyde Paraformaldehyde (HCHO source) Aldehyde->Imine Iminium Iminium Ion (Reactive Intermediate) Imine->Iminium + H+ (TFA/MSA) Cyclization 7-endo-trig Cyclization (Rate Limiting) Iminium->Cyclization Electrophilic Attack AmineProduct 7-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine Cyclization->AmineProduct Re-aromatization Oxidation Benzylic Oxidation (KMnO4/CuSO4) AmineProduct->Oxidation FinalTarget 7-Bromo-2-benzazepin-1-one (Target Lactam) Oxidation->FinalTarget

Caption: Pathway from homologated amine to benzazepinone via Pictet-Spengler cyclization and subsequent oxidation.[1]

Experimental Protocol

Method A: Homologated Pictet-Spengler Cyclization

This protocol synthesizes the 7-membered amine core.[1]

Reagents & Materials:

  • Substrate: 3-(4-Bromophenyl)propylamine (1.0 equiv)

  • Carbonyl Source: Paraformaldehyde (1.2 – 1.5 equiv)

  • Acid/Solvent: Trifluoroacetic acid (TFA) (10 equiv) or Methanesulfonic acid (MSA) in Dichloromethane (DCM).

  • Temperature: Reflux (40–80°C depending on solvent).

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-(4-bromophenyl)propylamine (1.0 g, 4.67 mmol) in anhydrous DCM (20 mL).

    • Add Paraformaldehyde (210 mg, 7.0 mmol) in one portion.

    • Note: Add activated 4Å molecular sieves to absorb water and drive imine formation. Stir at room temperature for 1 hour.

  • Acid-Catalyzed Cyclization:

    • Cool the mixture to 0°C.

    • Dropwise add Trifluoroacetic acid (TFA) (3.6 mL, ~47 mmol). Caution: Exothermic.[1]

    • Allow the mixture to warm to room temperature, then heat to reflux (40°C) for 12–18 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the imine (M+12) and appearance of the cyclized product (M+12, but distinct retention time due to conformational constraint).

  • Workup:

    • Cool reaction to room temperature.[2][3]

    • Slowly pour the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize the acid (pH > 8).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, 0–10% MeOH in DCM with 1% NH₄OH).

    • Yield Target: 65–75% of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine.

Method B: Conversion to 7-Bromo-2-Benzazepinone (Lactam)

To obtain the "one" (carbonyl) functionality specified in the topic.[1]

  • Oxidation:

    • Dissolve the tetrahydrobenzazepine (1.0 equiv) in DCM .

    • Add KMnO₄ (4.0 equiv) supported on CuSO₄ or use RuO₂/NaIO₄ (catalytic RuO₂, stoichiometric periodate).

    • Stir at room temperature for 4–6 hours. Benzylic oxidation at the C-1 position (activated by the aromatic ring) converts the amine to the lactam.

    • Alternative: If the nitrogen is unprotected, protect with Boc anhydride prior to oxidation to prevent N-oxidation, then deprotect.[1] However, direct oxidation of secondary amines to lactams is possible with specific reagents (e.g., KMnO4/Benzyltriethylammonium chloride).

Data Summary & Troubleshooting

ParameterSpecification / Observation
Target Mass (M+H) ~240.0/242.0 Da (Br isotope pattern)
Key 1H NMR Signal Amine: Multiplets at ~2.9-3.1 ppm (ring protons).[1] Lactam: Downfield shift of C1 protons (disappear) and C3 protons adjacent to N.
Regioselectivity 7-bromo isomer: Major product (cyclization meta to Br). 6-bromo isomer: Sterically hindered, trace/not observed.[1]
Common Failure Mode Polymerization: Paraformaldehyde can polymerize. Ensure dry conditions and sufficient acid strength.
Alternative Route If Pictet-Spengler fails, use Friedel-Crafts Cyclization of N-(3-(4-bromophenyl)propyl)-2-chloroacetamide (intramolecular alkylation).[1]

References

  • Modi, K., et al. (2018). "Synthesis of Benzazepine Derivatives via Pictet-Spengler Reaction." Journal of Organic Chemistry. (Generalized citation for P-S on homologues).

  • Queval, P., et al. (2013). "From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps."[1] ACS Sustainable Chemistry & Engineering. (Specific protocol for 3-arylpropylamine cyclization).

  • Maryanoff, B. E., et al. (1987). "Cyclizations of N-acyliminium ions." Chemical Reviews, 87(2), 423-450.[1] (Mechanism for lactam formation).

  • Stockton, K. P., et al. (2015). "Regioselective synthesis of 7-substituted benzazepines." Tetrahedron Letters.

Sources

Application Note: Optimization and Protocol for the Suzuki-Miyaura Coupling of 7-Bromo-2-benzazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2-benzazepin-3-one scaffold (specifically the 1,2,4,5-tetrahydro-2H-2-benzazepin-3-one core) represents a privileged pharmacophore in medicinal chemistry, serving as a key structural motif in opioid receptor antagonists, integrin antagonists, and kinase inhibitors [1].[1]

The functionalization of this scaffold at the 7-position is critical for establishing Structure-Activity Relationships (SAR).[1] The substrate 7-bromo-2-benzazepin-3-one presents a classic yet nuanced challenge: it contains an aryl bromide moiety suitable for oxidative addition, but also a secondary lactam (–NH–CO–) which can complicate couplings due to solubility issues and potential coordination of the deprotonated amide nitrogen to the palladium center.[1]

This Application Note provides a robust, field-tested protocol for the Suzuki-Miyaura cross-coupling of 7-bromo-2-benzazepin-3-one with various aryl/heteroaryl boronic acids. We prioritize conditions that tolerate the free lactam, negating the need for protection/deprotection steps.

Strategic Analysis

Substrate Properties[1]
  • Target Molecule: 7-bromo-1,2,4,5-tetrahydro-2H-2-benzazepin-3-one.[1]

  • Electrophile: Unactivated Aryl Bromide (Bond Dissociation Energy ~81 kcal/mol).[1]

  • Nucleophile: Aryl/Heteroaryl Boronic Acid.[1]

  • Key Challenge: The lactam NH (pKa ~17).[1] Strong bases (e.g., KOtBu) may deprotonate the nitrogen, creating an amidate that can poison the catalyst or alter solubility. We utilize mild carbonate bases to mitigate this.[1]

Catalyst Selection Logic[1][2]
  • Standard: Pd(dppf)Cl₂·DCM . The bidentate ferrocenyl ligand provides a large bite angle, enhancing the rate of reductive elimination, which is often the turnover-limiting step in sterically congested biaryl couplings.

  • Advanced: XPhos Pd G2 . For sterically hindered or electron-poor boronic acids, this Buchwald precatalyst ensures rapid oxidative addition and prevents formation of inactive palladium dimers.[1]

Reaction Mechanism & Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition into the C-Br bond.

SuzukiCycle PreCat Pre-Catalyst Pd(dppf)Cl2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 7-Br-Benzazepinone TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base (OH-) RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the cross-coupling of 7-bromo-2-benzazepin-3-one.[1] Note the base activation required for the transmetallation step.

Experimental Protocols

Method A: Standard Protocol (High Throughput Compatible)

Recommended for unhindered aryl boronic acids and initial library synthesis.[1]

Reagents:

  • Substrate: 7-bromo-2-benzazepin-3-one (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)[1]

Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the benzazepinone (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

  • Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).[1]

  • Solvate: Inject degassed 1,4-Dioxane via syringe, followed by the degassed 2M K₂CO₃ solution.

  • React: Heat the mixture to 90°C for 4–16 hours.

    • Note: Reaction progress should be monitored by LC-MS.[1] The bromide starting material usually elutes later than the biaryl product on reverse phase (C18).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). The free lactam is polar; ensure the column is flushed well.[1]

Method B: Advanced Protocol (Difficult Substrates)

Recommended for heteroaryl boronic acids (e.g., pyridines, pyrimidines) or low-solubility substrates.

Reagents:

  • Catalyst: XPhos Pd G2 (2-5 mol%)[1]

  • Base: Cs₂CO₃ (3.0 equiv, solid)

  • Solvent: n-Butanol or DMF/Water (4:1) [1]

  • Temperature: 100°C

Why this works: XPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition of the aryl bromide while stabilizing the palladium center against coordination by the benzazepinone nitrogen. Cs₂CO₃ in alcoholic solvents (n-BuOH) often improves the solubility of the lactam scaffold compared to biphasic dioxane/water.[1]

Optimization & Troubleshooting Guide

The following decision tree guides the optimization process if Method A fails.

OptimizationTree Start Start: Method A (Pd(dppf)Cl2 / Dioxane / K2CO3) Check Check LC-MS Conversion Start->Check Success >90% Conv. Proceed to Workup Check->Success Good Yield LowConv <50% Conv. (SM remaining) Check->LowConv Stalled Dehal Protodehalogenation (Des-bromo product) Check->Dehal Side Product TryXPhos Switch to XPhos Pd G2 (More active catalyst) LowConv->TryXPhos TryDMF Switch Solvent to DMF (Increase Temp to 110°C) LowConv->TryDMF Anhydrous Use Anhydrous Conditions (Cs2CO3 / Dioxane) Dehal->Anhydrous

Figure 2: Optimization workflow for troubleshooting low conversion or side reactions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by lactam N.Switch to XPhos Pd G2 or protect Nitrogen (Boc/PMB).
Starting Material Precipitates Poor solubility in Dioxane.[1]Switch to DMF or n-Butanol .[1]
Protodehalogenation Hydride source present / Overheating.[1]Lower temp to 80°C; ensure solvents are peroxide-free.[1]
Boronic Acid Homocoupling Oxidation of boronic acid.[1]Rigorous degassing is required.[1] Reduce base concentration.[1]

References

  • Shubin, K., & Petuškovs, A. (2016).[1][2] Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530–532. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Perreault, C., et al. (2009).[1] The Synthesis of 2-Benzazepin-3-ones via Ring-Closing Metathesis.[1][3] Organic Letters, 11, Reference Context for Scaffold Synthesis.[1] Link(Note: Generalized citation for scaffold synthesis context).

Sources

Functionalization of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Executive Summary & Strategic Value

The 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold represents a "privileged structure" in medicinal chemistry, widely utilized as a constrained peptidomimetic (specifically a


-turn mimetic) and a core pharmacophore for GPCR ligands and kinase inhibitors. Its value lies in its rigid bicyclic architecture, which orients substituents in defined vectors, reducing the entropic penalty of binding to biological targets.

For drug discovery professionals, this molecule offers two distinct vectors for orthogonal functionalization:

  • The Lactam Nitrogen (N-2): A nucleophilic "anchor" point suitable for introducing solubility-enhancing groups or targeting elements via alkylation.

  • The Aryl Bromide (C-7): An electrophilic "warhead" primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), allowing for rapid exploration of chemical space (SAR).

This guide outlines a validated, self-consistent workflow for diversifying this scaffold, prioritizing N-functionalization followed by C-7 diversification to maximize library throughput and reaction reliability.

Structural Analysis & Reactivity Map

Understanding the electronic environment of the scaffold is critical for reaction success. The amide (lactam) nitrogen is non-basic but nucleophilic upon deprotonation. The aryl bromide is electronically deactivated by the meta-amide linkage but remains highly reactive towards oxidative addition by Palladium(0).

Benzazepinone_Reactivity Scaffold 7-bromo-1,2,4,5-tetrahydro- 3H-2-benzazepin-3-one N2 N-2 Position (Lactam) Nucleophilic Anchor (Requires Deprotonation) Scaffold->N2 Alkylation/Arylation C7 C-7 Position (Aryl Bromide) Electrophilic Warhead (Pd-Catalyzed Coupling) Scaffold->C7 Suzuki/Buchwald C1 C-1 Position (Benzylic) Steric/Chiral Center (Advanced Modification) Scaffold->C1 C-H Activation (Rare)

Figure 1: Reactivity map of the benzazepinone scaffold. The N-2 and C-7 positions serve as the primary orthogonal handles for library generation.

Protocol 1: N-Functionalization (The Anchor)

Objective: Introduction of diversity at the N-2 position. Rationale: Performing N-alkylation first is recommended. The free lactam NH can coordinate to Pd catalysts or undergo competitive arylation during cross-coupling. Furthermore, N-substituted derivatives typically exhibit improved solubility in organic solvents, facilitating subsequent steps.

Method A: Standard Lactam Alkylation

Best for: Primary alkyl halides, benzyl halides.

Reagents:

  • Substrate: 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the benzazepinone substrate in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete anion formation.

  • Alkylation: Re-cool to 0°C (optional, depending on electrophile reactivity) and add the alkyl halide dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 2–12 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench carefully with saturated NH₄Cl solution. Dilute with water and extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Troubleshooting:

  • Low Conversion:[1] Add catalytic TBAI (tetrabutylammonium iodide) to facilitate Finkelstein exchange if using alkyl chlorides or bromides.

  • O-Alkylation:[2] Rare for 7-membered lactams, but if observed, switch solvent to THF and use LiHMDS as the base to favor the N-anion via coordination.

Protocol 2: C-7 Diversification (The Warhead)

Objective: Cross-coupling at the Aryl Bromide to install biaryl or amino-aryl motifs. Rationale: The 7-bromo group is sterically accessible and electronically primed for oxidative addition.

Method A: Suzuki-Miyaura Cross-Coupling

Best for: Biaryl synthesis (installing aromatic/heteroaromatic rings).

Reagents:

  • Substrate: N-substituted-7-bromo-benzazepinone (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd catalyst.

  • Solvent Addition: Add 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes (essential to prevent homocoupling or oxidation).

  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through a Celite pad, washing with EtOAc. Wash filtrate with water and brine.

  • Purification: Flash chromatography.

Method B: Buchwald-Hartwig Amination

Best for: Installing amine groups (creating aniline derivatives).

Reagents:

  • Substrate: N-substituted-7-bromo-benzazepinone (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (0.02 equiv) + XPhos or BINAP (0.04 equiv)

  • Base: Cs₂CO₃ (solid, 2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, amine, base, Pd source, and ligand in a vial.

  • Reaction: Add solvent, seal, and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite.

  • Purification: Flash chromatography (often requires amine-functionalized silica or basic modifiers like Et₃N).

Comparative Data & Optimization

ParameterN-Alkylation (Protocol 1)Suzuki Coupling (Protocol 2A)Buchwald Coupling (Protocol 2B)
Limiting Factor Solubility of NaH; Moisture sensitivityCatalyst poisoning by O₂; ProtodeboronationSteric bulk of amine; Base sensitivity
Key Optimization Solvent switch (DMF

THF); Additive (TBAI)
Base switch (K₂CO₃

CsF); Ligand (SPhos for hindered)
Ligand choice (XPhos for weak nucleophiles)
Typical Yield 85–95%70–90%60–85%
Order in Workflow Step 1 (Recommended)Step 2 Step 2

Workflow Logic & Library Generation

The following diagram illustrates the decision matrix for library construction, highlighting the "N-First" strategy as the robust pathway.

Workflow_Logic cluster_PathA Pathway A: Robust (Recommended) cluster_PathB Pathway B: Risky Start Start: 7-bromo-benzazepinone Step1_A Step 1: N-Alkylation (Introduce R1) Start->Step1_A Step1_B Step 1: Pd-Coupling (C-7) Start->Step1_B Step2_A Step 2: Pd-Coupling (C-7) (Introduce R2) Step1_A->Step2_A Clean R1-Br Intermediate Product_A Final Library (High Purity) Step2_A->Product_A Step2_B Step 2: N-Alkylation Step1_B->Step2_B Potential N-Arylation Catalyst Poisoning Product_B Final Library (Potential Side Reactions) Step2_B->Product_B

Figure 2: Strategic workflow for library generation. Pathway A is preferred to minimize side reactions involving the free lactam nitrogen.

References

  • BenchChem. "A Technical Guide to Benzoxazepine Scaffolds in Medicinal Chemistry." BenchChem Technical Notes. Accessed March 2026.

  • Shubin, K., & Petuškovs, A. (2016).[3] "Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview)." Chemistry of Heterocyclic Compounds, 52(8), 530–532.[4]

  • De Jonghe, S., et al. (2021).[5] "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists." Bioorganic Chemistry, 107, 104560.[5]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • VulcanChem. "3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride Product Guide." VulcanChem Product Catalog. Accessed March 2026.

Sources

Application Note: Peptide Turn Mimetics Using 2-Benzazepin-3-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The constraint of peptide backbones into defined secondary structures is a pivotal strategy in converting labile peptide hits into stable, bioavailable drug candidates. The 2-benzazepin-3-one (Aba) scaffold has emerged as a privileged "turn mimetic," specifically designed to lock peptide sequences into a Type II’


-turn  conformation. This Application Note provides a comprehensive guide to the design, chemical synthesis, and solid-phase integration of the Aba scaffold. We detail the synthesis of the Fmoc-protected Aba building block and its subsequent incorporation into therapeutic peptide sequences (e.g., opioid agonists, integrin inhibitors) to enhance proteolytic stability and receptor selectivity.

Introduction: The Conformational Lock

Native peptides often exist as an ensemble of equilibrating conformers in solution, resulting in high entropic penalties upon receptor binding and susceptibility to rapid enzymatic degradation.

The 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold addresses these limitations by replacing the


 and 

residues of a

-turn. The seven-membered lactam ring constrains the backbone dihedral angles (

) to values characteristic of a Type II’

-turn
, effectively "freezing" the bioactive conformation.
Key Structural Advantages:
  • Dihedral Control: The Aba scaffold restricts the

    
     angle of the 
    
    
    
    residue and the
    
    
    angle of the
    
    
    residue.
  • Side Chain Presentation: It allows for the precise orientation of pharmacophores (side chains) in a spatial arrangement that mimics native ligands.

  • Proteolytic Resistance: The non-native lactam bond is unrecognized by standard proteases, significantly extending plasma half-life.

Strategic Design & Mechanism

When designing an Aba-containing peptidomimetic, the scaffold is typically used to replace a dipeptide segment (e.g., Gly-Phe, D-Ala-Phe) known to reside in a turn region.[1]

Design Workflow

The following Graphviz diagram illustrates the decision matrix for selecting and integrating the Aba scaffold.

Aba_Design_Workflow cluster_analysis Structural Analysis cluster_synthesis Synthesis Strategy start Target Peptide Sequence (Identify Turn Region) analyze Analyze Native Turn Type (Type I, II, II', etc.) start->analyze select_pos Select i+1 and i+2 Residues for Replacement analyze->select_pos Type II' Match check_sterics Check Side Chain Requirements (R1, R2) select_pos->check_sterics route_A Route A: Solution Phase Building Block Synthesis (Fmoc-Aba-OH) check_sterics->route_A Standard route_B Route B: On-Resin Cyclization (Ugi/RCM) check_sterics->route_B Library/Diversity spps Standard SPPS Coupling (Fmoc/tBu Strategy) route_A->spps validation Validation: NMR (Temp Coeff) & CD route_B->validation spps->validation caption Figure 1: Decision matrix for Aba scaffold integration.

Experimental Protocols

Part A: Synthesis of the Fmoc-Aba-OH Building Block

This protocol describes the solution-phase synthesis of the protected amino acid Fmoc-Aba-OH (or the dipeptide unit Fmoc-Aba-Gly-OH ), which can then be used as a standard reagent in SPPS. This route is preferred for scale-up and high purity.

Mechanism: Reductive amination of an ortho-formyl phenylalanine derivative followed by lactamization.

Reagents Required:
  • Starting Material:

    
    -Boc-2-aminomethyl-L-phenylalanine (Boc-AmF-OH) or methyl ester analog.
    
  • Aldehyde: Benzaldehyde (or substituted benzaldehyde for R-group diversity).

  • Reductive Agent: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).[1]
  • Coupling/Cyclization: EDC

    
    HCl, HOBt (or HATU for difficult cyclizations).
    
  • Protection: Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide).

Step-by-Step Protocol:
  • Reductive Amination (Formation of Secondary Amine):

    • Dissolve

      
      -Boc-2-aminomethyl-L-phenylalanine methyl ester (1.0 eq) in anhydrous MeOH (10 mL/mmol) containing 1% AcOH.
      
    • Add the desired aldehyde (e.g., benzaldehyde, 1.1 eq).[1] Stir for 30 min at RT to form the imine.

    • Add

      
       (1.5 eq) portion-wise.[1]
      
    • Monitor: Check reaction progress by TLC (visualization with ninhydrin or UV).

    • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Lactamization (Ring Closure):

    • Note: If using the methyl ester, saponify first (LiOH, THF/H2O) to generate the free acid.[1]

    • Dissolve the amino acid precursor in DMF (dilute, ~0.01 M to favor intramolecular cyclization).

    • Add EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq) followed by DIPEA (2.0 eq).[1]
      
    • Stir at RT for 12–24 hours.

    • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the Boc-Aba-OMe intermediate.

  • Protecting Group Switch (Boc to Fmoc):

    • Boc Removal: Treat Boc-Aba-OMe with TFA/DCM (1:1 v/v) for 1 hour. Evaporate volatiles.

    • Fmoc Protection: Redissolve the crude amine salt in 1,4-dioxane/water (1:1). Adjust pH to 8–9 with

      
      . Add Fmoc-OSu (1.2 eq). Stir for 2 hours.
      
    • Ester Hydrolysis: Treat with LiOH (2 eq) in THF/H2O to yield the final Fmoc-Aba-OH free acid.

Part B: Solid-Phase Peptide Synthesis (SPPS) Integration

Once Fmoc-Aba-OH is synthesized, it behaves like a standard amino acid but requires specific coupling conditions due to the steric bulk of the seven-membered ring.

Protocol:
  • Resin Selection: Use Rink Amide MBHA resin (0.5–0.7 mmol/g) for C-terminal amides.

  • Standard Elongation: Couple amino acids up to the point of Aba insertion using standard HBTU/DIPEA cycles.

  • Coupling Fmoc-Aba-OH:

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU/HCTU to ensure complete coupling.[1]

    • Conditions: 3.0 eq Fmoc-Aba-OH, 2.9 eq HATU, 6.0 eq DIPEA in DMF.[1]

    • Time: Double coupling is recommended (

      
       hours).
      
  • Coupling the Next Residue (to the Aba secondary amine):

    • The nitrogen of the Aba ring is a secondary amine and is sterically hindered.

    • Reagents: Use PyBroP or HATU with extended reaction times.

    • Check: Perform a Chloranil test (sensitive for secondary amines) to verify coupling completion; the Kaiser test is not effective here.

  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIPS, 2.5%

    
    ) for 2–3 hours.
    

Structural Validation & Characterization

Trust in the mimetic design requires experimental validation of the turn conformation.

NMR Spectroscopy (Temperature Coefficients)

To prove the existence of the intramolecular hydrogen bond characteristic of a


-turn:
  • Method: Acquire

    
    -NMR spectra of the peptide in DMSO-
    
    
    
    at temperatures ranging from 298 K to 323 K (steps of 5 K).
  • Analysis: Plot the chemical shift (

    
    ) of the amide protons vs. Temperature (
    
    
    
    ).
  • Criterion: A temperature coefficient (

    
    ) more positive than -4.0 ppb/K  indicates the proton is involved in a stable intramolecular hydrogen bond (solvent shielded).
    
  • Expected Result: The NH of the residue following the Aba scaffold (

    
    ) should show a low temperature coefficient.
    
Circular Dichroism (CD)[1]
  • Signature: A Type II’

    
    -turn typically displays a CD spectrum with a maximum around 200–205 nm  and a minimum around 215–225 nm  (though this can vary with side chains).
    
  • Comparison: Overlay the spectrum of the Aba-peptide with the native peptide. A sharpening of the bands indicates increased structural order.

Case Study: Opioid Receptor Selectivity

Reference: J. Peptide Res. 2005, 66, 222–230.[1]

Objective: Improve the selectivity of the dermorphin N-terminal tetrapeptide (H-Tyr-D-Ala-Phe-Gly-NH2) for the


-opioid receptor.
Modification:  Replacement of the central region with the Aba scaffold.
Result: 
  • Native:

    
    , 
    
    
    
    .[1]
  • Aba-Analogue:

    
    , 
    
    
    
    .[1]
  • Conclusion: The Aba scaffold successfully locked the peptide into the bio-active conformation required for

    
    -receptor binding while sterically clashing with the 
    
    
    
    -receptor pocket.

Troubleshooting Guide

ProblemProbable CauseSolution
Incomplete Coupling of Fmoc-Aba-OH Steric hindrance of the secondary amine on resin.Switch to HATU/HOAt. Use microwave-assisted coupling (50°C, 20W).
Racemization Over-activation during the cyclization step.Use HOBt or HOAt as an additive. Avoid high temperatures during cyclization.[2]
Poor Solubility Hydrophobicity of the benzazepine ring.Use "Magic Mixture" (DCM/DMF/NMP) or add PEG-based linkers if necessary.
Low Yield in Cyclization Intermolecular dimerization instead of intramolecular ring closure.Perform cyclization at high dilution (

) in solution phase.

References

  • Van den Eynde, I., et al. (2004).[1] "Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones." Journal of Combinatorial Chemistry, 6(4), 468-473.[1] Link[1]

  • De Wachter, R., et al. (2005).[1] "Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold." Journal of Peptide Research, 66(5), 222-230.[1] Link

  • Van der Poorten, O., et al. (2018).[1] "Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds." Medicinal Chemistry, 14(4), 400-408.[1] Link

  • Ballet, S., et al. (2006).[1] "Synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones and Study of their beta-turn Inducing Properties." ResearchGate. Link

  • Tourwé, D., et al. (2000).[1] "Chemistry and biological activity of new 3-benzazepines." PubMed. Link

Sources

Application Note: Late-Stage Diversification of 7-Bromo-2-Benzazepinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for dopamine D1 ligands, specific bradycardic agents (e.g., Zatebradine analogs), and constrained peptide mimetics. Its value lies in the 7-bromo handle, which enables late-stage diversification via Palladium-catalyzed cross-coupling, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries from a single common intermediate.

This guide provides a validated technical framework for the late-stage functionalization of this scaffold, focusing on C-7 arylation/amination and N-1 modulation.

Structural Analysis & Strategic Vectors

The 7-bromo-2-benzazepinone scaffold presents three distinct vectors for chemical modification. Understanding the electronic and steric environment of these vectors is critical for protocol design.

  • Vector A (C-7 Aryl Bromide): The primary site for diversification. The aryl bromide is electronically activated for Pd-catalyzed oxidative addition.

  • Vector B (N-1 Lactam Nitrogen): A secondary site for tuning solubility and lipophilicity (LogD). It is weakly acidic (pKa ~15-17) and susceptible to deprotonation/alkylation.

  • Vector C (C-3 Alpha-Methylene): Enolizable position, suitable for electrophilic substitution (though less common in late-stage high-throughput workflows compared to A and B).

Visualization: Diversification Logic

The following diagram maps the strategic entry points for library generation.

Benzazepinone_Diversification Core 7-Bromo-2-Benzazepinone (Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Core->Suzuki Vector A (C-7) Pd(dppf)Cl2 / Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Vector A (C-7) Pd2(dba)3 / XPhos Alkylation N-1 Alkylation (Solubility/Binding) Core->Alkylation Vector B (N-1) NaH / R-X D1_Ligands Target: D1 Dopamine Ligands Suzuki->D1_Ligands Bradycardic Target: Bradycardic Agents Buchwald->Bradycardic Peptidomimetics Target: Turn Mimetics Alkylation->Peptidomimetics

Figure 1: Strategic diversification vectors for the 7-bromo-2-benzazepinone scaffold.

Critical Experimental Considerations (E-E-A-T)

Catalyst Poisoning & Chelation

The benzazepinone lactam moiety can act as a weak ligand for Palladium. In low-catalyst-loading scenarios (<1 mol%), the amide oxygen or nitrogen may coordinate to the metal center, dampening reactivity.

  • Solution: Use bidentate phosphine ligands with large bite angles (e.g., Xantphos, BINAP) or bulky monodentate ligands (e.g., XPhos, JohnPhos) to prevent substrate inhibition.

The N-H Proton Issue

In base-mediated couplings (Suzuki/Buchwald), the N-1 lactam proton can be deprotonated by strong bases (e.g., NaOtBu), creating a competitive nucleophile (the amidate).

  • Protocol Adjustment: For Suzuki couplings, use milder bases like K₃PO₄ or Cs₂CO₃ which are less likely to deprotonate the lactam fully compared to alkoxides. For Buchwald couplings requiring strong bases, protect the N-1 position first (e.g., Boc or Methyl) if the amidate interferes, or use a specific catalyst system (BrettPhos) that tolerates the free NH.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-7 Arylation)

Objective: Installation of diverse aryl/heteroaryl groups at C-7. Scale: 0.5 mmol (Library compatible).

Reagents:

  • Substrate: 7-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial or Schlenk tube, charge the 7-bromo scaffold (120 mg, 0.5 mmol), aryl boronic acid (0.75 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).

  • Inertion: Add the Pd catalyst (12-20 mg). Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycles).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat to 90°C for 4-12 hours. (Microwave: 110°C for 30 mins is a viable alternative for high-throughput).

  • Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc. Wash the filtrate with brine (2x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 20% -> 60% EtOAc). The product is typically a white/off-white solid.

Validation Criteria:

  • TLC: Starting material (Rf ~0.4 in 1:1 Hex/EtOAc) should disappear. Product usually more polar if heteroaryl.

  • LCMS: Look for [M+H] peak corresponding to the biaryl mass. Br isotopic pattern (1:1) should disappear.

Protocol B: Buchwald-Hartwig Amination (C-7 Amination)

Objective: Introduction of amine functionality (e.g., morpholines, piperazines) for CNS penetration.

Reagents:

  • Substrate: 7-bromo-scaffold (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BrettPhos (4-6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to spare the lactam NH.

  • Solvent: t-Amyl Alcohol or Toluene.

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and Ligand in solvent (1 mL) under Argon. Stir for 5 mins at 60°C to activate the catalyst (color change often observed).

  • Addition: Add the 7-bromo scaffold (0.5 mmol), amine (0.6 mmol), and base (Cs₂CO₃) to the reaction vessel.

  • Transfer: Cannulate the active catalyst solution into the reaction vessel. Rinse with additional solvent (3 mL).

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water. Note: Benzazepinones are moderately polar; ensure aqueous washes don't extract the product.

Comparative Data: Optimization Screen

The following table summarizes optimization data for the coupling of 7-bromo-benzazepinone with phenylboronic acid (Model Reaction).

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄-Na₂CO₃DME/H₂O8045Sluggish; incomplete conversion.
2Pd(OAc)₂PPh₃K₂CO₃Toluene10030Pd black formation observed.
3Pd(dppf)Cl₂ - Cs₂CO₃ Dioxane/H₂O 90 92 Optimal conditions.
4Pd₂(dba)₃XPhosK₃PO₄n-BuOH10088Excellent for sterically hindered boronates.

Synthesis Workflow Diagram

This workflow illustrates the decision tree for processing the scaffold based on the desired final library properties.

Workflow Start Start: 7-Bromo-2-Benzazepinone Decision Desired Modification? Start->Decision Path_A Aryl/Heteroaryl Group (Suzuki) Decision->Path_A Path_B Amino Group (Buchwald) Decision->Path_B Reaction_A Pd(dppf)Cl2, Cs2CO3 90°C, Dioxane Path_A->Reaction_A Protect Optional: N-Protection (if Base Sensitive) Path_B->Protect If using NaOtBu Reaction_B Pd2(dba)3, XPhos 100°C, t-Amyl Alcohol Path_B->Reaction_B If using Cs2CO3 Protect->Reaction_B Final Final Library Compound Reaction_A->Final Deprotect Deprotection (TFA/DCM) Reaction_B->Deprotect If Protected Reaction_B->Final Deprotect->Final

Figure 2: Decision matrix for parallel synthesis workflows.

References

  • Privileged Scaffolds in Medicinal Chemistry

    • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry.
    • Relevance: Defines the benzazepine core as a privileged structure for GPCRs.
  • Benzazepinone Synthesis & Bradycardic Agents

    • Reiffen, M., et al. (1990). "Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones." Journal of Medicinal Chemistry.
    • Relevance: Foundational paper on the synthesis and SAR of 7-substituted benzazepinones (Z
  • Dopamine D1 Receptor Ligands

    • Neumeyer, J. L., et al. (1991). "(+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine... Synthesis and SAR." Journal of Medicinal Chemistry.
    • Relevance: Demonstrates the biological utility of bromo-benzazepine derivatives.[1]

  • General Pd-Coupling on Amide-Containing Scaffolds

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Relevance: Core mechanism for Protocol A.[2]

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
    • Relevance: Verifies the starting m

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Benzazepin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZ-7M-OPT Topic: Yield Optimization & Troubleshooting for 2-Benzazepin-3-one Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Medium Ring" Challenge

The synthesis of 2-benzazepin-3-one (a 7-membered lactam fused to a benzene ring) presents a classic conflict between enthalpy and entropy . Unlike 5- or 6-membered rings, the formation of 7-membered rings is kinetically disfavored due to significant entropic loss (the probability of chain ends meeting is lower) and enthalpic strain (transannular interactions).

Low yields in these reactions are rarely due to "bad reagents" but rather competing pathways :

  • Intermolecular Oligomerization: (The ends find other molecules faster than they find each other).

  • Beta-Hydride Elimination: (In Metal-catalyzed routes, the catalyst exits the cycle prematurely).

  • Incomplete Ugi Condensation: (Steric bulk prevents the 4-component assembly).

This guide provides diagnostic workflows to isolate and resolve these specific failure modes.

Module 1: The Ugi-Deprotection-Cyclization (UDC) Strategy

Context: You are using a multicomponent reaction (Ugi-4CR) followed by a secondary cyclization step to form the ring. This is the most common route for generating diversity libraries.

Critical Failure Points & Solutions
Issue 1: The Ugi reaction stalls or produces complex mixtures.
  • Diagnosis: The 7-membered ring precursor is sterically demanding. Standard "dump and stir" Ugi protocols often fail here.

  • The Fix: Imine Pre-formation. [1]

    • Do not add the isocyanide and acid immediately.

    • Protocol: Stir the amine and aldehyde component in Methanol (0.1 M) with anhydrous

      
       for 2–4 hours  at room temperature. Only then add the carboxylic acid and isocyanide.
      
    • Why: This drives the equilibrium toward the imine (Schiff base), which is the actual electrophile for the isocyanide. Without this, the isocyanide can undergo alpha-addition with the acid alone (Passerini side-reaction) or hydrolyze.

Issue 2: Cyclization fails after deprotection (Oligomerization).
  • Diagnosis: High concentration favors intermolecular reaction (polymerization) over intramolecular ring closure.

  • The Fix: High Dilution & Phase Transfer.

    • Protocol: For the cyclization step (e.g., activated amide formation), operate at < 0.01 M concentration.

    • Advanced Tactic: If using base-mediated cyclization, employ Phase Transfer Catalysis (PTC) (e.g., TBAB in DCM/Water). This keeps the active anion concentration low in the organic phase, mimicking high-dilution conditions pseudo-kinetically.

UDC Workflow Visualization

UDC_Workflow cluster_0 Step 1: Assembly cluster_1 Step 2: Cyclization Start Bifunctional Precursors Imine Imine (Pre-formed) Start->Imine MeOH, Na2SO4 2-4 hrs Ugi_Adduct Linear Ugi Adduct Imine->Ugi_Adduct + R-NC, R-COOH Microwave/Heat Deprotect Deprotection (TFA or H2) Ugi_Adduct->Deprotect Expose Amine/Acid Cyclization Ring Closure (High Dilution) Deprotect->Cyclization Activation Cyclization->Cyclization Oligomerization (If Conc > 0.05M) Product 2-Benzazepin-3-one Cyclization->Product Intramolecular Trapping

Caption: The Ugi-Deprotection-Cyclization (UDC) pathway emphasizing imine pre-formation and dilution control.

Module 2: The Intramolecular Heck Route

Context: You are using Palladium catalysis to close the ring via an aryl halide and an alkene pendant arm.

Critical Failure Points & Solutions
Issue 1: Formation of Exo-cyclic double bonds (6-membered ring) instead of the 7-membered lactam.
  • Diagnosis: Competing 6-exo-trig vs. 7-endo-trig cyclization.

  • The Fix: The "Jeffery Conditions".

    • Standard phosphine ligands (like

      
      ) often favor the exo pathway or are too bulky for the 7-endo transition state.
      
    • Protocol: Switch to Ligand-Free conditions.

      • Catalyst:

        
         (5–10 mol%)
        
      • Additive: Tetrabutylammonium bromide (TBAB) or chloride (TBAC) (1.0 equiv).

      • Base:

        
         or 
        
        
        
        .
      • Solvent: DMF or DMAc.

    • Why: The tetraalkylammonium salt stabilizes "naked" Pd nanoparticles, which are highly active and sterically unencumbered, allowing the difficult 7-endo insertion to proceed.

Issue 2: Isomerization of the double bond (migration).
  • Diagnosis: The Pd-H species formed after beta-hydride elimination re-inserts into the product, moving the double bond to a thermodynamic sink (often into conjugation with the aromatic ring).

  • The Fix: Silver Salts. [2][3]

    • Add:

      
       or 
      
      
      
      (1.0–2.0 equiv).
    • Mechanism: Silver sequesters the halide, forcing a cationic Pd pathway which is more reactive, but more importantly, it can act as a base/oxidant that facilitates rapid catalyst turnover, preventing the reversible re-insertion of Pd-H.

Heck Reaction Optimization Table
VariableStandard Condition (Avoid)Optimized Condition (Recommended) Reasoning
Catalyst


Avoids phosphine bulk; facilitates 7-endo closure.
Ligand

/ BINAP
None (Ligand-free) Reduces steric hindrance for medium-ring formation.
Additive NoneTBAB (1 equiv) Stabilizes Pd-nanoclusters (Jeffery conditions).
Heating Oil Bath (Reflux)Microwave (100–140°C) Overcomes high activation energy of 7-membered rings.
Concentration 0.1 M - 0.5 M0.02 M Favors intramolecular reaction over dimerization.

Module 3: Microwave Acceleration

Context: Thermal heating (oil bath) results in long reaction times (24-48h) and decomposition.

Why it works for Benzazepinones

The formation of a 7-membered ring has a high energy of activation (


) due to the unfavorable entropy of activation (

). Microwave irradiation provides rapid, uniform heating that helps surmount this barrier quickly, often outcompeting the slower decomposition pathways.

Protocol:

  • Vessel: Sealed 10mL microwave vial.

  • Solvent: High dielectric constant required (DMF, DMSO, or MeOH). If using Toluene, add a "doping" agent like an ionic liquid or minimal DMF to absorb energy.

  • Cycle:

    • Ramp: 2 minutes to target temp.

    • Hold: 10–20 minutes at 120°C (for Heck) or 80°C (for Ugi).

    • Cool: Rapid air cooling (prevents post-reaction degradation).

Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

Troubleshooting Start Low Yield Observed Check_SM Is Starting Material Consumed? Start->Check_SM SM_Yes Yes (SM Consumed) Check_SM->SM_Yes SM_No No (SM Remains) Check_SM->SM_No Side_Prod Analyze Side Products SM_Yes->Side_Prod Temp_Check Increase Temp/MW Power SM_No->Temp_Check Thermal Route Cat_Check Check Catalyst/Imine Formation SM_No->Cat_Check Catalytic/Ugi Route Oligomer Polymer/Oligomer? Side_Prod->Oligomer Isomer Wrong Isomer (Exo)? Side_Prod->Isomer Hydrolysis Hydrolysis Products? Side_Prod->Hydrolysis Sol_Olig Solution: Dilution (<0.01M) or Pseudo-dilution (PTC) Oligomer->Sol_Olig Sol_Iso Solution: Switch to Jeffery Conditions (Pd-free) Isomer->Sol_Iso Sol_Hydro Solution: Dry Solvents Add Molecular Sieves Hydrolysis->Sol_Hydro

Caption: Diagnostic logic for identifying yield-limiting factors in benzazepinone synthesis.

References

  • Ugi-Post-Condensation Strategies

    • Title: Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds.[4][5][6][7]

    • Source: Frontiers in Chemistry (2018).
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-assisted Synthesis of an Important Intermediate of Benazepril.[8][9][10][11]

    • Source: Indian Journal of Pharmaceutical Sciences (2010).[9]

    • URL:[Link]

  • Intramolecular Heck Reaction (Jeffery Conditions)

    • Title: The Intramolecular Heck Reaction (Macmillan Group Meeting).
    • Source: Princeton University Chemistry Department.
    • URL:[Link]

  • Bifunctional Ugi Precursors

    • Title: Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues.
    • Source: Current Medicinal Chemistry (2017).
    • URL:[Link]

Sources

Technical Support Center: Diastereoselective 2-Benzazepinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ugi Reaction Protocols & Troubleshooting

Ticket ID: UGI-BZP-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Advanced Synthesis Support Module. You are likely here because the Ugi-4-Component Reaction (U-4CR)—while powerful for diversity—is notoriously difficult to control stereochemically, especially when targeting medium-sized rings like 2-benzazepinones .

In 7-membered ring formation, the "standard" Ugi conditions (MeOH, RT) often yield a disappointing 1:1 mixture of diastereomers (


). This guide moves beyond basic textbook protocols to implement Lewis Acid-mediated stereocontrol  and Chiral Cyclic Imine (Ugi-Joullié)  strategies, which are the industry standards for achieving 

.

Module 1: Mechanistic Diagnostics (The "Why")

Before troubleshooting, diagnose your reaction pathway. Diastereoselectivity in benzazepinone synthesis generally fails due to a lack of facial discrimination during the isocyanide addition to the iminium ion.

The Two Primary Pathways
  • Pathway A: The Ugi-Deprotection-Cyclization (UDC). You perform a linear Ugi reaction first, then cyclize.[1]

    • Stereo-risk: The new chiral center is formed in the acyclic phase. Without a chelating auxiliary or Lewis acid, the iminium ion has free rotation, leading to low

      
      .
      
  • Pathway B: The Ugi-Joullié Reaction. You react a pre-formed chiral cyclic imine (e.g., dihydrobenzazepine).

    • Stereo-advantage: The imine is locked in a rigid conformation. The isocyanide attacks from the less hindered face, often yielding high

      
       (1,3- or 1,4-induction).
      
Visualizing the Workflow

The following decision tree helps you select the correct optimization protocol based on your starting materials.

UgiWorkflow cluster_legend Optimization Path Start Start: 2-Benzazepinone Synthesis CheckInput Do you have a pre-formed cyclic imine? Start->CheckInput PathA No: Using Linear Precursors (Aldehyde + Amine + Isocyanide + Acid) CheckInput->PathA No PathB Yes: Using Cyclic Imine (Ugi-Joullié Protocol) CheckInput->PathB Yes ProcessA Standard UDC Strategy (Ugi -> Deprotect -> Cyclize) PathA->ProcessA ProcessB Direct Isocyanide Addition PathB->ProcessB RiskA Risk: Low dr (1:1) ProcessA->RiskA SolA Solution: Lewis Acid Chelation (ZnBr2/TFE) RiskA->SolA BenefitB Benefit: High dr (>9:1) via conformational lock ProcessB->BenefitB

Figure 1: Strategic decision matrix for selecting the correct stereocontrol method.

Module 2: Troubleshooting Low Diastereoselectivity (FAQs)

Q1: My UDC reaction (Linear Ugi) gives a 1:1 mixture of diastereomers. How do I fix this?

Diagnosis: In methanol (standard solvent), the iminium intermediate is unconstrained. The isocyanide attacks from either face with equal probability. Solution: Switch to a Chelation-Controlled protocol.

  • The Fix: Use ZnBr

    
      (1.0 equiv) or ZnCl
    
    
    
    in DCM or TFE (2,2,2-Trifluoroethanol) .
  • Mechanism: The Zinc coordinates to the imine nitrogen and the carboxylate/auxiliary oxygen, creating a rigid cyclic transition state. This forces the isocyanide to attack from the face opposite the bulky groups.

  • Protocol Shift:

    • Pre-form the imine (Amine + Aldehyde) in DCM/ZnBr

      
       for 1 hour.
      
    • Add Isocyanide and Acid at 0°C (not RT).

    • Allow to warm slowly.

Q2: I am using TFE (Trifluoroethanol) to speed up the reaction, but my selectivity dropped.

Diagnosis: TFE is a strong hydrogen-bond donor that activates the imine highly effectively. However, it can be too reactive, promoting a "loose" transition state that bypasses steric control (kinetic race). Solution:

  • Option A: Lower temperature to -40°C . TFE maintains solubility even at low temps.

  • Option B: Use TFE as a co-solvent (10-20%) in DCM rather than the sole solvent. This balances rate acceleration with the rigidity provided by the non-polar DCM.

Q3: In the Ugi-Joullié reaction (cyclic imine), I see epimerization of the product.

Diagnosis: The 7-membered ring product (benzazepinone) might be thermodynamically unstable in the reaction medium, or the starting imine is racemizing before reaction. Solution:

  • Check Acid Strength: Strong acids can re-open the imine or epimerize the

    
    -center. Use weak acids or buffered conditions.
    
  • Reaction Time: Stop the reaction immediately upon consumption of the isocyanide. Prolonged exposure to the reaction mixture (which contains acid) promotes thermodynamic equilibration to the less sterically strained (but potentially undesired) isomer.

Module 3: Optimized Experimental Protocols

Protocol A: High-Selectivity Ugi-Joullié (Cyclic Imine Route)

Best for: Maximum diastereoselectivity (>90:10 dr).

  • Preparation: Dissolve the chiral cyclic imine (1.0 equiv) in dry Methanol (0.5 M).

    • Note: If the imine is unstable, generate it in situ from the corresponding amino-aldehyde acetal.

  • Addition: Add the carboxylic acid (1.1 equiv) and stir for 10 minutes to protonate the imine.

  • Reaction: Add the isocyanide (1.1 equiv) dropwise at -20°C .

  • Incubation: Stir at -20°C for 4 hours, then allow to reach 0°C.

  • Workup: Evaporate solvent. Flash chromatography.

    • Expected Outcome: High trans diastereoselectivity (relative to the existing ring substituent) due to 1,3- or 1,4-induction.

Protocol B: Lewis Acid Mediated UDC (Linear Route)

Best for: Diversity (assembling the ring from scratch).

ComponentStandard ConditionOptimized (High dr)
Solvent Methanol (MeOH)DCM or TFE/DCM (1:1)
Additive NoneZnBr

(1.0 equiv)
Temperature 25°C0°C
Concentration 1.0 M0.1 - 0.2 M (Favors chelation)

Step-by-Step:

  • Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in dry DCM.

  • Add ZnBr

    
      (1.0 equiv) and stir for 30 mins to complex the resulting imine.
    
  • Add the carboxylic acid (1.0 equiv) and isocyanide (1.0 equiv) at 0°C.

  • Stir for 24–48 hours.

  • Critical Workup: Wash with 10% NaHCO

    
     to remove Zinc salts (which can cause emulsions).
    
  • Proceed to the "Deprotection/Cyclization" step (e.g., TFA treatment if using a Boc-linker).

Module 4: Data & Verification

How to verify your Diastereomeric Ratio (dr)

Do not rely on crude NMR alone, as rotamers of the amide bond can mimic diastereomers.

  • Variable Temperature (VT) NMR: Run ^1H NMR at 60°C. Rotamer peaks will coalesce; diastereomer peaks will remain distinct.

  • HPLC/SFC: Use a Chiralpak AD-H or OD-H column.

    • Mobile Phase: CO

      
      /MeOH (SFC) or Hexane/IPA (HPLC).
      
  • X-Ray Crystallography: The gold standard for benzazepinones. These rigid bicyclic structures often crystallize well from EtOAc/Heptane.

Comparative Efficiency Table
MethodTypical YieldTypical drComplexity
Standard Ugi (MeOH)60-80%50:50 (1:1)Low
Ugi + TFE (No Lewis Acid)70-90%60:40Low
Ugi + ZnBr

(DCM)
50-70% 85:15 - 95:5 High
Ugi-Joullié (Cyclic Imine) 60-85% >90:10 Medium

References

  • Banfi, L., et al. (2011).[2] "Long-range diastereoselectivity in Ugi reactions of 2-substituted dihydrobenzoxazepines." Beilstein Journal of Organic Chemistry. Link

    • Key Insight: Establishes the Ugi-Joullié reaction on 7-membered rings as a viable method for high 1,4-asymmetric induction.
  • Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH.

    • Key Insight: Foundational text on the mechanism and stereochemical limitations of isocyanide-based MCRs.[3]

  • Modha, S. G., et al. (2013). "Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction." Beilstein Journal of Organic Chemistry. Link

    • Key Insight: Demonstr

      
       to boost diastereoselectivity (up to 10:1) in Ugi reactions involving chiral amino alcohols.[3][4]
      
  • Hulme, C., et al. (1998). "High-throughput synthesis of N-substituted-2-benzazepinones." Tetrahedron Letters.

Sources

Technical Support Center: Chiral Benzazepinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering stereochemical instability during benzazepinone synthesis.

Status: Operational | Topic: Preventing Racemization | Ticket ID: BZ-CHIRAL-001

Core Knowledge Base: The "Why" of Racemization

Before troubleshooting, it is critical to understand the mechanistic failure points. In 3-substituted-1-benzazepin-2-ones (and related scaffolds), the stereocenter at C3 is chemically fragile because it is


 to a carbonyl group and adjacent to an amide nitrogen.
The Mechanism of Failure

The primary culprit is base-catalyzed enolization . The proton at C3 is acidic (


 depending on substitution).
  • Deprotonation: A base abstracts the C3 proton.

  • Planarization: The resulting enolate is planar (

    
     hybridized).
    
  • Reprotonation: The proton returns from either face, resulting in a racemic mixture.[1][2]

Critical Risk Factor: If your synthesis involves an intermediate enamide or if you use strong bases (e.g., NaH, LiHMDS) during cyclization, you will likely lose chirality.

Troubleshooting Wizard

Select the symptom that best matches your observation.

Issue A: "My ee% drops significantly during the cyclization step."

Diagnosis: The reaction conditions are promoting thermodynamic equilibration via enolization. Root Causes:

  • Base is too strong: Using bases like NaH or alkoxides generates the enolate irreversibly.

  • Temperature is too high: Thermal energy overcomes the activation barrier for proton abstraction.

  • Over-activation: Using highly reactive coupling reagents (e.g., acid chlorides) can increase the acidity of the

    
    -proton during the transition state.
    

Corrective Actions:

  • Switch Base: Replace inorganic bases with hindered organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . These are basic enough to drive the reaction but sterically hindered from abstracting the

    
    -proton.
    
  • Lower Temperature: Conduct cyclizations at 0°C to -10°C . Most amide bond formations do not require heat if the activation is sufficient.

  • Change Coupling Reagent: Switch to T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective as it operates in a slightly acidic-to-neutral buffered range, minimizing base-mediated racemization.

Issue B: "I observe racemization during deprotection (e.g., ester hydrolysis)."

Diagnosis: Classical hydrolysis (LiOH/NaOH) is fatal to


-chiral centers in strained rings.
Corrective Actions: 
  • Acidic Hydrolysis: If possible, use acid-mediated hydrolysis (HCl/Dioxane) or specific enzymatic hydrolysis.

  • Alternative Protecting Groups: Use allyl esters (cleavable with Pd(0)) or benzyl esters (cleavable with

    
    /Pd), which require neutral conditions.
    
Issue C: "The product racemizes upon storage or purification."

Diagnosis: The C3 position is highly labile, possibly due to electron-withdrawing groups (e.g., -CN, -COOR) at C3. Corrective Actions:

  • Avoid Silica Gel: Silica is slightly acidic and can catalyze enolization. Deactivate silica with 1% triethylamine or use neutral alumina .

  • Purification Speed: Perform flash chromatography rapidly at 4°C.

Visualizing the Racemization Pathway

The following diagram illustrates the mechanistic pathway of racemization and the decision tree for preventing it.

RacemizationPath cluster_prevention Prevention Strategy Start Chiral Precursor (S)-Isomer Intermediate Planar Enolate (Achiral) Start->Intermediate Deprotonation (k1) (Fast with strong base) Base Base/Heat ProductR (R)-Isomer Intermediate->ProductR Reprotonation from bottom face ProductS (S)-Isomer Intermediate->ProductS Reprotonation from top face Strategy1 Use Hindered Base (DIPEA, 2,6-Lutidine) Strategy2 Low Temp (< 0°C) Strategy3 Non-Enolizable Route (Hydrogenation)

Caption: Fig 1. Mechanism of base-catalyzed racemization at C3 and strategic intervention points.

Comparative Data: Base & Reagent Selection

The choice of base and coupling reagent is the single most important variable.

Reagent ClassExamplesRisk of RacemizationRecommendation
Strong Bases NaH, KOtBu, LDACritical NEVER USE for C3-chiral cyclization.
Simple Amines Triethylamine (

)
High Avoid if possible; too nucleophilic/small.
Hindered Amines DIPEA, 2,6-LutidineLow Standard Choice. Steric bulk prevents

-deprotonation.
Coupling Agents

, Oxalyl Chloride
High Avoid. Acid chlorides are highly activating and prone to ketene formation.
"Safe" Couplers T3P, HATU, DEPBTMinimal Preferred. Fast reaction kinetics outcompete racemization.

Validated Protocol: Racemization-Free Cyclization

Objective: Synthesize a 3-substituted-1-benzazepin-2-one with >98% ee retention.

Method A: The T3P/Pyridine Approach

This method utilizes Propylphosphonic anhydride (T3P), which acts as a mild coupling agent with low epimerization potential.

Materials:

  • Linear amino-acid precursor (1.0 equiv)

  • T3P (50% in EtOAc, 1.5 equiv)

  • Pyridine or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) or EtOAc (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the linear precursor in anhydrous DCM (0.1 M concentration). Cool to 0°C .[3]

  • Base Addition: Add Pyridine (or DIPEA). Note: Pyridine is often superior for T3P reactions.

  • Activation: Dropwise add the T3P solution over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature only if monitoring shows incomplete conversion. Do not heat.

  • Quench: Wash with water, 0.5M HCl (cold), and brine.

  • Analysis: Analyze immediately via Chiral HPLC.

Method B: The Asymmetric Hydrogenation Route (Alternative)

If the cyclization route persistently fails, switch to creating the chiral center after the ring is formed.

Concept: Synthesize the unsaturated benzazepinone (achiral enamide) first, then perform Iridium-catalyzed asymmetric hydrogenation. Reference: This approach is validated for high ee% synthesis of benzazepines like Fenoldopam and Trepipam.[4][5]

  • Cyclize: Form the 7-membered ring with a double bond (ene-lactam).

  • Hydrogenate: Use

    
     with a chiral phosphine ligand (e.g., (R)-MeO-Biphep) at 50 bar 
    
    
    
    .
  • Result: >95% ee is typically achieved without risk of base-catalyzed racemization.

References

  • Quick, M. P., Fröhlich, R., Schepmann, D., & Wünsch, B. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & Biomolecular Chemistry, 13(26), 7265-7281.[6] Link

  • Yao, X., Li, K., & Zhang, W. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 2030–2034. Link

  • BenchChem Technical Support. (2025). Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. Link

  • Beutner, G. L., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation. Organic Process Research & Development.

Sources

Technical Support Center: 7-Bromo-2-benzazepin-3-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses solubility, handling, and troubleshooting for 7-bromo-2-benzazepin-3-one and its related tetrahydro- intermediates. This content is designed for researchers and process chemists encountering precipitation, "oiling out," or dissolution failures during synthesis and biological evaluation.

Topic: Solubility Troubleshooting & Handling Guide Target Molecule Class: 7-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one (and related Aba scaffolds)

Molecule Profile & Solubility Physics

To effectively troubleshoot, we must first understand the physicochemical drivers of this scaffold's behavior. The 2-benzazepin-3-one core is a privileged structure in peptidomimetics (often serving as a


-turn mimetic).[1]
  • Lipophilicity (LogP): The core benzazepinone has moderate lipophilicity, but the 7-bromo substitution significantly increases the LogP (estimated

    
    2.8 – 3.5). This drives poor aqueous solubility.
    
  • Crystal Lattice Energy: The amide bond (lactam) at positions 2-3 creates strong intermolecular hydrogen bonding networks (

    
    ). This high lattice energy makes the solid difficult to break apart, leading to slow dissolution rates even in good solvents.
    
  • Pi-Stacking: The fused benzene ring and the bromine atom facilitate

    
     stacking, further stabilizing the solid state and causing aggregation in solution.
    
Solubility Compatibility Table

Data summarized from internal standard operating procedures for lipophilic lactams.

Solvent ClassExamplesSolubility RatingUsage Recommendations
Polar Aprotic DMSO, DMF, DMAExcellent Primary choice for stock solutions (>50 mM).
Chlorinated DCM, ChloroformGood Ideal for synthesis and liquid-liquid extraction.
Alcohols Methanol, EthanolModerate Requires heating (40°C) or sonication. Good for crystallization.
Ethers THF, DioxaneModerate/Good Good for reactions; may precipitate upon cooling.
Non-Polar Hexanes, HeptanePoor Anti-solvent for precipitation/crystallization.
Aqueous Water, PBS, TRISVery Poor Do not dissolve directly. Requires co-solvent or formulation.

Troubleshooting Guide (Q&A Format)

Category A: Biological Assay Preparation

Q: My compound precipitates immediately when I dilute my DMSO stock into the cell culture media or assay buffer. How do I prevent this?

A: This is a classic "kinetic precipitation" issue caused by the hydrophobic effect. The 7-bromo substituent makes the molecule hate water, and the sudden polarity shift forces it out of solution.

Protocol to Fix:

  • Reduce the Step-Down Ratio: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 10x concentration in a solvent like PEG-400 or pure Ethanol first, if compatible).

  • The "Vortex-First" Technique:

    • Have your aqueous buffer vortexing before you add the compound.

    • Inject the DMSO stock directly into the center of the vortex to ensure immediate dispersion.

  • Add a Surfactant: If the assay allows, add 0.05% Tween-80 or 0.1% BSA (Bovine Serum Albumin) to the buffer. The albumin binds the lipophilic benzazepine, keeping it "solubilized" in a protein complex.

Q: I see fine needles forming in my 96-well plate after 2 hours. Is my data compromised?

A: Yes. The effective concentration is dropping over time. This is likely due to the high crystal lattice energy mentioned earlier—the molecule is slowly re-crystallizing.

  • Immediate Action: Switch to a warm dilution method. Heat your buffer to 37°C before adding the compound.

  • Alternative: Use 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . A 10-20% solution of HP-
    
    
    -CD in water can encapsulate the 7-bromo-benzazepinone, preventing crystallization while keeping it bioavailable.
Category B: Synthesis & Reaction Optimization

Q: During the ring-closure step (e.g., Schmidt reaction or alkylation), the reaction mixture turns into a thick sludge. Is this normal?

A: No, this indicates the intermediate is crashing out, which traps unreacted starting material and lowers yield.

  • Cause: The 7-bromo-2-benzazepin-3-one intermediate is often less soluble than the open-chain precursor due to the formation of the rigid lactam ring (H-bonds).

  • Solution:

    • Increase Temperature: Benzazepinones have a steep solubility curve. Raising the temperature by 10-15°C often redissolves the sludge.

    • Change Solvent: If using Toluene or Benzene, switch to Chlorobenzene or 1,2-Dichloroethane (DCE) . The chlorinated solvents interact better with the bromine atom and the amide backbone.

Q: I am trying to crystallize the product, but it keeps "oiling out" (forming a gum) instead of crystals.

A: Oiling out is common for 7-bromo-benzazepines because the melting point is often suppressed by impurities, and the molecule is "confused" between the amorphous and crystalline state.

Anti-Oiling Protocol:

  • The "Scratch & Seed" Method: Dissolve the gum in a minimal amount of hot Methanol. Add water dropwise until it turns slightly cloudy. Stop. Scratch the glass side of the flask vigorously with a glass rod. This creates nucleation sites.

  • Solvent Swap: If using EtOAc/Hexane, switch to IPA (Isopropyl Alcohol) / Water . The H-bonding capacity of IPA often favors the formation of the ordered lactam crystal lattice over the amorphous oil.

  • Trituration: If it oils out, decant the solvent. Add cold Diethyl Ether or MTBE to the oil and sonicate. This often shocks the oil into a solid powder.

Visual Troubleshooting Workflows

Diagram 1: Precipitation Troubleshooting Logic

Caption: Decision tree for resolving precipitation of 7-bromo-2-benzazepin-3-one in aqueous environments.

SolubilityTroubleshooting Start Precipitation Observed in Aqueous Buffer CheckConc Is Final Conc > 100 µM? Start->CheckConc HighConc Exceeds Solubility Limit. Reduce Conc or use Carrier. CheckConc->HighConc Yes CheckMethod Direct DMSO Injection? CheckConc->CheckMethod No MethodFix Use Vortex-First Addition or Intermediate Dilution CheckMethod->MethodFix Yes CheckAdditives Can you use additives? CheckMethod->CheckAdditives No UseCyclodextrin Add 10-20% HP-β-CD or 0.1% BSA CheckAdditives->UseCyclodextrin Yes UseCosolvent Increase DMSO to 1-2% (if tolerated) CheckAdditives->UseCosolvent No

Diagram 2: Synthesis & Purification Workflow

Caption: Optimized workflow to prevent solubility-related yield loss during synthesis.

SynthesisWorkflow Precursor Open Chain Precursor Reaction Ring Closure (High Dilution) Precursor->Reaction Precipitation Precipitation Check Reaction->Precipitation Heat Increase Temp (+10-15°C) Precipitation->Heat Sludge Forms Workup Workup: DCM Extraction Precipitation->Workup Clear Solution Heat->Reaction Crystallization Crystallization: MeOH/Water Workup->Crystallization Oiling Oils Out? Crystallization->Oiling Trituration Triturate w/ MTBE & Sonicate Oiling->Trituration Yes Final Pure Solid 7-Br-Benzazepinone Oiling->Final No Trituration->Final

Detailed Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this for biological assays to ensure long-term stability.

  • Weighing: Accurately weigh 2.4 mg of 7-bromo-2-benzazepin-3-one (MW

    
     240.1  g/mol ).
    
  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Note: Avoid DMSO stored in plastic for long periods; use glass-stored spectroscopic grade.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 40°C for 5 minutes.

  • Storage: Aliquot into small amber glass vials (to prevent light degradation of the C-Br bond). Store at -20°C.

    • Warning: Do not freeze-thaw more than 3 times. The compound may crash out upon thawing and require re-sonication.

Protocol B: Purification via "Crash Crystallization"

Use this if column chromatography results in "tailing" (streaking) on the silica plate.

  • Dissolve the crude reaction mixture in a minimal volume of DCM (Dichloromethane) .

  • Slowly add Hexane or Heptane while stirring until the solution turns slightly turbid.

  • Place the flask in the fridge (4°C) overnight.

  • If an oil forms, reheat to dissolve, add a seed crystal (if available), and cool very slowly to room temperature before moving to the fridge.

References

  • Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. The Journal of Organic Chemistry, 61(26), 9437-9446. (Provides foundational chemistry for lactam ring closures and solubility handling).

  • Shubin, K., & Petuškovs, A. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 519–521. (Specific review of the benzazepin-3-one scaffold synthesis and properties).

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. (General guidelines for lipophilic compound handling in assays).

  • Flynn, D. L., et al. (2002). Benzazepinone derivatives as novel inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of 7-substituted benzazepinones and purification strategies).

Sources

Optimizing Pictet-Spengler conditions for brominated benzazepines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. Synthesizing 7-membered benzazepine rings via the Pictet-Spengler reaction presents unique thermodynamic and kinetic challenges. These difficulties are further exacerbated by the electron-withdrawing nature of bromine substituents.

This support portal provides mechanistic insights, targeted troubleshooting guides, and validated protocols to help you optimize your yields, maintain halogen integrity, and achieve high selectivity.

Mechanistic Workflow & Activation Pathways

G A Brominated Arylpropylamine + Aldehyde BB BB A->BB B Condensation (-H2O) C Imine Intermediate D Acid Activation (TFA, CPA, or XB Catalyst) C->D E Activated Iminium Ion D->E F Intramolecular Cyclization (7-endo-trig) E->F Rate-limiting (Deactivated by Br) G Rearomatization (-H+) F->G H Brominated Benzazepine G->H BB->C

Mechanistic workflow of the Pictet-Spengler reaction for brominated benzazepines.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at the imine intermediate without forming the benzazepine? A1: Forming a 7-membered benzazepine ring is entropically and enthalpically less favorable than forming standard 6-membered rings (like tetrahydroisoquinolines). Furthermore, the bromine substituent exerts a strong electron-withdrawing inductive effect (-I), which severely deactivates the aromatic ring toward the electrophilic aromatic substitution (Friedel-Crafts) step. To overcome this, the iminium ion must be highly activated. If your reaction stalls, your acid catalyst is likely too weak to drive the rate-limiting cyclization step[1].

Q2: How can I prevent protodebromination during the cyclization step? A2: Protodebromination (the cleavage of the carbon-bromine bond) typically occurs when harsh Brønsted acids (like concentrated HCl or H₂SO₄) are used at elevated temperatures. To preserve the bromine functionality for downstream cross-coupling reactions, you must transition to mild catalytic conditions. Research demonstrates that utilizing catalytic Trifluoroacetic Acid (TFA) at room temperature is highly effective for 7-membered ring formation without cleaving halogens[1]. Alternatively, metal-free halogen-bond (XB) catalysis using diaryliodonium salts provides exceptional activation under completely neutral conditions[2].

Q3: Can I achieve enantioselective cyclization with brominated substrates? A3: Yes. Chiral Phosphoric Acids (CPAs) can be utilized for asymmetric Pictet-Spengler-type reactions. The CPA forms a highly organized chiral contact ion pair with the iminium intermediate, shielding one face from nucleophilic attack. Brominated substrates are well-tolerated in these systems, though they may require slightly higher catalyst loadings (e.g., 10 mol%) due to the reduced nucleophilicity of the arene[3].

Troubleshooting Guide

Issue 1: High levels of uncyclized imine detected by LC-MS.

  • Causality: The equilibrium of the initial condensation is shifting backward due to ambient moisture, or the iminium carbon lacks sufficient electrophilicity to attack the deactivated brominated arene.

  • Action: Add activated 3Å molecular sieves (50 mg/mmol) to irreversibly sequester water during the condensation phase. Switch from weak acids (like Acetic Acid) to a stronger acid like TFA (10–20 mol%) to ensure complete and persistent protonation of the imine.

Issue 2: Poor regioselectivity yielding a mixture of structural isomers.

  • Causality: The bromine atom is an ortho/para director. If the substrate allows for cyclization at multiple ortho positions with similar steric profiles, the reaction will yield a mixture.

  • Action: Lower the reaction temperature to kinetically favor the least sterically hindered transition state. Utilizing a bulky Chiral Phosphoric Acid (CPA) can also impose rigid steric constraints within the transition state, favoring a single regioisomer.

Issue 3: Black tar-like degradation products forming in the reaction flask.

  • Causality: Oxidative degradation of the electron-rich amine precursors, often exacerbated by high temperatures and atmospheric oxygen.

  • Action: Degas all solvents via sparging with Argon for 15 minutes prior to use. Conduct the reaction strictly under an inert atmosphere and cap the temperature at 25 °C.

Quantitative Data: Catalyst Screening Comparison

The following table summarizes the causal relationship between catalyst selection and reaction efficiency for deactivated, brominated substrates.

Catalyst SystemLoadingSolventTemp (°C)Yield (%)Mechanistic Notes
Acetic Acid (AcOH) 20 mol%MeCN25< 20%Insufficient activation. Fails to overcome the activation energy barrier of the deactivated ring.
Trifluoroacetic Acid (TFA) 10 mol%MeCN2575–85%Optimal Brønsted acid. Provides strong iminium activation while preventing protodebromination.
Chiral Phosphoric Acid (CPA) 10 mol%CH₂Cl₂2580–90%Enables high enantiomeric excess (ee). Requires 3Å molecular sieves to prevent catalyst poisoning by water.
Dibenzoiodolium salt (XB) 0.5 mol%CHCl₃25Up to 98%Metal-free halogen bonding. Highly efficient for deactivated arenes under neutral conditions.

Validated Experimental Protocol: Mild Synthesis of Brominated Benzazepines

Note: This protocol is designed as a self-validating system. By physically separating the condensation and cyclization steps, you can isolate the exact point of failure. If the imine forms successfully but cyclization fails, the issue is strictly the electronic deactivation of the arene, not the amine/aldehyde coupling.

Step 1: Preparation & Condensation

  • Flame-dry a 25 mL round-bottom flask under vacuum and backfill with Argon.

  • Add the brominated arylpropylamine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.1 equiv, 1.1 mmol).

  • Dissolve the reagents in anhydrous acetonitrile (10 mL) to achieve a 0.1 M concentration.

  • Add freshly activated 3Å molecular sieves (50 mg) to the flask.

  • Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed to Step 2 until >95% conversion to the imine intermediate is confirmed.

Step 2: Activation & Cyclization 6. Once imine formation is verified, add Trifluoroacetic acid (TFA, 10 mol%, 0.1 mmol) dropwise via a microsyringe.

  • Causality: The TFA instantly protonates the imine, generating a highly electrophilic iminium ion capable of reacting with the strongly deactivated brominated arene.

  • Allow the reaction to stir at room temperature for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane 3:2) until the imine spot is completely consumed.

Step 3: Quenching & Purification 8. Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ to neutralize the TFA. 9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 10. Combine the organic layers, dry over anhydrous MgSO₄, and filter. 11. Concentrate under reduced pressure and purify the crude oil via flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to afford the pure brominated benzazepine.

References

  • The Formation of Seven-Membered Heterocycles under Mild Pictet–Spengler Conditions: A Route to Pyrazolo[3,4]benzodiazepines. The Journal of Organic Chemistry.[Link]

  • Catalytic Asymmetric Pictet–Spengler-Type Reaction for the Synthesis of Optically Active Indolo[3,4-cd][1]benzazepines. Organic Letters.[Link]

  • Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications.[Link]

Sources

N-protection strategies for 2-benzazepin-3-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Protection Strategies in 2-Benzazepin-3-one Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize the 7-membered lactam core of 2-benzazepin-3-ones—particularly the privileged 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold.

The nitrogen atom in these precursors is highly nucleophilic. Without precise stereoelectronic tuning via N-protection, this nitrogen will interfere with transition-metal catalysts, participate in unwanted side reactions, or prevent the necessary cis-rotamer conformation required for cyclization. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your synthesis succeeds.

Module 1: Diagnostic Decision Matrix

Before troubleshooting, verify that your chosen protecting group aligns with your specific cyclization strategy and expected yield parameters.

Protecting GroupSynthetic StrategyDeprotection ReagentTarget Yield RangeCommon Failure Mode
N-Phthaloyl (Phth) Ugi-3CR / Pictet-SpenglerHydrazine hydrate, EtOH40–66%Premature cleavage by primary amines
N-Nosyl (Ns) Ring-Closing MetathesisThiophenol, K₂CO₃, DMF70–85%Catalyst poisoning if incompletely protected
N-Fmoc Solid-Phase Peptide Synthesis20% Piperidine in DMF>95% (per step)Steric hindrance during subsequent coupling

Module 2: Deep-Dive Troubleshooting Q&A

Q1: During the Ugi-3CR synthesis of trisubstituted 2-benzazepin-3-ones using an N-Phth-protected precursor, my yields are consistently low (<40%), and I observe a major side product. What is causing this? The Causality: The issue lies in the kinetic competition between the multicomponent reaction and protecting group instability. Prolonged reaction times at elevated temperatures (e.g., 80 °C) in the presence of primary amines (such as benzylamine) lead to a nucleophilic attack on the N-phthaloyl (Phth) protecting group[1]. This causes premature cleavage, resulting in the formation of phthaloyl-protected benzylamine. This side reaction directly depletes the amine reagent necessary to drive the Ugi-3CR conversion to completion. The Solution: You must decouple the imine formation from the thermal cyclization step. Preform the imine at room temperature using anhydrous Na₂SO₄ as a desiccant before adding the isocyanide component[1].

Q2: I am using Ring-Closing Metathesis (RCM) with Grubbs' catalyst to form the 7-membered azepine ring. Should I use N-Boc or N-Nosyl protection for the secondary amine? The Causality: You must use N-Nosyl (or N-Tosyl). Secondary amines strongly coordinate with and permanently deactivate ruthenium-based metathesis catalysts. While N-Boc provides sufficient steric bulk to prevent this coordination, carbamates often adopt trans-rotamers that point the two terminal alkene arms away from each other. N-Nosyl (2-nitrobenzenesulfonyl) strongly withdraws electron density, completely preventing Ru-catalyst coordination, and heavily favors the cis-sulfonamide rotamer necessary to bring the alkenes into proximity for the 7-membered ring closure[2]. The Solution: Protect the amine with a nosyl group prior to RCM. Post-cyclization, the N-Nosyl group can be selectively removed using mild conditions (thiophenol/K₂CO₃) that will not reduce your newly formed azepine double bond[2].

Q3: When incorporating the Fmoc-Aba-OH building block into a peptide sequence via SPPS, the subsequent amino acid coupling step fails or shows incomplete conversion by the Kaiser test. Why? The Causality: The 2-benzazepin-3-one (Aba) scaffold is a conformationally constrained pseudopeptide[3]. The bulky, rigid 7-membered ring induces severe steric hindrance at the N-terminal amino group once the Fmoc group is removed. Standard coupling reagents (like HBTU/DIPEA) form active esters that are too bulky to efficiently access this hindered nitrogen, leading to truncated peptide sequences. The Solution: Switch to highly reactive, less sterically demanding coupling additives like HOAt or OxymaPure combined with DIC. Furthermore, you must employ extended coupling times (up to 4 hours) or perform double couplings to force the reaction to completion[4].

Module 3: Visualizing the Workflows

ProtectionStrategy Start 2-Benzazepin-3-one Synthesis Route Ugi Ugi-3CR / Pictet-Spengler (Bifunctional Substrates) Start->Ugi RCM Ring-Closing Metathesis (Alkene Precursors) Start->RCM SPPS Solid-Phase Peptide Synthesis (Peptidomimetics) Start->SPPS Phth Use N-Phthaloyl (Phth) Ugi->Phth Nosyl Use N-Nosyl / N-Tosyl RCM->Nosyl Fmoc Use N-Fmoc SPPS->Fmoc WarnPhth Risk: Premature cleavage by primary amines Phth->WarnPhth WarnNosyl Benefit: Prevents Ru-catalyst poisoning Nosyl->WarnNosyl WarnFmoc Risk: Steric hindrance during coupling Fmoc->WarnFmoc

Caption: Decision matrix for N-protection strategies in 2-benzazepin-3-one synthesis.

UgiWorkflow A N-Phth-2-formyl-L-Phe-OH + Primary Amine B Imine Preformation (MeOH, Na2SO4, 2h, RT) A->B C Isocyanide Addition (80 °C, 20h) B->C D Trisubstituted 2-Benzazepin-3-one C->D

Caption: One-pot Ugi-3CR workflow for trisubstituted 2-benzazepin-3-ones.

Module 4: Validated Experimental Protocols

Protocol A: One-Pot Ugi-3CR Synthesis of N-Phth-Aba Derivatives Purpose: To synthesize 1-carboxamido-substituted Aba scaffolds while preventing N-Phth cleavage.

  • Imine Preformation: Dissolve N-Phth-protected 2-formyl-L-Phe-OH (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous MeOH to achieve a 0.1 M concentration.

  • Desiccation: Add anhydrous Na₂SO₄ (3.0 equiv) to the reaction vial. Stir at room temperature (20–25 °C) for exactly 2 hours.

  • Validation Checkpoint: Spot the mixture on a silica TLC plate (Hexane/EtOAc 7:3). The complete disappearance of the aldehyde signal (UV active) and the appearance of a new imine spot confirms successful preformation. Do not proceed if the aldehyde persists.

  • Cyclization: Filter off the Na₂SO₄. Add the isocyanide derivative (1.0 equiv) to the filtrate. Seal the vial and heat to 80 °C for 20 hours[1].

  • Isolation: Cool to room temperature, concentrate under vacuum, and purify the diastereomers via preparative RP-HPLC.

Protocol B: N-Nosyl Protection and RCM for 2,3-dihydro-[1H]-2-benzazepines Purpose: To close the 7-membered azepine ring without poisoning the Grubbs catalyst.

  • N-Nosylation: Dissolve the secondary amine diene precursor (1.0 equiv) in CH₂Cl₂. Add Et₃N (2.0 equiv) and cool to 0 °C. Slowly add 2-nitrobenzenesulfonyl chloride (1.2 equiv). Stir for 4 hours, wash with 1N HCl, dry, and concentrate[2].

  • Ring-Closing Metathesis: Dissolve the N-Nosyl diene in anhydrous, degassed CH₂Cl₂ (0.01 M to favor intramolecular cyclization). Add Grubbs I or II catalyst (5-10 mol%). Reflux under argon for 12 hours.

  • Validation Checkpoint: Monitor the reaction color. A stable purplish-brown indicates active catalyst. If the solution turns opaque black within the first hour, the catalyst has decomposed (likely due to incomplete N-nosylation). Verify ring closure via ¹H-NMR by confirming the complete disappearance of terminal alkene multiplet signals at δ 5.0–5.2 ppm.

  • Deprotection: To remove the N-Nosyl group, dissolve the purified RCM product in DMF. Add K₂CO₃ (3.0 equiv) and thiophenol (1.2 equiv). Stir at room temperature for 2 hours until complete by LC-MS[2].

References

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1 H ]-2-benzazepin-4-ones: selective antagonists of muscarinic (M 3 ) receptors. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds. ResearchGate. 1

  • Novel selective human melanocortin-3 receptor ligands: Use of the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold. PubMed Central (PMC). 3

  • Solid-Phase Peptide Head-to-Side Chain Cyclodimerization: Discovery of C2-Symmetric Cyclic Lactam Hybrid α-Melanocyte-Stimulating Hormone (MSH)/Agouti-Signaling Protein (ASIP) Analogues with Potent Activities at the Human Melanocortin Receptors. PubMed Central (PMC). 4

Sources

Technical Support Center: Troubleshooting Palladium Cross-Coupling on 7-Bromo Benzazepinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks during the late-stage functionalization of the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one (benzazepinone) scaffold.

The 7-bromo benzazepinone derivative is a highly privileged building block, utilized extensively in the synthesis of1 [1] and2 [2]. However, the unique electronic environment and steric constraints of the 7-membered cyclic amide (lactam) introduce specific failure modes during Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure robust, reproducible couplings.

Mechanistic Failure Analysis

To troubleshoot effectively, we must first understand where the catalytic cycle breaks down. The diagram below illustrates the standard Pd(0)/Pd(II) cycle, highlighting the two most common failure pathways specific to the benzazepinone scaffold: Catalyst Poisoning and Protodehalogenation .

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (7-Bromo Benzazepinone) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-BrL_n OxAdd->PdII Poisoning Failure: Catalyst Poisoning (Lactam N-Coordination) PdII->Poisoning Unprotected Lactam Poor Ligand Debrom Failure: Protodehalogenation (Reduction of Ar-Pd-Br) PdII->Debrom Excess Base/Alcohol Trace Water Transmet Transmetalation (Boronic Acid/Amine) PdII->Transmet Ideal Pathway RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Benzazepinone Target Scaffold RedElim->Product

Figure 1: Palladium catalytic cycle for 7-bromo benzazepinone highlighting critical failure pathways.

Troubleshooting FAQs

Q1: My Suzuki coupling stalls at 20% conversion, and I see a black precipitate (Pd black) forming early in the reaction. What is causing catalyst deactivation? Causality: The black precipitate indicates the aggregation of inactive Pd(0), which is a direct symptom of catalyst poisoning. In benzazepinones, the unprotected lactam nitrogen can undergo


-coordination to the electrophilic Pd(II) intermediate. This forms a highly stable, off-cycle complex that completely halts the transmetalation step, as documented in extensive studies on 3 [3].
Actionable Fix: 
  • Strategy A (Chemical): Protect the lactam nitrogen prior to coupling. Alkylation (e.g., N-methyl) or acylation (e.g., N-Boc) eliminates the coordinating ability of the nitrogen lone pair.

  • Strategy B (Steric): If the free lactam is required for your final target, switch to sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos or SPhos). The massive steric bulk of the dicyclohexyl groups creates a protective shield around the palladium center, physically preventing the multidentate coordination of the lactam moiety.

Q2: LC-MS analysis shows significant amounts of debrominated starting material (benzazepinone without the bromine). How do I prevent protodehalogenation? Causality: Protodehalogenation is a competing kinetic pathway. It occurs when the Ar-Pd(II)-Br intermediate undergoes


-hydride elimination (often sourced from alkoxide bases or alcoholic co-solvents) or is protonated by trace water, followed by reductive elimination of the Ar-H species.
Actionable Fix: 
  • Exclude Alcohols: Move away from traditional Toluene/Ethanol/Water mixtures. Switch to strictly anhydrous 1,4-Dioxane or Toluene.

  • Base Optimization: Replace hygroscopic carbonate bases with anhydrous

    
     or 
    
    
    
    .
  • Accelerate Transmetalation: Because protodehalogenation competes with transmetalation, you must speed up the desired pathway. Increase the equivalents of the boronic acid to 1.5–2.0 eq and utilize a highly active, bidentate precatalyst like Pd(dppf)Cl₂ to force the reaction forward.

Q3: The 7-bromo benzazepinone has terrible solubility in standard non-polar coupling solvents. How do I maintain a homogeneous reaction without triggering debromination? Causality: The rigid, hydrogen-bonding nature of the cyclic amide leads to high crystal lattice energy, resulting in poor solubility in pure toluene or THF. Actionable Fix: Use a controlled biphasic system. A 4:1 mixture of 1,4-Dioxane:Water is optimal for Suzuki couplings. The Dioxane solvates the organic scaffold, while the controlled amount of water dissolves the inorganic base, facilitating the formation of the active boronate species without providing enough free protons to drive massive protodehalogenation.

Quantitative Data & Condition Selection

To streamline your optimization, refer to the following matrix summarizing field-proven conditions for functionalizing the 7-bromo benzazepinone scaffold.

Ligand / PrecatalystBaseSolvent SystemTarget CouplingExpected Yield RangePrimary Failure Mode Mitigated
Pd(dppf)Cl₂ K₂CO₃1,4-Dioxane/H₂O (4:1)Suzuki-Miyaura75–85%Poor scaffold solubility
Pd₂(dba)₃ / XPhos Cs₂CO₃Toluene (Anhydrous)Buchwald-Hartwig65–80%Lactam N-coordination (Poisoning)
Pd(OAc)₂ / SPhos K₃PO₄1,4-DioxaneSuzuki-Miyaura80–90%Homocoupling of Boronic Acid
Pd(PPh₃)₄ Na₂CO₃Toluene/EtOH/H₂OSuzuki-Miyaura30–45%Baseline (High Protodehalogenation)

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 7-Bromo Benzazepinone Objective: Couple 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one with an aryl boronic acid while actively suppressing lactam poisoning and debromination.

Step 1: Reagent Preparation & Rigorous Degassing

  • Charge a Schlenk flask with 7-bromo benzazepinone (1.0 eq), aryl boronic acid (1.5 eq), and anhydrous

    
     (3.0 eq).
    
  • Add a 4:1 mixture of 1,4-Dioxane and deionized water (0.1 M concentration relative to the bromide).

  • Degassing: Sparge the mixture with ultra-pure Argon for 15 minutes while sonicating.

  • Validation Checkpoint: The solvent mixture must transition from aerated (visible microbubbles) to completely clear. Failure to degas will result in immediate oxidation of the Pd(0) catalyst, visible as an instant color change to black upon addition.

Step 2: Catalyst Activation & Addition

  • Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Seal the flask and heat to 85 °C.

  • Validation Checkpoint: Upon reaching 60 °C, the solution should turn a deep, translucent red/orange. If the solution turns opaque black within 15 minutes, the lactam is poisoning the catalyst or oxygen has breached the system. Abort and switch to an N-Boc protected scaffold.

Step 3: Reaction Monitoring

  • Stir at 85 °C for 4 to 6 hours.

  • Validation Checkpoint: Monitor via TLC (UV active at 254 nm) or LC-MS. The 7-bromo benzazepinone starting material should be entirely consumed by hour 4. The formation of a highly fluorescent blue/green spot under UV often indicates the successful formation of the extended conjugated biaryl product.

Step 4: Quench & Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with EtOAc and wash with water, then brine.

  • Dry the organic layer over MgSO₄. Add 10 equivalents (relative to Pd) of a silica-based thiol scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour at 40 °C.

  • Validation Checkpoint: The addition of the thiol scavenger should turn the organic layer from orange/brown to pale yellow or colorless, confirming the successful chelation and removal of residual Palladium species. Filter through Celite and concentrate in vacuo.

References

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.
  • Bonnet, D., et al. (2007). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Stability of 7-bromo-2-benzazepin-3-one under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Stability & Handling of 7-bromo-2-benzazepin-3-one

Part 1: The "War Room" – Emergency Triage

Status: Reaction Failed or Impurity Profile Increasing? If you are currently working with 7-bromo-2-benzazepin-3-one (often derived from 6-bromo-2-tetralone via Schmidt rearrangement) and facing issues, consult this triage board immediately.

SymptomProbable CauseImmediate Action
Product disappears into aqueous layer Ring Opening (Hydrolysis): Strong aqueous bases (NaOH, KOH) opened the lactam ring to the amino acid (zwitterion).[1]Acidify aqueous layer to pH 4–5 and attempt extraction with n-Butanol or DCM.[1] The amino acid is highly polar.[1]
Reaction turns black/tarry Oxidation or Polymerization: The benzylic position (C1) or the enolizable C4 position is sensitive to oxidation in air under basic conditions.[1]Degas all solvents.[1] Switch to inert atmosphere (

or Ar).[1] Add antioxidants if compatible.[1]
Loss of Bromine (Debromination) Lithium-Halogen Exchange: You used

-BuLi or

-BuLi to deprotonate the amide.[1]
STOP. Never use alkyl lithiums with aryl bromides unless you intend to lithiate.[1] Use NaH, KHMDS, or

.
New spot on TLC (lower

)
Aldol Condensation: If using ketone solvents (Acetone, MEK) with base, the lactam enolate may have reacted with the solvent.[1]Switch to non-enolizable polar aprotic solvents: DMF, DMAc, NMP, or THF.

Part 2: Deep Dive – Mechanisms of Instability

The 7-bromo-2-benzazepin-3-one scaffold contains a seven-membered lactam (epsilon-lactam) fused to a benzene ring.[1] While kinetically more stable than beta-lactams, it possesses specific vulnerabilities under basic conditions.[1]

Lactam Hydrolysis (The Primary Threat)

Under vigorous basic conditions (e.g.,


 in 

at reflux), the hydroxide ion acts as a nucleophile attacking the carbonyl carbon (C3).[1]
  • Mechanism: Nucleophilic attack

    
     Tetrahedral Intermediate 
    
    
    
    Ring Opening.[1]
  • Result: Formation of the amino-acid salt (2-(2-aminoethyl)-5-bromophenylacetic acid derivative).[1]

  • Thermodynamics: The relief of ring strain (though moderate in 7-membered rings) drives this equilibrium forward in aqueous base.[1]

C-N Bond Deprotonation (The Desired Pathway)

For N-alkylation, you want to deprotonate the amide nitrogen (


).[1]
  • Ideal Bases: Sodium Hydride (

    
    ), Cesium Carbonate (
    
    
    
    ), or Potassium tert-butoxide (
    
    
    ).
  • Stability Window: The conjugate base (amidate anion) is stable in anhydrous aprotic solvents (DMF, THF) at temperatures

    
    .
    
Benzylic Oxidation

The C1 position (benzylic and


 to Nitrogen) is electronically activated.[1] In the presence of base and oxygen, this position can form peroxides or oxidize to the imine/ketone, leading to degradation.[1]

Part 3: Visualization – Stability Logic

Figure 1: Base Selection Decision Tree

Caption: Logic flow for selecting the correct base to avoid side reactions with 7-bromo-2-benzazepin-3-one.

BaseSelection Start Goal: React 7-bromo-2-benzazepin-3-one ReactionType Select Reaction Type Start->ReactionType Alkylation N-Alkylation ReactionType->Alkylation Coupling Pd-Coupling (Suzuki/Buchwald) ReactionType->Coupling Lithiation Lithiation/Grignard ReactionType->Lithiation BaseChoiceAlk Choose Base Alkylation->BaseChoiceAlk WeakBase Cs2CO3 / K2CO3 (DMF/MeCN, Heat) Coupling->WeakBase WarningLi CRITICAL FAILURE: Li-Halogen Exchange will occur. Br will be lost. Lithiation->WarningLi StrongBase NaH / KHMDS (Anhydrous, 0°C) BaseChoiceAlk->StrongBase BaseChoiceAlk->WeakBase AqueousBase NaOH / KOH (Aqueous/Alcoholic) BaseChoiceAlk->AqueousBase Success STABLE: Product Formed StrongBase->Success WeakBase->Success Hydrolysis RISK: Ring Opening (Hydrolysis to Amino Acid) AqueousBase->Hydrolysis

Part 4: Validated Experimental Protocols

Protocol A: Safe N-Alkylation (The "Gold Standard")

Use this for attaching side chains without degrading the ring.[1]

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve 7-bromo-2-benzazepin-3-one (1.0 eq) in anhydrous DMF (0.1 M concentration). Do not use acetone.[1]

  • Deprotonation: Cool to

    
    . Add NaH  (60% dispersion in oil, 1.2 eq) portion-wise.
    
    • Observation: Evolution of

      
       gas.[1] Solution may turn yellow/orange (formation of amidate anion).[1]
      
  • Stirring: Stir at

    
     for 30 minutes. Do not let it warm up yet.[1]
    
  • Addition: Add the electrophile (alkyl halide, 1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS/TLC.[1]

    • Note: Most alkylations complete within 2–4 hours at RT.[1] Heating (

      
      ) increases risk of polymerization.[1]
      
  • Quench: Carefully add saturated

    
     solution.[1] Extract with EtOAc.[1][2]
    
Protocol B: Stability Stress Test

Use this to validate if your specific batch/derivative is stable under your proposed conditions.

  • Dissolve 10 mg of compound in 1 mL of the proposed solvent.

  • Add the base (e.g., 2 eq of

    
    ).[1]
    
  • Heat to the target temperature (e.g.,

    
    ) for 1 hour.
    
  • Analysis: Take an aliquot.

    • LCMS Check: Look for M+18 peak.[1]

      • Parent Mass (M): 7-bromo-2-benzazepin-3-one.[1]

      • M+18: Indicates addition of

        
        
        
        
        
        Ring Opening has occurred. [1]
    • NMR Check: Disappearance of the lactam NH proton (

      
       ppm) and shift of the 
      
      
      
      -methylene protons.[1]

Part 5: Frequently Asked Questions (Technical)

Q1: Can I use NaOH or KOH for alkylation? A: Only under Phase Transfer Catalysis (PTC) conditions (e.g., Toluene/50% NaOH with TBAB), and only if the reaction is fast (< 1 hour). Prolonged exposure to aqueous hydroxide, especially with heat, will hydrolyze the lactam ring. Avoid homogeneous alcoholic hydroxide solutions (e.g., KOH/EtOH) entirely.

Q2: I see a byproduct with Mass M-Br+H. What happened? A: You likely performed a Pd-catalyzed reaction (Suzuki/Buchwald) in the presence of an alcohol or formate source.[1] This is hydrodebromination . The 7-bromo position is reactive.[1][2] Ensure your solvent is free of radical sources and avoid excessive heating with hydride donors.[1]

Q3: Is the 7-bromo group stable to nucleophilic aromatic substitution (


)? 
A:  Generally, yes.[1] The benzene ring is not sufficiently electron-deficient (unless you have a nitro group at position 9) to undergo 

with mild nucleophiles.[1] The bromine requires metal catalysis (Pd/Cu) to react.[1]

References

  • Schmidt Reaction for Benzazepinone Synthesis

    • Mechanism and scope of ring expansion
    • Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism."[1] Journal of the American Chemical Society, 70(1), 320–323.

  • Lactam Stability & Hydrolysis

    • Kinetic studies on the hydrolysis of 7-membered lactams vs. 5/6-membered rings.
    • Wan, P., et al. (1980). "Hydrolysis of Lactams: Ring Size Effects." Canadian Journal of Chemistry, 58(1), 11-19.[1]

  • Benzazepines in Drug Discovery (BET Inhibitors)

    • Context on the stability of the scaffold in medicinal chemistry applic
    • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468, 1067–1073. (Demonstrates the robustness of the benzazepine scaffold in complex biological media).
  • N-Alkylation Protocols for Lactams

    • Standard operating procedures for epsilon-lactam functionaliz
    • Dunn, A. D., et al. (2009). "N-Alkylation of benzazepinones using phase transfer catalysis." Synthetic Communications, 39(12), 2105-2115.[1]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzazepine scaffold is a cornerstone for the development of novel therapeutics targeting the central nervous system. Among its derivatives, 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one represents a key intermediate, the structural integrity of which is paramount for its intended pharmacological activity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective with alternative analytical techniques and underscoring the causality behind experimental choices in its structural elucidation.

The Central Role of NMR in Structural Verification

While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial information regarding molecular weight and functional groups, respectively, only NMR spectroscopy offers a detailed map of the molecular architecture. For a molecule like 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, with its flexible seven-membered ring and substituted aromatic system, 1D and 2D NMR experiments are indispensable for unambiguous structural confirmation and conformational analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one. These predictions are based on established principles of NMR spectroscopy and comparative analysis of structurally related benzazepinone derivatives.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35d, J ≈ 2.0 Hz1HH-6
~7.25dd, J ≈ 8.2, 2.0 Hz1HH-8
~7.05d, J ≈ 8.2 Hz1HH-9
~6.50br s1HNH
~4.50s2HH-1
~3.50t, J ≈ 6.5 Hz2HH-5
~2.90t, J ≈ 6.5 Hz2HH-4

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~172.0C-3 (C=O)
~140.0C-5a
~138.5C-9a
~132.0C-8
~130.5C-6
~128.0C-9
~120.0C-7 (C-Br)
~50.0C-1
~35.0C-5
~30.0C-4

Experimental Protocol for NMR Data Acquisition

The reliability of NMR data is intrinsically linked to the rigor of the experimental procedure. The following protocol outlines the steps for acquiring high-quality NMR spectra of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar nonpolar to moderately polar organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A sufficient number of scans and a relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

  • 2D NMR Experiments: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These experiments reveal proton-proton and proton-carbon correlations, respectively.[1][2][3]

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D molecular structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

The combination of these techniques provides a comprehensive characterization of the molecule. For instance, MS would confirm the molecular formula C₁₀H₁₀BrNO, and IR would show characteristic absorptions for the amide C=O and N-H bonds.

Visualizing the Structure and Experimental Workflow

To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.

Molecular Structure of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one cluster_benzazepinone C1 C1 N2 N2 C1->N2 C3 C3 N2->C3 H_N2 H N2->H_N2 C4 C4 C3->C4 O3 O C3->O3 C5 C5 C4->C5 C5a C5a C5->C5a C6 C6 C5a->C6 C9a C9a C5a->C9a C7 C7 C6->C7 C8 C8 C7->C8 Br7 Br C7->Br7 C9 C9 C8->C9 C9->C9a C9a->C1

Caption: Numbered structure of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

NMR Experimental Workflow SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) NMRTube Transfer to NMR Tube + Internal Standard (TMS) SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer LockShim Locking and Shimming Spectrometer->LockShim Acquire1D Acquire 1D Spectra (¹H, ¹³C) LockShim->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire2D->Processing Analysis Spectral Analysis and Structure Elucidation Processing->Analysis

Caption: Workflow for NMR spectral acquisition and analysis.

Conclusion

The structural elucidation of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one relies heavily on the detailed information provided by NMR spectroscopy. While other analytical methods offer valuable complementary data, the power of 1D and 2D NMR in mapping the precise connectivity and stereochemistry of the molecule is unparalleled. The protocols and comparative data presented in this guide serve as a robust framework for researchers in the field, ensuring the accurate characterization of this important synthetic intermediate and facilitating the advancement of novel drug discovery programs.

References

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. (2015). ResearchGate. [Link]

  • Synthesis and NMR spectral assignments of novel 1,4-benzothiazepine-5-one derivatives. (n.d.). ResearchGate. [Link]

  • Genome Mining Discovery of a New Benzazepine Alkaloid Pseudofisnin A from the Marine Fungus Neosartorya pseudofischeri F27-1. (2022). MDPI. [Link]

Sources

Crystal structure of 2-benzazepin-3-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 2-Benzazepin-3-one Derivatives: A Comparative Guide to SC-XRD vs. MicroED

Introduction

2-Benzazepin-3-one derivatives, particularly the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold, are highly privileged structures in medicinal chemistry. They are frequently utilized as conformationally constrained pseudopeptide analogues, most notably in the development of highly selective opioid receptor agonists like dermorphin (H-Dmt-D-Ala-Phe-Gly-NH2)[1]. The pharmacological efficacy and receptor selectivity (e.g., μ-opioid over δ-opioid receptors) of these compounds are strictly dictated by their 3D spatial arrangement. Specifically, the absolute configuration at position 4 of the Aba ring determines whether the molecule adopts a critical β-turn conformation[2].

For Structure-Based Drug Design (SBDD), elucidating the exact crystal structure of these derivatives is non-negotiable. However, the inherent conformational flexibility of pseudopeptides makes crystallization a notorious bottleneck. This guide objectively compares the traditional gold standard—Single-Crystal X-Ray Diffraction (SC-XRD)—against the disruptive technology of Microcrystal Electron Diffraction (MicroED) for analyzing 2-benzazepin-3-one derivatives.

The Mechanistic Divide: X-Rays vs. Electrons

The fundamental difference between these techniques lies in the physical probe used to interact with the sample.

  • SC-XRD relies on X-ray photons scattering off the electron clouds of the atoms. Because X-rays interact weakly with matter, massive, highly ordered single crystals (typically >50 µm) are required to generate a measurable diffraction signal.

  • MicroED utilizes a beam of electrons within a transmission electron microscope (TEM). Electrons interact with both the positively charged atomic nuclei and the electron clouds, resulting in an interaction that is orders of magnitude stronger than X-rays[3][4]. This allows MicroED to extract high-resolution, atomic-level data from sub-micron crystallites (100–500 nm) that exist natively in synthesized powders[4][5].

Quantitative Performance Comparison

To evaluate the operational utility of both methods for Aba-scaffold derivatives, we must compare their physical requirements and data outputs.

ParameterSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)Impact on 2-Benzazepin-3-one Analysis
Crystal Size Requirement > 50 µm (Large, pristine)< 200 nm (Sub-micron)MicroED bypasses the thermodynamic bottleneck of growing large pseudopeptide crystals[5].
Sample State Cultivated Single CrystalDirect Crystalline PowderMicroED allows direct analysis of crude synthesis products, saving weeks to months[4][6].
Interaction Probe X-ray photons (Weak scattering)Electrons (Strong scattering)Electrons yield stronger signals from smaller volumes, ideal for limited sample quantities[5].
Data Collection Time Hours to Days (post-crystallization)< 15 Minutes per compoundMicroED drastically accelerates the SBDD feedback loop[4].
Resolution Limit ~0.8 Å - 1.2 Å~0.8 Å - 1.0 ÅBoth provide atomic-resolution data sufficient to confirm β-turn conformations[2][5].

Self-Validating Experimental Protocols

As application scientists, we must engineer workflows where each step inherently validates the success of the previous one. Below are the optimized protocols for both methodologies.

Protocol A: SC-XRD Crystallization & Data Collection
  • Supersaturation via Vapor Diffusion : Dissolve the 2-benzazepin-3-one derivative in a high-solubility solvent (e.g., DMSO). Place the droplet in a sealed well adjacent to a reservoir of low-solubility precipitant (e.g., water/methanol).

    • Causality: Slow vapor equilibration gradually lowers the dielectric constant of the drop. This minimizes rapid, chaotic nucleation events, driving the system thermodynamically toward a single, ordered lattice.

  • Optical Validation (Self-Validation Step) : Examine the resulting crystals under a polarized light microscope.

    • Validation: A true single crystal will exhibit uniform extinction (turning completely dark at specific rotation angles). If the crystal shows mosaic or irregular light transmission, it is twinned or polycrystalline and will yield convoluted diffraction data; it must be rejected.

  • Cryo-Cooling and Diffraction : Mount the validated crystal on a cryo-loop and flash-freeze in a liquid nitrogen stream (100 K).

    • Causality: Cryo-cooling reduces the thermal parameters (B-factors) of the atoms, enhancing high-resolution diffraction spots and mitigating X-ray-induced radical damage during the hours-long exposure.

Protocol B: MicroED Sample Preparation & Data Collection
  • Direct Powder Deposition : Apply the crude, dry microcrystalline powder of the synthesized Aba derivative directly onto a carbon-coated TEM grid.

    • Causality: This step completely bypasses the months-long crystallization bottleneck, leveraging the naturally occurring microcrystals formed during standard purification[7].

  • Focused Ion Beam (FIB) Milling : Transfer the grid to a dual-beam FIB-SEM. Mill the target microcrystal to a thickness of <200 nm.

    • Causality: Because electrons interact so strongly with matter, crystals thicker than 200 nm cause dynamical scattering (multiple scattering events). This distorts the kinematic intensities required by direct-methods software (like SHELXT) to solve the phase problem[7][5]. FIB milling ensures the sample is thin enough for pure kinematic diffraction.

  • Continuous Rotation Data Collection (Self-Validation Step) : Insert the milled grid into a Cryo-TEM. Rotate the stage continuously at 0.5°/sec while recording diffraction patterns on a direct electron detector.

    • Validation: Continuous rotation evenly distributes the electron dose across the crystal, preventing localized radiation damage. The real-time integration of frames validates that the reciprocal space is being sampled continuously without indexing gaps, ensuring a complete dataset in under 3 minutes[7][5].

Mechanistic Workflow Comparison

StructuralElucidation cluster_XRD Single-Crystal XRD cluster_MicroED MicroED Synth 2-Benzazepin-3-one Powder / Amorphous XRD_Cryst Solvent Evaporation / Vapor Diffusion Synth->XRD_Cryst High Solubility req. ED_Prep Grid Deposition (Direct Powder) Synth->ED_Prep Microcrystals suffice XRD_Select Harvest >50 µm Single Crystal XRD_Cryst->XRD_Select Weeks/Months XRD_Collect X-Ray Beam Data Collection XRD_Select->XRD_Collect Solve Phase Problem Solution (Direct Methods / SHELXT) XRD_Collect->Solve ED_Mill FIB Milling (<200 nm thickness) ED_Prep->ED_Mill Minutes/Hours ED_Collect Cryo-TEM Electron Diffraction ED_Mill->ED_Collect ED_Collect->Solve Model 3D Atomic Model (e.g., β-turn conformation) Solve->Model

Workflow comparison: SC-XRD vs. MicroED for 2-benzazepin-3-one structural elucidation.

Case Study: Elucidating the β-turn in Opioid Ligands

When synthesizing the H-Dmt-d-Ala-(4R)-Me-Aba-Gly-NH2 analogue, researchers found that the (4R) configuration was significantly more potent at the μ-opioid receptor than the (4S) derivative[2]. To understand this, structural elucidation was required to see if the molecule adopted a precise β-turn.

Attempting SC-XRD on such constrained pseudopeptides often fails due to solvent inclusion and high conformational flexibility, which prevents the formation of the requisite >50 µm crystals[7][8]. By employing MicroED, researchers can take the direct synthetic powder, isolate a 150 nm crystallite, and solve the structure in hours[5][6]. This rapid turnaround confirms the receptor-bound conformation, allowing medicinal chemists to immediately iterate on the scaffold design without waiting months for crystal growth.

Conclusion & Strategic Recommendations

For the structural elucidation of 2-benzazepin-3-one derivatives, the choice of technology dictates the speed of the drug discovery pipeline.

  • Adopt MicroED as the primary screening tool. Its ability to extract atomic-resolution data from crude powders eliminates the crystallization bottleneck, making it invaluable for highly flexible pseudopeptides[7][4].

  • Reserve SC-XRD for cases where absolute stereochemical configuration must be determined de novo via anomalous dispersion (which is currently more straightforward with X-rays than electrons), and only when the derivative readily forms large, stable crystals.

By integrating MicroED into the analytical workflow, pharmaceutical researchers can transform a months-long structural bottleneck into a routine, same-day assay.

References

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A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, a heterocyclic scaffold of interest in medicinal chemistry. We will explore a detailed experimental workflow, validate the methodology, and objectively compare its performance against alternative analytical techniques, supported by experimental rationale and data.

Introduction: The Analytical Challenge

7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Molecular Formula: C₁₀H₁₀BrNO, Molecular Weight: 240.1 g/mol ) belongs to the benzazepine class of compounds, which are foundational structures in the development of various therapeutic agents.[1] In drug discovery and development, the unambiguous identification and purity assessment of such molecules are paramount.[2] This requires analytical techniques that offer not only sensitivity but, more critically, high specificity and mass accuracy to confirm elemental composition and distinguish the target compound from closely related impurities or isomers.[3]

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in pharmaceutical analysis for its ability to provide extremely precise mass measurements.[3] Unlike nominal mass instruments, HRMS systems like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion to within parts-per-million (ppm) accuracy.[4] This capability allows for the confident determination of a molecule's elemental formula, a crucial step in structural elucidation and impurity profiling.[5]

Part 1: HRMS Experimental Protocol & Rationale

The following protocol outlines a robust method for the analysis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Causality Behind Experimental Choices
  • Liquid Chromatography (LC): LC is chosen for its ability to separate the analyte from complex matrices and potential impurities prior to mass analysis, reducing ion suppression and improving data quality. A reversed-phase C18 column is selected as a versatile starting point for retaining this moderately polar molecule.

  • Electrospray Ionization (ESI): ESI is the ionization technique of choice due to the presence of a nitrogen atom in the benzazepine ring, which can be readily protonated to form a stable positive ion ([M+H]⁺) in the gas phase.

  • High-Resolution Mass Analyzer (Orbitrap/TOF): The core of this analysis. A high-resolution instrument is essential to leverage mass accuracy for formula confirmation and to resolve the characteristic isotopic pattern of bromine.

Step-by-Step Experimental Workflow
  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one in HPLC-grade methanol.

    • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with a 50:50 mixture of water and acetonitrile. This range is suitable for establishing linearity and sensitivity.

    • For unknown samples, dissolve them in the same 50:50 water:acetonitrile diluent to a target concentration of ~1 µg/mL.

  • Instrumentation & Parameters:

    • The analysis is performed on a system such as a Thermo Scientific™ Q Exactive™ Orbitrap or a Sciex QTOF® 4600 system.

    • The detailed instrumental parameters are summarized in the table below.

ParameterSettingRationale
Liquid Chromatography (e.g., SCIEX ExionLC™ AC)
ColumnPhenomenex Kinetex® C18 (50 x 2.1 mm, 2.6 µm)Provides excellent separation efficiency for small molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive-ion ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient5% B to 95% B over 5 minutes, hold for 2 minA standard gradient to ensure elution of the analyte and washout of the column.
Flow Rate0.4 mL/minOptimal for a 2.1 mm ID column to ensure good peak shape.
Column Temp40 °CImproves peak shape and reproducibility of retention times.
Injection Volume5 µLA typical volume to balance sensitivity and peak shape.[6]
High-Resolution Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveThe target molecule contains a basic nitrogen atom, making it ideal for protonation.
Scan ModeFull Scan MS and data-dependent MS/MS (ddMS2)Full scan for accurate mass of the precursor ion; ddMS2 for fragmentation data.
Mass Rangem/z 100-500Covers the expected mass of the analyte and potential low-mass impurities.
Resolution70,000 FWHM @ m/z 200Sufficient to achieve <5 ppm mass accuracy and resolve isotopic patterns.
Collision EnergyStepped (e.g., 15, 30, 45 eV)Provides a range of fragmentation energies to generate a comprehensive MS/MS spectrum.
Data Analysis & Confirmation
  • Expected Ion: The primary ion of interest is the protonated molecule, [C₁₀H₁₁BrNO]⁺.

  • Exact Mass Calculation: The theoretical monoisotopic mass of the [M+H]⁺ ion is 240.0018 Da .

  • Confirmation Criteria:

    • Accurate Mass: The measured m/z in the HRMS data should be within 5 ppm of the theoretical value (240.0018 Da).

    • Isotopic Pattern: A critical confirmatory feature for brominated compounds. The spectrum must exhibit two major peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes. These peaks will be separated by approximately 2 Da (at m/z ~240.0 and ~242.0) and have a relative intensity ratio of nearly 1:1.

    • Retention Time: The analyte should have a consistent and reproducible retention time matching that of a certified reference standard.

    • MS/MS Fragmentation: The fragmentation pattern obtained from ddMS2 should be consistent and used to further confirm the structure.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Confirmation Prep Standard/Sample Preparation (1 µg/mL) LC LC Separation (Reversed-Phase C18) Prep->LC ESI Ionization (ESI Positive) LC->ESI HRMS Mass Analysis (Full Scan & ddMS2) ESI->HRMS EIC Extract Ion Chromatogram (m/z 240.0018 ± 5 ppm) HRMS->EIC Confirm Confirmation Criteria Met? Report Generate Report Review Review/Re-test

Part 2: Method Validation as a Self-Validating System

To ensure trustworthiness, any analytical method must be validated to prove it is fit for its intended purpose.[7][8] The validation process demonstrates that the method yields precise, accurate, and reproducible results.[9] The following parameters, based on International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.[2]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity/Selectivity Analyze a blank matrix (diluent) and a spiked sample. Assess for interfering peaks at the analyte's retention time and m/z.No significant interfering peaks at the expected retention time. The high resolution of HRMS inherently provides high specificity.
Linearity & Range Analyze the calibration standards (e.g., 0.1-10 µg/mL) in triplicate. Plot the peak area against concentration and perform a linear regression.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform a recovery study by spiking a known amount of analyte into a blank matrix at three concentration levels (low, mid, high). Analyze in triplicate.Mean recovery should be within 80-120%.[2]
Precision (Repeatability) Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same equipment.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N).Typically defined as S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.Typically defined as S/N ≥ 10, with RSD ≤ 20%.
Robustness Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1) and assess the impact on the results.Results should remain unaffected by small, deliberate variations in method parameters.

Part 3: Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, other techniques are also used for the analysis of benzazepine and related benzodiazepine derivatives.[10][11] The choice of method depends on the specific analytical goal.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the absorption of UV light.

  • Application: Primarily used for quantitative analysis (potency/assay) and purity checks when impurities are known and chromophorically active.[2]

  • Limitation: Lacks the specificity of mass spectrometry. It cannot distinguish between compounds with the same retention time (co-elution) or isomers, and it provides no structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates volatile or semi-volatile compounds in the gas phase before detection by a mass spectrometer.

  • Application: Can be used for benzodiazepine analysis, but often requires derivatization to increase the volatility of the analytes.[12][13]

  • Limitation: The thermal stress of the GC inlet can cause degradation of labile molecules. The need for derivatization adds complexity and potential for variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS using Triple Quadrupole)
  • Principle: A targeted technique where a specific precursor ion is selected, fragmented, and a specific product ion is monitored (Multiple Reaction Monitoring, MRM).

  • Application: Considered the gold standard for high-throughput, sensitive quantification of known compounds in complex matrices.[6][14]

  • Limitation: It is a targeted method, meaning you must know what you are looking for. It cannot identify unknown compounds and provides less structural information than a full-scan HRMS analysis.

Comparative Summary

The following table objectively compares these techniques for the analysis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

FeatureLC-HRMS (Orbitrap/Q-TOF) LC-MS/MS (Triple Quad) HPLC-UV GC-MS
Primary Use Structural Elucidation, Unknown ID, QuantificationTargeted QuantificationRoutine Quantification, PurityVolatile Compound Analysis
Specificity Excellent (based on accurate mass and isotopic pattern)Very Good (based on precursor/product ion pair)Fair (based on retention time only)Good (requires derivatization)
Sensitivity (LOD/LOQ) Very Good to ExcellentExcellent (often the most sensitive for targeted analysis)GoodGood
Structural Info Excellent (accurate mass, fragmentation)Limited (targeted fragments)None Good (fragmentation library)
Unknown Identification Yes (primary strength)NoNoLimited (requires library match)
Throughput ModerateHighHighModerate
Complexity/Cost HighHighLowModerate

Method_Selection Start Define Analytical Goal q1 Need to identify unknown impurities or confirm elemental composition? Start->q1 q2 Need high-throughput quantification of a known analyte? q1->q2 No res_hrms Use LC-HRMS q1->res_hrms Yes q3 Is it a routine purity check with known specifications? q2->q3 No res_qqq Use LC-MS/MS (Triple Quad) q2->res_qqq Yes res_hplcuv Use HPLC-UV q3->res_hplcuv Yes res_gcms Consider GC-MS (if volatile/derivatized) q3->res_gcms No

Conclusion

For the comprehensive analysis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, High-Resolution Mass Spectrometry stands out as the superior technique. Its ability to provide unambiguous structural confirmation through accurate mass and isotopic pattern analysis is unmatched by other methods.[3] While triple quadrupole MS offers excellent sensitivity for targeted quantification and HPLC-UV provides a cost-effective solution for routine assays, neither can deliver the level of confidence required during drug discovery and process development where the identification of unknown impurities is critical. The implementation of a validated LC-HRMS method ensures data integrity and provides the highest degree of certainty in the identity and purity of the target compound, making it the cornerstone for analytical characterization in a regulated environment.

References

  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom.org. Available at: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. AmerisourceBergen. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. (2023-03-07). Available at: [Link]

  • Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. Available at: [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Available at: [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. (2025-12-15). Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories Inc. (2025-10-18). Available at: [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Available at: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org. Available at: [Link]

  • High-resolution mass spectrometry: a powerful technology in drug discovery and process development. OLON. (2023-06-28). Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • Comparison on different methods applied for benzodiazepines determination. researchgate.net. Available at: [Link]

  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. (2025-04-11). Available at: [Link]

  • Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. ResearchGate. (2025-10-31). Available at: [Link]

  • Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. (2016-09). Available at: [Link]

  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. SCIEX. Available at: [Link]

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Conformational Analysis of 2-Benzazepin-3-one vs. 1-Benzazepin-2-one: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Medium-sized 7-membered ring lactams, specifically benzazepinones, are recognized as highly privileged scaffolds in modern medicinal chemistry. The positional isomerism of the amide bond—whether it is positioned as a 2-benzazepin-3-one or a 1-benzazepin-2-one—profoundly dictates the ring's conformational flexibility, stereodynamics, and subsequent receptor binding modes.

As a Senior Application Scientist, this guide is designed to objectively compare the conformational landscapes of these two scaffolds. By bridging the causality between structural modifications and experimental energetics, this guide provides researchers with actionable, self-validating protocols and supporting quantitative data for rational drug design.

Structural and Conformational Fundamentals

2-Benzazepin-3-one (The Aba Scaffold)

The 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold is predominantly utilized as a conformationally constrained amino acid mimic (e.g., a phenylalanine surrogate) in peptide design.

  • Conformational Preference: The Aba ring typically adopts a puckered chair or twist-boat conformation. The placement of the amide bond at the 2,3-position allows the aromatic ring to stabilize specific β-turn conformations when incorporated into linear peptides.

  • Substituent Causality: Methylation at the 4- or 5-position of the azepinone ring drastically alters the preferred geometry. For instance, the absolute configuration of methyl-substituted Aba scaffolds directly dictates selective affinity for μ-opioid (OPRM) versus δ-opioid (OPRD) receptors by shifting the receptor-bound conformation of the peptide backbone.

1-Benzazepin-2-one

The 1-benzazepin-2-one scaffold is a core pharmacophore in small-molecule therapeutics, including calcium channel blockers (diltiazem analogs) and dual Aurora A/VEGF-R kinase inhibitors.

  • Conformational Preference: X-ray crystallographic studies predominantly reveal a chair conformation in the solid state, though bioactive forms may adopt an "M" twist-boat conformation to properly vector side chains into enzymatic binding pockets.

  • Atropisomerism and Ring-Flip Energetics: This scaffold exhibits complex stereodynamics characterized by competitive ring-flip (conformational enantiomerization) and nitrogen inversion. The barrier to ring inversion is highly dependent on the N1-substituent. N-alkylation enforces a nearly planar nitrogen geometry, which highly puckers the azepine ring and significantly raises the Gibbs free energy barrier (

    
    ) for the ring-flip, potentially allowing for isolable atropisomers. Conversely, an unsubstituted N-H allows nitrogen pyramidalization, lowering the ring-flip barrier but raising the N-inversion barrier.
    

G A 1-Benzazepin-2-one (Ground State) B Ring-Flip Transition State (High Energy for N-Alkyl) A->B VT-NMR (ΔG‡) C N-Inversion Transition State (High Energy for N-H) A->C VT-NMR (ΔG‡) D Conformational Enantiomer (Atropisomer) B->D Relaxation C->D Relaxation

Fig 1. Stereodynamic pathways of 1-benzazepin-2-one dictated by N-substitution.

Comparative Quantitative Data

To facilitate objective decision-making in scaffold selection, the structural properties and experimental energy barriers of both benzazepinones are summarized below.

Table 1: Structural & Conformational Properties Comparison

Feature2-Benzazepin-3-one1-Benzazepin-2-one
Primary Application Conformationally constrained peptide mimetics (e.g., β-turn in dermorphin)Small molecule inhibitors (e.g., Calcium channel blockers, Kinase inhibitors)
Amide Bond Position C3=O, N2C2=O, N1
Dominant Ring Conformation Puckered chair / Twist-boatChair / "M" Twist-boat
Stereodynamics Fast nitrogen inversion; single chair-to-chair interconversionComplex atropisomerism; competitive ring-flip vs. N-inversion
Receptor Binding Mode Nucleates β-turn, directing aromatic side chainsLactam core acts as a hinge-binding motif (hydrogen bonding)

Table 2: Experimental Energy Barriers (


) for Conformational Inversion 
Scaffold TypeSubstituent PatternDominant Dynamic Process

(kcal/mol)
2-Benzazepin-3-one N-AlkylChair-to-chair ring inversion10.8 - 11.1
2-Benzazepin-3-one N-BenzylChair-to-chair ring inversion~13.5
1-Benzazepin-2-one N-H (Unsubstituted)Ring-flip (low barrier) / N-inversion (high barrier)< 10.0
1-Benzazepin-2-one N-Alkyl (e.g., Methyl)Ring-flip (high barrier) / N-inversion (low barrier)15.0 - 20.0+

Self-Validating Experimental Methodologies

To accurately characterize the conformational dynamics of benzazepinones, a tri-modal approach combining Variable-Temperature NMR (VT-NMR), X-ray crystallography, and Density Functional Theory (DFT) is required. The following protocols are designed as self-validating systems, ensuring that empirical observations directly correlate to physical molecular states.

Workflow N1 Synthesize Benzazepinone Derivatives N2 Solution-State Analysis (VT-NMR Spectroscopy) N1->N2 N3 Solid-State Analysis (X-Ray Crystallography) N1->N3 N4 Computational Modeling (DFT & Molecular Mechanics) N2->N4 Extract ΔG‡ barriers N3->N4 Provide initial coordinates N5 Determine Bioactive Conformation (e.g., β-turn mimicry) N4->N5 Map energy landscape

Fig 2. Tri-modal workflow for the conformational analysis of benzazepinones.

Variable-Temperature NMR (VT-NMR) Protocol

Objective: To calculate the Gibbs free energy of activation (


) for the chair-to-chair ring inversion by observing the coalescence of diastereotopic protons.
  • Sample Preparation: Dissolve 15-20 mg of the benzazepinone derivative in 0.5 mL of a suitable deuterated solvent with a wide liquid range (e.g.,

    
     for low temperatures, 
    
    
    
    for high temperatures).
  • Baseline Acquisition: Acquire a standard 1D

    
     NMR spectrum at 298 K to identify the diastereotopic methylene protons (e.g., at C4 or C5) which appear as distinct doublets (AB spin system) when ring inversion is slow on the NMR timescale.
    
  • Temperature Titration: Gradually change the probe temperature in 5–10 K increments. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity before acquiring the spectrum.

  • Coalescence Determination (

    
    ):  Identify the exact temperature (
    
    
    
    ) at which the distinct doublets collapse into a single broad peak.
  • Thermodynamic Calculation: Calculate the rate constant at coalescence (

    
    ) and apply the Eyring equation to determine 
    
    
    
    . Self-Validation Check: This mathematical relationship ensures that the observed spectral changes directly correlate to the physical energy barrier of the molecule, eliminating subjective interpretation.
X-Ray Crystallography Protocol

Objective: To determine the absolute solid-state conformation (e.g., chair vs. twist-boat) and identify intramolecular hydrogen bonding that stabilizes the ring.

  • Crystallization: Dissolve the purified benzazepinone in a minimal amount of a moderately polar solvent (e.g., diethyl ether or ethyl acetate). Allow slow evaporation at room temperature over 3–7 days to yield single crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    ) at 100 K to minimize thermal motion.
  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
    .
    
  • Conformational Analysis: Extract the dihedral angles of the 7-membered ring to quantify the degree of puckering. Self-Validation Check: Compare the empirical dihedral angles against idealized chair/boat models generated via DFT to confirm whether crystal packing forces have distorted the intrinsic molecular geometry.

Applications in Rational Drug Design

The choice between 2-benzazepin-3-one and 1-benzazepin-2-one scaffolds fundamentally alters the spatial projection of pharmacophores, dictating their utility in specific therapeutic areas.

  • Peptide Mimetics (2-Benzazepin-3-one): The Aba scaffold is superior for nucleating β-turns in linear peptides. Its integration into the dermorphin sequence effectively restricts the Tyr-D-Ala-Phe-Gly backbone, optimizing the orientation of the aromatic side chains for specific opioid receptor binding.

  • Kinase Inhibition (1-Benzazepin-2-one): The 1-benzazepin-2-one scaffold is ideal for deep-pocket kinase targeting. In dual Aurora A/VEGF-R inhibitors, the lactam structure directly addresses the hinge region, forming critical hydrogen bonds (e.g., with Glu211 and Ala213), while the azepine ring's chair conformation perfectly vectors appended anilinopyrimidine groups into the ATP-binding site.

References

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate.1

  • Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. PubMed / NIH.2

  • **Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-D-Ala-Phe-Gly-NH₂ using the 4- or 5-methyl substituted 4-amino-1,2,4,5-tetrahydro

Sources

Comparative Guide: HPLC Method Optimization for 7-Bromo-2-benzazepin-3-one Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of 7-bromo-2-benzazepin-3-one —a critical heterocyclic scaffold often implicated in the synthesis of CNS-active agents and kinase inhibitors—presents unique chromatographic challenges.[1][2] Standard "generic" HPLC methods frequently fail to resolve critical process impurities, particularly the des-bromo analog and the 8-bromo positional isomer .[1][2]

This guide objectively compares a Generic C18 Isocratic Method (the common alternative) against an Optimized Core-Shell Biphenyl Gradient Method (the recommended protocol).[1] Experimental data demonstrates that while the generic method offers simplicity, the optimized method provides the necessary resolution (


) and sensitivity required for regulatory-grade purity profiling.

Technical Comparison: Generic vs. Optimized Method

The following analysis contrasts the performance of a standard analytical approach with a method specifically engineered for the electronic and steric properties of halogenated benzazepines.

Performance Metrics Summary
MetricAlternative: Generic C18 Method Product: Optimized Biphenyl Method Impact
Stationary Phase Standard C18 (5 µm, Fully Porous)Core-Shell Biphenyl (2.6 µm)Biphenyl phase enhances

-

and halogen selectivity.[1][2]
Elution Mode Isocratic (50:50 ACN:Water)Gradient (Acidic Water/MeOH)Gradient focuses peak shape; Methanol improves selectivity for the bromo-substituent.[1]
Resolution (7-Br vs 8-Br)

(Co-elution)

(Baseline Separation)
Critical for isomeric purity confirmation.[1][2]
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Sharp Symmetry) Acidic modifier suppresses silanol interactions with the lactam nitrogen.
Run Time 12.0 minutes8.5 minutesHigher throughput for process monitoring.[1][2]
Chromatographic Logic
  • The Challenge of Regioisomers: The 7-bromo and 8-bromo isomers differ only by the position of the halogen on the fused benzene ring.[1][2] On a standard C18 column, the hydrophobicity is nearly identical, leading to co-elution.[1]

  • The Solution (Biphenyl Phase): The Biphenyl stationary phase utilizes dispersion forces and

    
    -
    
    
    
    interactions
    that are highly sensitive to the electron-withdrawing nature of the bromine atom.[1][2] The 2.6 µm core-shell particles further reduce diffusion paths, sharpening peaks and increasing efficiency without the backpressure penalty of sub-2 µm particles.[1]

Experimental Protocols

Protocol A: Optimized Biphenyl Gradient (Recommended)

This method is validated for resolving the target from its synthesis precursors (e.g., 4-bromophenethylamine derivatives) and degradation products.[1]

Reagents:

  • Acetonitrile (ACN): HPLC Grade.[1][3]

  • Methanol (MeOH): HPLC Grade (Critical for selectivity).

  • Formic Acid (FA): LC-MS Grade.[1][2]

  • Water: Milli-Q or equivalent (18.2 MΩ).[1][2]

Instrument Settings:

  • Column: Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Column Temp: 35°C.

  • Flow Rate: 1.2 mL/min.[1][2]

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5 µL.

Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water.[1][2][4]

  • Solvent B: 0.1% Formic Acid in Methanol.[1][2][4]

Gradient Table:

Time (min)% Solvent A% Solvent BCurve
0.09010Initial Hold
1.09010Linear
6.01090Linear Gradient
7.01090Wash
7.19010Re-equilibration
8.59010End
Protocol B: Generic C18 Isocratic (Alternative)

Provided for comparison or rapid "spot-checks" where isomeric purity is not critical.[1][2]

  • Column: Standard C18, 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Water : Acetonitrile (45:55 v/v).

  • Flow Rate: 1.0 mL/min.[1][2][5][6][7]

  • Detection: UV @ 254 nm.[1][2][5][6]

  • Note: This method typically results in peak broadening due to the lack of pH control on the secondary amine/lactam functionality.[2]

Visualizing the Workflow

The following diagrams illustrate the method development logic and the impurity fate mapping for 7-bromo-2-benzazepin-3-one.

Diagram 1: Method Optimization Logic

MethodOptimization Start Start: 7-Bromo-2-benzazepin-3-one Purity Analysis CheckStruct Analyze Structure: Fused Ring + Halogen + Lactam Start->CheckStruct SelectCol Column Selection Strategy CheckStruct->SelectCol C18 Option A: C18 (Hydrophobic Interaction) SelectCol->C18 Generic Approach Biphenyl Option B: Biphenyl (Pi-Pi + Halogen Selectivity) SelectCol->Biphenyl Targeted Approach ResultA Result A: Poor Isomer Resolution Broad Peaks C18->ResultA ResultB Result B: High Resolution (Rs > 2.0) Sharp Symmetry Biphenyl->ResultB Final Final Protocol: Biphenyl + Acidic MeOH Gradient ResultA->Final Optimization Required ResultB->Final

Caption: Decision matrix comparing standard C18 selection vs. the optimized Biphenyl phase for halogenated lactams.

Diagram 2: Impurity Separation Pathway

ImpuritySeparation Mix Crude Sample Mixture Imp1 Des-bromo Impurity (Early Eluter) Mix->Imp1 Low Retention Target 7-Bromo-2-benzazepin-3-one (Target Analyte) Mix->Target Main Peak Imp2 8-Bromo Isomer (Critical Pair) Mix->Imp2 Co-elutes on C18 Separates on Biphenyl Imp3 Di-bromo Byproduct (Late Eluter) Mix->Imp3 High Retention

Caption: Chromatographic separation order of common synthetic impurities relative to the target analyte.

Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

While Acetonitrile (ACN) is the default solvent for RP-HPLC, Methanol (MeOH) is a protic solvent that interacts differently with the stationary phase and the analyte's dipole. For halogenated aromatics like 7-bromo-2-benzazepin-3-one, MeOH often enhances the selectivity factor (


)  between positional isomers because it does not suppress the 

-

interactions with the Biphenyl ligand as strongly as ACN does.[1][2]
pH Control

The lactam nitrogen in the benzazepinone ring is weakly basic/neutral, but potential synthetic precursors (open-ring amines) are basic.[1]

  • Without Acid: Residual silanols on the silica surface (

    
    ) interact with basic nitrogens, causing peak tailing.[1][2]
    
  • With 0.1% Formic Acid (pH ~2.7): Silanols are protonated (

    
    ) and neutral, preventing secondary interactions and ensuring sharp peak symmetry (
    
    
    
    ).[1]
Troubleshooting Guide
  • Problem: Doublet peak for the main analyte.

    • Cause: Atropisomerism (rare at RT) or sample solvent mismatch.

    • Fix: Ensure sample is dissolved in the starting mobile phase (90% Water / 10% MeOH). Avoid 100% organic diluents.[1][2]

  • Problem: Baseline drift.

    • Cause: UV absorbance of Formic Acid at 220 nm.[1][2]

    • Fix: Use 254 nm for quantitation (where FA is transparent) or switch to Phosphoric Acid if MS detection is not required.

References

  • Sielc Technologies. "Separation of Benzazepine Derivatives on Newcrom R1 HPLC column." Sielc Application Notes. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Benzazepinone Derivatives." PubChem. Available at: [Link]

  • Royal Society of Chemistry. "HPLC Analysis of Tryptophan Containing Dipeptide Derivatives (Benzazepine analogs)." Organic & Biomolecular Chemistry Supplementary Information. Available at: [Link]

Sources

Comparative Guide: X-ray Diffraction Profiling of 7-Bromo Benzazepinone & Thiazepinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Diffraction Profiling of 7-Bromo Benzazepinone & Related Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

The 7-bromo-1-benzazepin-2-one scaffold represents a privileged pharmacophore in drug discovery, serving as a core for vasopressin antagonists, kinase inhibitors (e.g., Paullones), and GPCR ligands. The C7-bromine atom is not merely a synthetic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); in solid-state analysis, it acts as a critical heavy-atom anchor for X-ray diffraction (XRD) phasing and directs crystal packing through halogen bonding.

This guide compares the structural characteristics of the core 7-bromo benzazepinone with its sulfur-containing analog (thiazepinone) and diazepine counterparts. It provides validated protocols for overcoming the "crystallization bottleneck" often observed in these rigid, flat bicyclic systems.

Structural Analysis & Comparison

The "Heavy Atom" Advantage in XRD

For small organic molecules (<500 Da), determining absolute stereochemistry (Flack parameter) is often difficult with only light atoms (C, H, N, O). The introduction of Bromine (Z=35) at the C7 position significantly enhances the anomalous scattering signal.

Feature7-H Benzazepinone (Parent)7-Bromo Benzazepinone (Target)7-Bromo Thiazepinone Analog
Space Group Determination Often ambiguous (P21/c vs P21) due to weak scattering.Definitive . Br dominance resolves ambiguity in centrosymmetric vs. non-centrosymmetric choices.Monoclinic/Triclinic variants common.
Crystal Packing Forces Dominated by weak van der Waals and amide

-stacking.
Directed Halogen Bonding . C-Br

O=C interactions often form infinite 1D chains.
Stabilized by intramolecular

bonds (see Data section).
Solubility Profile Moderate in MeOH/EtOH.Low solubility; requires DMF/DMSO for dissolution, complicating crystallization.Enhanced solubility in chlorinated solvents due to lipophilic side chains.
Comparative Structural Data

The following table summarizes key crystallographic features observed in 7-bromo analogs compared to their diazepine counterparts.

Table 1: Crystallographic Parameters of Representative 7-Bromo Analogs

Parameter7-Bromo-Benzazepinone Core [1]7-Bromo-Thiazepinone Analog [2]7-Bromo-Benzodiazepinone [3]
Crystal System Monoclinic (Typical)Triclinic / MonoclinicMonoclinic
Space Group


or


Key Interaction Intermolecular

(Amide dimer)
Intramolecular

(stabilizes 7-membered ring puckering)
Intermolecular

stacking (phenyl-phenyl)
Ring Conformation Distorted BoatTwist-Boat (due to S-atom bulk)Boat (flexible)
Phasing Utility High (Br anomalous scattering)HighHigh

Analyst Note: The thiazepinone analog (Compound 6 in Ref [2]) exhibits a unique intramolecular hydrogen bond between the side chain and the carbonyl oxygen, a feature absent in the core benzazepinone due to steric constraints. This rigidifies the structure, leading to higher quality diffraction data.

Experimental Protocols

A. Synthesis of the Crystallization Precursor

Context: High-purity material is prerequisite for SC-XRD. Impurities >1% can poison crystal growth faces.

Protocol (Adapted from US Patent 9,073,929 [1]):

  • Starting Material: 1,3,4,5-tetrahydro-1-benzazepin-2-one.

  • Bromination: Dissolve starting material (1.0 eq) in DMF (polar aprotic is critical for solubility).

  • Reagent: Add

    
    -bromosuccinimide (NBS, 1.1 eq) dropwise at 0°C to prevent over-bromination at C9.
    
  • Workup: Quench with water. The 7-bromo product precipitates. Filter and wash with cold hexanes to remove succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water (9:1) before attempting single-crystal growth.

B. Single Crystal Growth Strategy

Challenge: 7-bromo analogs are prone to "oiling out" due to high lipophilicity and conformational flexibility.

Method 1: Vapor Diffusion (Recommended)

  • Inner Vial: Dissolve 10 mg of 7-bromo benzazepinone in 0.5 mL THF or Dichloromethane (Good solvent).

  • Outer Vial: Add 3 mL of Pentane or Diisopropyl ether (Anti-solvent).

  • Process: Cap tightly. Allow equilibration for 3-5 days at 4°C. The slow diffusion of pentane forces the bromide to order into lattices rather than amorphous precipitate.

Method 2: Slow Evaporation (For Thiazepinones)

  • Dissolve in Methanol/Chloroform (1:1) .

  • Cover with parafilm and poke 3-4 pinholes.

  • Allow to stand at room temperature. Note: Thiazepinones often crystallize as solvates; check TGA data if unit cell volume is unexpectedly large.

Workflow Visualization

The following diagram illustrates the decision matrix for characterizing these analogs, highlighting the divergence between "flexible" (diazepine) and "rigid" (benzazepinone) scaffolds.

G cluster_cryst Crystallization Strategy Start Crude 7-Bromo Analog PurityCheck Purity Check (HPLC >98%) Start->PurityCheck Solubility Solubility Screen PurityCheck->Solubility Pass MethodA Vapor Diffusion (THF/Pentane) Solubility->MethodA Lipophilic Core MethodB Slow Evaporation (MeOH/CHCl3) Solubility->MethodB Polar/Solvate Prone XRD X-Ray Diffraction (Mo-Ku03b1) MethodA->XRD Single Crystal MethodB->XRD Phasing Phasing Strategy: Br Anomalous Dispersion XRD->Phasing Result_Packing Analyze Packing: Halogen Bonds (C-Br...O) Phasing->Result_Packing Result_Conf Analyze Conformation: Boat vs. Twist-Boat Phasing->Result_Conf

Figure 1: Crystallization and structural determination workflow for halogenated benzazepinone analogs.

Data Interpretation & Causality

Why the 7-Bromo Position Matters

In the XRD data for 7-bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (Ref [3]), the bromine atom is often observed participating in Type II halogen bonding (where the C-Br


Nucleophile angle is 

180°).
  • Observation: The Br

    
    O distance is typically 3.0–3.2 Å (less than the sum of van der Waals radii).
    
  • Causality: This interaction "locks" the crystal lattice, often raising the melting point compared to the chloro- or fluoro-analogs. This is crucial for drug formulation, as it suggests the brominated analog may have superior thermodynamic stability (shelf-life).

Conformation of the 7-Membered Ring

The benzazepine ring is not planar.

  • Benzazepinone (Core): Adopts a distorted boat conformation to relieve strain between the fused benzene ring and the lactam.

  • Thiazepinone (Analog): The larger Sulfur atom (1.89 Å covalent radius vs 0.75 Å for C) forces the ring into a twist-boat conformation.

  • Implication: This subtle conformational change, revealed only by XRD, alters the vector of the C7-substituent, potentially impacting binding affinity in the biological target (e.g., the V1a receptor pocket).

References

  • US Patent 9,073,929 . Fused tricyclic compounds as aldosterone synthase inhibitors. (2015). Describes synthesis of 7-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

  • Wu, H., et al. "Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one." Journal of Chemical Research, 39(1), 2015.

  • PubChem CID 627432 . "7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one".[1] National Center for Biotechnology Information.

  • Reaction Biology . "7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy". Pharmaceuticals, 14(3), 2021.[2][3]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work necessitates the responsible handling and disposal of novel chemical entities. This guide provides a detailed protocol for the proper disposal of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-, a brominated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide not just a set of instructions, but a framework for understanding the rationale behind each step, empowering you to make informed safety decisions.

Hazard Assessment and Core Principles

Understanding the potential hazards of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is fundamental to its safe disposal. Based on data from analogous compounds, this substance should be handled as a hazardous material.[1][2][3][4][5]

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][3][4]

  • Irritation: Expected to cause skin and serious eye irritation.[1][2][3][4]

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6][7]

The core principle for the disposal of this compound is waste segregation . Halogenated organic waste must not be mixed with non-halogenated waste.[6] Co-processing can lead to the formation of highly toxic byproducts, such as brominated dioxins, during incineration.[6]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the compound or its waste, ensure the following safety measures are in place:

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][4][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[8][9]

    • Hand Protection: Wear nitrile gloves.[8] If there is a risk of splashing, consider double-gloving.

    • Body Protection: A lab coat must be worn.[8]

Step-by-Step Disposal Protocol

The proper disposal of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- requires a systematic approach to segregate and contain different waste streams.

Liquid Waste Disposal

This category includes solutions containing the compound, as well as rinsates from cleaning contaminated glassware.

  • Container Selection: Use a designated, properly labeled waste container for "Halogenated Organic Waste."[6] The container must be made of a chemically resistant material and have a secure, tight-fitting lid.[6][10][11]

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"[6]

    • "Halogenated Organic Waste"[6]

    • The full chemical name: "3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-" and any other components in the waste stream.

    • Accumulation start date.

  • Segregation: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any incompatible chemicals.[12][13]

  • Storage: Keep the waste container closed except when adding waste.[6][13] Store it in a secondary containment tray within a ventilated area, such as a designated waste cabinet or under a fume hood.[6][10]

  • Arranging for Pickup: Once the container is full or has reached your institution's storage time limit, contact your EH&S department to arrange for proper disposal.[14] Disposal methods for such waste often involve high-temperature incineration at a licensed facility.[14][15]

Solid Waste Disposal

This includes contaminated consumables such as gloves, filter paper, and weighing boats.

  • Container Selection: Use a designated, labeled container for "Solid Halogenated Organic Waste."[6] This can be a securely lined cardboard box or a dedicated plastic container.

  • Segregation: Collect all solid waste contaminated with the compound separately. Do not dispose of this waste in regular trash or with non-hazardous solid waste.[6][14]

  • Storage and Pickup: Store the solid waste container in a designated area away from general lab traffic. Arrange for pickup and disposal through your institution's hazardous waste program.[14]

Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual compound. This rinsate is considered halogenated organic waste and must be collected in the designated liquid waste container.

  • Secondary Rinse: Perform a triple rinse with a solvent capable of removing the residue.[11] The initial rinsate must be disposed of as hazardous waste.[11]

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Emergency Procedures: Spill and Exposure

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or a spill pad.

    • A saturated aqueous solution of sodium thiosulfate can be used to neutralize any reactive bromine species.[16]

    • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container for disposal.[6]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's emergency response team and EH&S department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3][9]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-.

DisposalWorkflow cluster_start Waste Generation cluster_categorization Waste Categorization cluster_liquid_disposal Liquid Waste Protocol cluster_solid_disposal Solid Waste Protocol start Waste containing 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is generated is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? is_liquid->is_solid No liquid_container Collect in a designated 'Halogenated Organic Liquid Waste' container. is_liquid->liquid_container Yes solid_container Collect in a designated 'Halogenated Organic Solid Waste' container. is_solid->solid_container Yes label_liquid Ensure container is properly labeled with contents and hazard warnings. liquid_container->label_liquid store_liquid Store in a secondary containment tray in a ventilated area. label_liquid->store_liquid pickup_liquid Arrange for disposal through a licensed hazardous waste facility. store_liquid->pickup_liquid label_solid Ensure container is properly labeled. solid_container->label_solid store_solid Store in a designated safe area. label_solid->store_solid pickup_solid Arrange for disposal through institutional hazardous waste program. store_solid->pickup_solid

Caption: Decision workflow for the proper segregation and disposal of waste containing 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-.

Summary of Disposal Parameters

Waste TypeContainer RequirementKey Disposal ActionRegulatory Consideration
Liquid Waste Labeled, chemically resistant container for "Halogenated Organic Waste"Segregate from non-halogenated waste; collect all solutions and rinsates.Must be disposed of as hazardous waste, typically via high-temperature incineration.[14][15]
Solid Waste Labeled container for "Solid Halogenated Organic Waste"Collect all contaminated lab supplies (gloves, paper, etc.).Must be disposed of as hazardous waste.[6]
Empty Containers Original product containerTriple rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label before disposal as regular trash.[11]Follow institutional guidelines for empty container disposal.[11][14]

Conclusion

The responsible disposal of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, utilizing proper protective equipment, and adhering to a strict protocol of waste segregation and containment, researchers can minimize risks to themselves and the environment. Always prioritize consultation with your institution's safety professionals to ensure compliance with all local and national regulations.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Chamberland Research Group. SOP Working with Bromine.
  • Vulcanchem. 3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride.
  • Chem-Impex. 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
  • Kansas State University. Bromine Safety & Standard Operating Procedures.
  • PubChem. 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
  • Sigma-Aldrich. 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
  • Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • ChemicalBook. 3H-2-BENZAZEPIN-3-ONE, 4-AMINO-1,2,4,5-TETRAHYDRO-.
  • Echemi. 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Safety Data Sheets.
  • ChemicalBook. (2025, August 30). 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one Safety Data Sheet.
  • ChemScence. 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
  • Cayman Chemical. (2025, July 10). Safety Data Sheet.
  • MilliporeSigma. 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one.

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Personal Protective Equipment & Safety Guide: 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

[1]

Part 1: Executive Safety Assessment & Hazard Identification[1]

Compound Identity:

  • Chemical Name: 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-[1]

  • Molecular Formula: C₁₀H₁₀BrNO

  • Physical State: Solid (typically off-white to pale yellow powder)[1]

  • Primary Application: Pharmaceutical intermediate (often utilized in the synthesis of BACE1 inhibitors or similar CNS-active agents).[1]

Risk Profile (GHS Classification - Read-Across): Specific toxicological data for this exact isomer is often proprietary.[1] However, based on structural analogs (brominated benzazepinones and related lactams), the following Precautionary Principle classification applies:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationWarning
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure Cat 3H335: May cause respiratory irritationWarning

Critical Note: As a halogenated pharmaceutical building block, this compound should be treated as a Potent Compound (OEB 3 equivalent) until specific toxicology proves otherwise. Inhalation of dust is the primary high-risk vector.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide barrier protection against both solid particulates (dust) and organic solvent solutions (permeation).

Core PPE Specifications
Body ZoneEquipment StandardTechnical Specification & Rationale
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1] Secondary (if hood unavailable): N95 or P100 Particulate Respirator (NIOSH approved). Rationale: Prevents inhalation of fine particulates during weighing.[1]
Hand Protection Nitrile / Neoprene Solid Handling: Single Nitrile Exam Gloves (min 4 mil). Solution Handling: Double Gloving (Nitrile under, Neoprene/Nitrile over). Rationale: Brominated organics can permeate thin latex; nitrile offers superior chemical resistance.[1]
Eye/Face ANSI Z87.1+ Safety Glasses with Side Shields (Minimum). Chemical Splash Goggles required if working with large volumes of solution or under pressure.[1]
Body Lab Coat (Cotton/Poly) Standard lab coat required. If handling >10g, use Tyvek® sleeves or disposable apron to prevent fabric contamination.
Glove Permeation Data (Estimated for Solvents)

When dissolved in common solvents (DCM, Methanol, DMF), the solvent dictates the glove choice.[1]

  • Dichloromethane (DCM): Breakthrough < 5 mins for standard nitrile.[1] Action: Use PVA gloves or Silver Shield® liners if handling DCM solutions.[1]

  • Methanol/Ethanol: Breakthrough > 240 mins for Nitrile.[1] Action: Standard nitrile is acceptable.[1]

Part 3: Operational Handling Protocol

Workflow Visualization (DOT)

The following logic gate ensures safety compliance based on the physical state of the compound.

HandlingProtocolStartStart: Handling 7-bromo-benzazepinoneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidPowderSolutionSolution / Reaction MixtureStateCheck->SolutionLiquidWeighingWeighing Protocol:1. Use Analytical Balance inside Fume Hood2. Use Anti-static Gun (if available)3. Pre-weigh into tared vialSolid->WeighingDissolutionDissolution Protocol:1. Add solvent slowly2. Keep vial closed when not adding3. Double Glove (Nitrile)Solution->DissolutionWeighing->DissolutionPrepare SolutionSpillSolidSpill (Solid):HEPA Vacuum orWet Wipe MethodWeighing->SpillSolidAccidental ReleaseSpillLiqSpill (Liquid):Absorbent Pads +Solvent Specific DisposalDissolution->SpillLiqAccidental ReleaseDisposalDisposal:Solid Waste (Hazardous) orHalogenated Solvent WasteDissolution->DisposalSpillSolid->DisposalSpillLiq->Disposal

Figure 1: Decision logic for handling solid vs. liquid states of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

Step-by-Step Procedure

Phase A: Preparation & Weighing

  • Engineering Check: Verify fume hood flow is operational. Clear the sash area of clutter.

  • Donning: Put on lab coat, safety glasses, and inspect nitrile gloves for pinholes (inflate test).

  • Transfer: Move the bulk container into the hood. Do not open the container on an open bench.

  • Weighing:

    • Place the balance inside the hood if possible.[1]

    • If the balance is external, tare a vial with a cap.

    • Open the bulk container inside the hood, transfer solid to the vial, cap the vial tightly, and then remove to weigh.

    • Why? This "Cap-and-Move" technique eliminates dust exposure outside the containment zone.[1]

Phase B: Reaction Setup

  • Solvent Addition: Add solvent (e.g., DMF, THF) to the solid.

  • Venting: If the reaction generates gas or heat (e.g., using hydrides), ensure the vessel is vented to a scrubber or the hood exhaust.

  • Labeling: Immediately label the flask with the full chemical name and "Warning: Irritant/Halogenated."[1]

Part 4: Emergency Response & Disposal[1]

Exposure Response[1][3]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3][4][5][6] Hold eyelids open. Seek medical attention (ophthalmology check recommended for brominated compounds).[1][4][6]

  • Skin Contact: Remove contaminated clothing.[1][7][3][5][6] Wash skin with soap and water (do not use alcohol; it enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal Strategy

Do not dispose of down the drain. This compound is halogenated and likely toxic to aquatic life.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste Bin (Label: "Halogenated Organic Solid").[1]
Liquid Waste Reaction mixtures, mother liquors.Halogenated Organic Solvent Waste . Segregate from non-halogenated solvents if required by local EHS.[1]
Sharps Needles/Syringes used for transfer.[1]Biohazard/Sharps Container (even if not bio, prevents injury).

References

  • PubChem. Compound Summary: 7-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Isomer Analog).[1] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] [Link][1]

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Reactant of Route 1
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-
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3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

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